molecular formula C5H11Br B047287 3-Bromopentane CAS No. 1809-10-5

3-Bromopentane

Cat. No.: B047287
CAS No.: 1809-10-5
M. Wt: 151.04 g/mol
InChI Key: VTOQFOCYBTVOJZ-UHFFFAOYSA-N
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Description

3-Bromopentane is a valuable secondary alkyl halide reagent extensively employed in organic synthesis and chemical research. Its primary utility stems from its function as an electrophilic alkylating agent, where the bromine atom serves as a proficient leaving group in nucleophilic substitution reactions (SN1 and SN2 mechanisms). This property makes it a crucial building block for the introduction of the pentyl group into molecular frameworks. Researchers utilize this compound in the synthesis of more complex organic compounds, including pentyl-substituted heterocycles, agrochemicals, and pharmaceutical intermediates. It is also a key precursor in Grignard reagent formation (pentylmagnesium bromide), which opens avenues for carbon-carbon bond formation. Furthermore, its application extends to material science as a starting material for surfactants and liquid crystals. This product is characterized by its high purity, ensuring consistent reactivity and yield in sensitive synthetic applications. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopentane
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InChI

InChI=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOQFOCYBTVOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061987
Record name Pentane, 3-bromo-
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Molecular Weight

151.04 g/mol
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CAS No.

1809-10-5
Record name 3-Bromopentane
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Record name Pentane, 3-bromo-
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Record name Pentane, 3-bromo-
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Record name Pentane, 3-bromo-
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Record name 3-bromopentane
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-bromopentane (CAS No: 1809-10-5). This compound is a secondary alkyl halide that serves as a valuable intermediate and building block in organic synthesis. This document consolidates its key physical constants, spectroscopic data, and characteristic chemical reactivity. Detailed experimental protocols for its principal reactions—nucleophilic substitution and elimination—are provided, alongside mechanistic visualizations to facilitate a deeper understanding of its chemical behavior. All quantitative data is presented in structured tables for ease of reference and comparison.

Physical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by its miscibility with common organic solvents such as ethanol, ether, benzene, and chloroform, while exhibiting low solubility in water.[3][4]

Physical Constants

The fundamental physical properties of this compound are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₅H₁₁Br[1]
Molecular Weight 151.04 g/mol [5][6]
Appearance Colorless to light yellow clear liquid[1][7]
Density 1.216 g/mL at 25 °C[3][5]
Boiling Point 118-119 °C[3][5]
Melting Point -126.2 °C[2][3]
Refractive Index (n²⁰/D) 1.445[3][5]
Flash Point 19 °C (66.2 °F)[7][8]
Vapor Pressure 20 mmHg at 25 °C[2][9]
Solubility Miscible with ethanol, ether, benzene, chloroform[3][9][10]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Due to the molecule's symmetry, its NMR spectra are simplified.

Spectrum TypeKey Features and Interpretation
¹H NMR The molecule possesses a plane of symmetry, rendering the two ethyl groups chemically equivalent. This results in fewer signals than the total number of protons would suggest. The spectrum typically shows a triplet for the methyl (CH₃) protons and a multiplet (quintet) for the methylene (CH₂) protons. The single proton on the carbon bearing the bromine (CH-Br) also produces a distinct signal.[10]
¹³C NMR Due to the same molecular symmetry, the ¹³C NMR spectrum shows only three distinct peaks, corresponding to the two equivalent methyl carbons, the two equivalent methylene carbons, and the single methine carbon attached to the bromine.[11]
Infrared (IR) The IR spectrum displays characteristic peaks for C-H stretching of alkanes (typically in the 2850-3000 cm⁻¹ region) and a notable peak corresponding to the C-Br stretching vibration (usually found in the 500-600 cm⁻¹ range).[6][8]
Mass Spectrometry (MS) The mass spectrum of this compound shows a characteristic molecular ion peak (M⁺). A key feature is the presence of an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[3][12] Common fragmentation patterns involve the loss of the bromine atom to give a pentyl cation fragment (m/z = 71) and further fragmentation of the alkyl chain.[13]

Chemical Properties and Reactivity

As a secondary alkyl halide, this compound undergoes two primary types of reactions: nucleophilic substitution (SN1 and SN2) and elimination (E2). The reaction pathway is heavily influenced by the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

This compound can react via both SN1 and SN2 mechanisms. The secondary nature of the carbocation that would be formed makes it more susceptible to SN1 reactions than primary halides, especially with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents favor the SN2 pathway.

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents (e.g., ethanol, water) and weak nucleophiles.

SN1_Mechanism sub This compound int Pentan-3-yl Carbocation + Br⁻ sub->int Step 1: Loss of Br⁻ (Slow, Rate-determining) prod Substitution Product int->prod Step 2: Nucleophilic Attack (Fast)

Caption: SN1 reaction mechanism of this compound.

Elimination Reactions

Elimination reactions of this compound, typically following the E2 mechanism with a strong, non-nucleophilic base, lead to the formation of alkenes.

The E2 (Elimination, Bimolecular) reaction is a one-step, concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond as the leaving group departs. For this compound, elimination of HBr yields pent-2-ene as the primary product.[1] The reaction requires an anti-periplanar arrangement of the abstracted proton and the bromine leaving group.[4]

E2_Mechanism cluster_ts Simultaneous bond breaking/formation reactant This compound + Base ts [Transition State] reactant->ts Concerted Step product Pent-2-ene + H-Base⁺ + Br⁻ ts->product l1 B---H bond forms l2 C-H bond breaks l3 C=C π-bond forms l4 C-Br bond breaks

Caption: Concerted E2 elimination mechanism of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

DBU-Catalyzed E2 Elimination of this compound

This protocol describes the elimination of HBr from this compound using the strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 2-pentene.[1]

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Conical vial

  • Modified Hickman distillation head

  • Oil bath

  • Pre-weighed collection vial

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Methyl tert-butyl ether (MTBE) for GC analysis

Procedure:

  • In a conical vial, mix 1.0 mL of this compound with 1.0 mL of DBU.

  • Set up a distillation apparatus using a modified Hickman distillation head.

  • Heat the reaction mixture in an oil bath pre-heated to 85 °C.

  • Observe the formation of bubbles and the collection of the alkene product in the Hickman head.

  • Once the reaction is complete (i.e., distillation ceases), carefully collect the distilled alkene mixture into a pre-weighed vial.

  • Calculate the reaction yield based on the mass of the product obtained.

  • Prepare samples of the product for analysis by Gas Chromatography (GC) and ¹H NMR spectroscopy to confirm the formation of 2-pentene.

DBU_Elimination_Workflow start Mix 1mL this compound and 1mL DBU in a conical vial setup Assemble distillation apparatus with Hickman head start->setup heat Heat mixture in oil bath at 85 °C setup->heat collect Collect distilled alkene in Hickman head heat->collect transfer Transfer product to pre-weighed vial collect->transfer analyze Analyze product by GC and NMR transfer->analyze

Caption: Experimental workflow for DBU-catalyzed elimination.

General Protocol for SN1 Solvolysis

This protocol outlines a general procedure for observing the SN1 reactivity of this compound. It is based on the reaction of secondary alkyl halides with a silver nitrate solution in ethanol. The formation of a silver bromide (AgBr) precipitate indicates a reaction has occurred.[14]

Materials:

  • This compound

  • 0.1 M Silver nitrate (AgNO₃) in absolute ethanol

  • Clean, dry test tubes

  • Water bath (optional, for gentle heating)

Procedure:

  • Label a clean, dry test tube.

  • Add approximately 1.0 mL of the 0.1 M silver nitrate-ethanol solution to the test tube.

  • Add 2-3 drops of this compound to the solution.

  • Swirl the test tube to ensure complete mixing.

  • Observe the solution for the formation of a precipitate (AgBr). Record the time taken for the precipitate to appear.

  • The rate of precipitate formation is indicative of the SN1 reactivity. Secondary halides like this compound are expected to react faster than primary halides but slower than tertiary halides under these conditions.

  • If the reaction is slow at room temperature, the test tube can be gently warmed in a water bath (e.g., to 50 °C) to increase the reaction rate.

Safety and Handling

This compound is a highly flammable liquid and vapor.[7][8] It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other sources of ignition.[7]

Conclusion

This compound is a foundational secondary alkyl halide with well-defined physical properties and predictable chemical reactivity. Its participation in both nucleophilic substitution and elimination reactions makes it a versatile substrate in synthetic organic chemistry. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in research, development, and synthesis, particularly within the pharmaceutical and fine chemical industries.

References

A Comprehensive Technical Guide to 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromopentane, a secondary alkyl halide utilized in various organic syntheses. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information.

Core Chemical Information

Chemical Identity:

  • IUPAC Name: this compound

  • Synonyms: 3-Pentyl bromide[1][2]

  • CAS Number: 1809-10-5[1][3][4][5][6]

  • Molecular Formula: C₅H₁₁Br[1][3][4][5][6]

  • Molecular Weight: 151.04 g/mol [1][2][5][7]

Molecular Structure:

The structure of this compound consists of a five-carbon pentane chain with a bromine atom attached to the third carbon atom.[6][8]

  • Canonical SMILES: CCC(CC)Br[3]

  • InChI: InChI=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3[3][9][10][11]

  • InChIKey: VTOQFOCYBTVOJZ-UHFFFAOYSA-N[3][9][10][11]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
AppearanceClear, pale yellow liquid[3][4][12]
OdorSweet, characteristic[3][7]
Density1.211 - 1.216 g/mL at 25 °C[3][12][13][14]
Boiling Point118-119 °C[3][4][12][13]
Melting Point-126.2 °C[1]
Flash Point19 °C (66.2 °F) - closed cup[4][13]
Refractive Index (n20/D)1.445[1][12][13]
SolubilityMiscible with ethanol, ether, benzene, and chloroform. Insoluble in water.[1][3][6][12]
Vapor Pressure20 mmHg at 25 °C[1][3]

Table 2: Spectroscopic Data

Spectrum TypeKey FeaturesSource(s)
¹H NMR (90 MHz, CDCl₃)Spectra available for review.[4][10]
¹³C NMR (in CDCl₃)Spectra available for review.[3][4][5]
Infrared (IR)Liquid film spectrum available.[4][11]
Mass Spectrometry (MS)Electron ionization spectra available.[4][11][15]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)
GHS02: FlammableGHS07: Exclamation markDanger H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

(Source:[2][4][13])

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[16]

  • Keep the container tightly closed in a dry and well-ventilated place.[7][16]

  • Ground/bond container and receiving equipment to prevent static discharge.[7][16]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[16]

  • Avoid breathing dust, fume, gas, mist, vapors, and spray.[16]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and common reactions of this compound.

Synthesis of this compound from 3-Pentanol

This protocol describes the conversion of a secondary alcohol to an alkyl bromide. One common method involves the use of phosphorus tribromide (PBr₃).[13]

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound from 3-Pentanol reagents 3-Pentanol Pyridine (optional, as solvent and acid scavenger) reaction_vessel Round-bottom flask in ice bath reagents->reaction_vessel reaction Reaction Mixture (Stirring at 0-5 °C) reaction_vessel->reaction Maintain low temperature pbr3 Phosphorus Tribromide (PBr₃) pbr3->reaction_vessel Slow, dropwise addition workup Aqueous Workup (Water, NaHCO₃, Brine) reaction->workup After reaction completion extraction Extraction with Diethyl Ether workup->extraction drying Drying over Anhydrous MgSO₄ extraction->drying purification Distillation drying->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-pentanol and a small amount of pyridine (to neutralize the HBr byproduct). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Reagent: Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled and stirring alcohol solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Nucleophilic Substitution (Sₙ2) with Ammonia

This protocol outlines the reaction of this compound with ammonia to form 3-aminopentane, proceeding via an Sₙ2 mechanism.[9][14][17]

Reaction Pathway: Sₙ2 Nucleophilic Substitution

G Sₙ2 Reaction of this compound with Ammonia start This compound + Excess Ammonia (in Ethanol) reaction_vessel Sealed reaction tube or autoclave start->reaction_vessel heating Heating reaction_vessel->heating transition_state Sₙ2 Transition State (Backside attack of NH₃) heating->transition_state intermediate Pentylammonium bromide salt transition_state->intermediate base_reaction Reaction with excess NH₃ (as a base) intermediate->base_reaction product 3-Aminopentane + Ammonium bromide base_reaction->product

Caption: Sₙ2 reaction pathway of this compound.

Methodology:

  • Reaction Setup: Place this compound in a sealed reaction tube or an autoclave.

  • Addition of Reagent: Add a concentrated solution of ammonia in ethanol. A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[9]

  • Reaction: Seal the tube and heat the mixture. The reaction requires heating to proceed at a reasonable rate.[9] The progress can be monitored by GC-MS.

  • Workup: After cooling, the reaction mixture will contain the product amine, ammonium bromide, and excess ammonia. The ethanol and excess ammonia can be removed by distillation.

  • Isolation: The resulting mixture can be treated with a strong base (like NaOH) to deprotonate any remaining ammonium salts and liberate the free amine. The amine can then be extracted with an organic solvent, dried, and purified by distillation.

Elimination (E2) Reaction with Hydroxide

This protocol describes the E2 elimination of this compound with a strong base like hydroxide to yield pent-2-ene.[18][19][20]

Logical Relationship: E2 Elimination

G E2 Elimination of this compound reactants This compound + Strong Base (e.g., OH⁻) condition Anti-periplanar conformation of H and Br reactants->condition concerted_step Concerted Reaction Step condition->concerted_step bond_changes Simultaneous Events: - Base abstracts β-hydrogen - C-H bond breaks - C=C π-bond forms - C-Br bond breaks concerted_step->bond_changes products Pent-2-ene + H₂O + Br⁻ bond_changes->products

Caption: Logical flow of the E2 elimination reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a suitable solvent, such as ethanol.

  • Addition of Base: Add a solution of a strong, non-nucleophilic base. While hydroxide can be used, a bulkier base like potassium tert-butoxide is often preferred to favor elimination over substitution.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the starting material using GC.

  • Workup: After the reaction is complete, cool the mixture and pour it into water.

  • Isolation: Extract the product alkene with a low-boiling organic solvent (e.g., pentane or diethyl ether). Wash the organic layer with water to remove any remaining base and salts.

  • Purification: Dry the organic extract over an anhydrous drying agent, filter, and carefully remove the solvent by distillation. The resulting pent-2-ene can be further purified by fractional distillation if necessary. The E2 elimination of this compound can result in the formation of both (E)- and (Z)-pent-2-ene.[18]

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis.[3][6] Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions and as a substrate for elimination reactions. These reactions allow for the introduction of a five-carbon fragment into a target molecule, making it a useful intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3] For instance, it is used in the preparation of 2-(1-ethyl-propoxy)-isoindole-1,3-dione.[1][12] It can also be used for the cobalt-catalyzed ortho-alkylation of aromatic imines.[6]

References

Synthesis of 3-Bromopentane from 3-Pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-bromopentane from 3-pentanol, a classic example of a nucleophilic substitution reaction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical sciences.

Reaction Overview and Mechanism

The conversion of 3-pentanol, a secondary alcohol, to this compound is typically achieved through an S_N1 (Substitution Nucleophilic Unimolecular) reaction with hydrobromic acid (HBr). The reaction proceeds in a stepwise manner, initiated by the protonation of the hydroxyl group, followed by the formation of a carbocation intermediate, and finally, nucleophilic attack by the bromide ion.

The key steps in the S_N1 mechanism are as follows:

  • Protonation of the Alcohol: The oxygen atom of the hydroxyl group in 3-pentanol acts as a Lewis base and is protonated by the acidic hydrogen of HBr. This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH2+), which is a neutral water molecule.

  • Formation of the Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a secondary carbocation at the third carbon of the pentane chain. This is the rate-determining step of the S_N1 reaction.

  • Nucleophilic Attack: The bromide ion (Br-), a good nucleophile, attacks the planar carbocation. This attack can occur from either face of the carbocation, which would lead to a racemic mixture if the starting alcohol were chiral at that center.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3-pentanol.

Materials:

  • 3-Pentanol

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Calcium Chloride or Sodium Sulfate

  • Deionized Water

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine 3-pentanol and concentrated hydrobromic acid. While stirring, slowly add concentrated sulfuric acid to the mixture. The addition of sulfuric acid is exothermic and should be done carefully, preferably in an ice bath to control the temperature.

  • Reflux: Add a few boiling chips to the reaction mixture and heat it to reflux. The reflux should be maintained for a specific duration to ensure the completion of the reaction. The exact time and temperature will influence the reaction yield.

  • Work-up and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two layers will be observed: an upper aqueous layer and a lower organic layer containing the crude this compound.

  • Separate the lower organic layer.

  • Washing:

    • Wash the organic layer with deionized water to remove any remaining acid.

    • Next, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted acid. Carbon dioxide gas will evolve during this step, so vent the separatory funnel frequently.

    • Finally, wash the organic layer again with deionized water.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate. Swirl the flask and let it stand until the liquid is clear.

  • Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the crude this compound by simple distillation. Collect the fraction that boils in the expected range for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-pentanol. Please note that the yield can vary depending on the specific reaction conditions and the purity of the starting materials.

ParameterValueReference
Reactants
3-Pentanol1 mole equivalentGeneral Procedure
Concentrated HBr (48%)1.5 - 2 mole equivalentsGeneral Procedure
Concentrated H2SO4Catalytic amountGeneral Procedure
Reaction Conditions
TemperatureRefluxGeneral Procedure
Reaction Time1-2 hoursGeneral Procedure
Product Information
ProductThis compound
Molecular FormulaC5H11Br
Molecular Weight151.04 g/mol
Boiling Point118-119 °C
Yield
Theoretical YieldDependent on starting material quantity
Actual Yield Not explicitly found in searches

Visualizations

Reaction Pathway

The following diagram illustrates the S_N1 reaction mechanism for the synthesis of this compound from 3-pentanol.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Nucleophilic Attack 3-Pentanol 3-Pentanol (CH3CH2)2CHOH Protonated_Alcohol Protonated Alcohol (CH3CH2)2CHOH2+ 3-Pentanol->Protonated_Alcohol + H+ 3-Pentanol->Protonated_Alcohol HBr HBr Br- Br- Carbocation Secondary Carbocation (CH3CH2)2CH+ Protonated_Alcohol->Carbocation - H2O Protonated_Alcohol->Carbocation This compound This compound (CH3CH2)2CHBr Carbocation->this compound + Br- Carbocation->this compound H2O H2O

Caption: S_N1 reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Combine 3-Pentanol, HBr, and H2SO4 Start->Reaction_Setup Reflux Heat the mixture to reflux Reaction_Setup->Reflux Cooling Cool the reaction mixture Reflux->Cooling Extraction Transfer to separatory funnel and separate layers Cooling->Extraction Washing Wash with H2O, NaHCO3 solution, and H2O Extraction->Washing Drying Dry the organic layer with anhydrous salt Washing->Drying Purification Purify by distillation Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic data of 3-Bromopentane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromopentane

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 1809-10-5), a halogenated alkane used in various chemical syntheses.[1][2] The document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The structural characterization of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, where a plane of symmetry passes through the C-Br bond, the two ethyl groups are chemically equivalent, simplifying the resulting spectra.[3]

¹H NMR Data

The proton NMR spectrum shows two distinct signals corresponding to the chemically non-equivalent protons in the structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.05Triplet6H-CH₃ (C1, C5)
~1.85-2.00Multiplet (Quintet)4H-CH₂- (C2, C4)
~3.60-4.20Multiplet (Quintet)1H-CH(Br)- (C3)

Note: Predicted values are based on spectral databases and empirical rules. The exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.[3]

¹³C NMR Data

The carbon NMR spectrum of this compound displays three unique signals, consistent with the molecule's symmetry.[4]

Chemical Shift (δ) ppmAssignment
12.13-CH₃ (C1, C5)
31.84-CH₂- (C2, C4)
62.33-CH(Br)- (C3)
Data sourced from spectral databases.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by strong C-H stretching and bending vibrations and a distinctive C-Br stretching frequency.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2970StrongC-H Stretch (alkane)
~1460MediumC-H Bend (methylene)
~1380MediumC-H Bend (methyl)
~500-600StrongC-Br Stretch
Note: The C-H stretching absorption occurs around 2950 cm⁻¹.[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]

m/zRelative Intensity (%)Assignment
152~97[M+2]⁺ Molecular ion (with ⁸¹Br)
150100[M]⁺ Molecular ion (with ⁷⁹Br)
71~100[C₅H₁₁]⁺ (Loss of Br radical) - Base Peak
43~86[C₃H₇]⁺
29~14[C₂H₅]⁺
Data sourced from spectral databases.[8][9]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.[10] Using a Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10][11] Agitate the vial gently to ensure the sample dissolves completely.[10]

  • Sample Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[12] The final volume in the tube should be approximately 4-5 cm in height.[10]

  • Data Acquisition : Wipe the outside of the NMR tube clean and place it in a spinner turbine.[10] Insert the sample into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, ensuring proper tuning, locking, and shimming for optimal resolution.

IR Spectroscopy Protocol (ATR-FTIR)
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

  • Sample Application : Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring it is fully covered.[13]

  • Data Acquisition : Lower the pressure arm to ensure good contact between the sample and the crystal.[13] Acquire the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

  • Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[13][14]

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as acetone or hexane.[15]

  • Instrument Setup : Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar column like DB-5) and temperature program to separate the analyte from any impurities. Set the Mass Spectrometer (MS) to scan over a suitable mass range (e.g., m/z 15-200) in electron ionization (EI) mode.

  • Injection and Analysis : Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet. The vaporized sample is carried by a carrier gas (e.g., helium) through the GC column and then directly into the MS ion source.[16]

  • Data Processing : The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the this compound peak are processed using the instrument's software.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how each technique contributes to the final structural elucidation.

G Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_conclusion Conclusion Sample This compound (Liquid Sample) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data IR_Data Functional Groups (C-H, C-Br bonds) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

References

A Comprehensive Technical Guide to the Solubility of 3-Bromopentane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 3-bromopentane in a variety of common organic solvents. Understanding the solubility of this secondary alkyl halide is crucial for its application in organic synthesis, reaction kinetics, and as an intermediate in the development of pharmaceutical compounds. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide laboratory procedures.

Core Principles of this compound Solubility

The solubility of this compound, a moderately polar compound, is primarily governed by the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. This compound's structure, featuring a five-carbon alkyl chain and a bromine atom, results in van der Waals forces and dipole-dipole interactions as its primary intermolecular forces. Consequently, it exhibits high solubility in solvents with similar characteristics.

Haloalkanes, such as this compound, generally dissolve well in organic solvents because the energy required to break the intermolecular forces within the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[1][2][3]

Quantitative and Qualitative Solubility Data

While specific numerical solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its miscibility with several common solvents is reported. "Miscible" indicates that the two substances are completely soluble in each other at all proportions, forming a homogeneous solution.

For other organic solvents, while not explicitly stated as miscible, the "like dissolves like" principle suggests a high degree of solubility. The following table summarizes the available solubility information.

Solvent ClassificationSolvent NamePredicted Qualitative SolubilityQuantitative Data (at 25 °C)
Alcohols EthanolHighly SolubleMiscible[4][5][6]
MethanolHighly SolubleLikely Miscible
Ethers Diethyl EtherHighly SolubleMiscible[4][5][6]
Aromatic Hydrocarbons BenzeneHighly SolubleMiscible[4][5][6]
TolueneHighly SolubleLikely Miscible
Halogenated Solvents ChloroformHighly SolubleMiscible[4][5][6]
DichloromethaneHighly SolubleLikely Miscible
Ketones AcetoneSolubleData not available
Esters Ethyl AcetateSolubleData not available
Aliphatic Hydrocarbons HexaneSolubleData not available
PentaneSolubleData not available

Experimental Protocols for Solubility Determination

For a precise quantitative determination of this compound solubility in a specific organic solvent, the following generalized experimental protocols can be employed.

Method 1: Gravimetric Analysis

This method is a straightforward and accurate way to determine the solubility of a liquid solute in a liquid solvent.

Objective: To determine the mass of this compound that dissolves in a specific mass or volume of a solvent at a given temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Separatory funnel

  • Evaporating dish

Procedure:

  • Preparation of a Saturated Solution:

    • In a sealed container, add a known volume or mass of the organic solvent.

    • Add an excess amount of this compound to the solvent. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Seal the container to prevent evaporation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • Allow the mixture to stand undisturbed at the constant temperature until the two phases (the saturated solution and the excess this compound) have clearly separated.

    • Carefully pipette a known volume of the top layer (the saturated solvent-solute solution) into a pre-weighed evaporating dish. Be cautious not to disturb the bottom layer of undissolved this compound.

  • Quantification:

    • Weigh the evaporating dish containing the aliquot of the saturated solution.

    • Gently evaporate the solvent from the dish in a fume hood. The low boiling point of many organic solvents facilitates this process. A rotary evaporator can also be used for more efficient and controlled solvent removal.

    • Once the solvent is completely evaporated, weigh the evaporating dish containing the remaining this compound.

    • The difference in weight of the evaporating dish before and after evaporation gives the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculation of Solubility:

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Method 2: Spectroscopic Analysis (UV-Vis)

This method is suitable if this compound exhibits a distinct absorbance at a specific wavelength in the UV-Vis spectrum where the solvent does not absorb. A calibration curve must first be established.

Objective: To determine the concentration of this compound in a saturated solution using its absorbance of UV-Vis light.

Materials:

  • This compound (high purity)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound in the solvent at a constant temperature.

  • Analysis of the Saturated Solution:

    • Carefully withdraw an aliquot of the saturated solution, ensuring no undissolved solute is transferred.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Sample Collection cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow phases to separate prep2->prep3 sep1 Carefully withdraw an aliquot of the saturated solution prep3->sep1 analysis_grav Gravimetric Method: Evaporate solvent and weigh residue sep1->analysis_grav Path 1 analysis_spec Spectroscopic Method: Dilute and measure absorbance sep1->analysis_spec Path 2 result Calculate Solubility (e.g., g/100mL or mol/L) analysis_grav->result analysis_spec->result

Caption: Workflow for determining the solubility of this compound.

References

The Synthesis of 3-Bromopentane: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopentane (CH₃CH₂CH(Br)CH₂CH₃), a secondary alkyl halide, serves as a valuable intermediate and building block in organic synthesis. Its discovery and the development of its synthetic routes are intrinsically linked to the broader history of organic chemistry, particularly the advancements in functional group transformations throughout the 19th and 20th centuries. While a singular "discovery" paper pinpointing the first-ever synthesis of this compound is not readily apparent in historical records, its preparation falls within the well-established methodologies for creating alkyl halides from alcohols and alkenes that were systematically developed during this period. This technical guide provides a comprehensive overview of the key synthetic methods for this compound, their historical context, detailed experimental protocols, and a comparative analysis of their quantitative aspects.

Historical Context: The Rise of Alkyl Halide Synthesis

The systematic synthesis of haloalkanes emerged in the 19th century, in step with the burgeoning field of organic chemistry and an evolving understanding of molecular structure.[1] Early methods for the selective formation of carbon-halogen bonds were foundational to the expansion of synthetic organic chemistry, providing chemists with versatile substrates for further functionalization. Key among these early methods were the conversion of alcohols to alkyl halides and the addition of hydrogen halides to alkenes, both of which remain principal routes for the preparation of this compound today.[1]

By the early 20th century, the study of reaction mechanisms, including the work of chemists like Frank C. Whitmore on carbocation rearrangements, and the development of new reagents, provided a more nuanced understanding of these transformations. The Lucas test, developed by Howard Lucas in 1930, which uses a solution of zinc chloride in concentrated hydrochloric acid to differentiate primary, secondary, and tertiary alcohols, highlights the established interest in the reactivity of secondary alcohols like 3-pentanol, the direct precursor to this compound.[2][3]

Core Synthetic Methodologies

The two primary and historically significant routes for the synthesis of this compound are the substitution reaction of 3-pentanol and the electrophilic addition to pentene isomers.

Synthesis from 3-Pentanol (Diethylcarbinol)

The conversion of a secondary alcohol, 3-pentanol, to this compound is a classic nucleophilic substitution reaction. The hydroxyl group, a poor leaving group, is first protonated by an acid to form a good leaving group (water). Subsequently, the bromide ion acts as a nucleophile, attacking the carbocation intermediate or displacing the water molecule via an Sₙ1 or Sₙ2 mechanism, respectively.

Two main reagents have been historically and are currently employed for this transformation:

  • Hydrogen Bromide (HBr): Often generated in situ from the reaction of sodium bromide (NaBr) with concentrated sulfuric acid (H₂SO₄). This method is cost-effective and common in laboratory settings.

  • Phosphorus Tribromide (PBr₃): A milder reagent that can provide higher yields and is less prone to side reactions like dehydration, although it is more expensive.

ReagentReaction ConditionsTypical Yield (%)Reference
HBr (from NaBr/H₂SO₄)Reflux60-80General textbook procedure
PBr₃0 °C to room temperature75-90General textbook procedure

Protocol 1: Synthesis of this compound from 3-Pentanol using HBr (In Situ Generation)

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a dropping funnel.

  • Reagent Charging: To the flask, add 40 g of sodium bromide (NaBr) and 50 mL of water. Swirl to dissolve.

  • Cooling: Cool the flask in an ice-water bath.

  • Addition of Alcohol: Add 22 g (0.25 mol) of 3-pentanol to the flask.

  • Acid Addition: Slowly add 50 g (27.2 mL) of concentrated sulfuric acid (H₂SO₄) dropwise from the dropping funnel with constant swirling. The slow addition and cooling are crucial to control the exothermic reaction.

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux for 1-2 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel. The lower layer, containing the crude this compound, is collected.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of saturated sodium chloride solution.

    • Dry the crude product over anhydrous magnesium sulfate.

  • Purification: Purify the dried liquid by fractional distillation, collecting the fraction boiling at 117-119 °C.

Protocol 2: Synthesis of this compound from 3-Pentanol using PBr₃

  • Apparatus Setup: A 100 mL three-necked round-bottom flask is fitted with a dropping funnel, a mechanical stirrer, and a reflux condenser protected by a calcium chloride drying tube.

  • Reagent Charging: Place 22 g (0.25 mol) of 3-pentanol in the flask.

  • Cooling: Cool the flask to 0 °C in an ice-salt bath.

  • PBr₃ Addition: Slowly add 27.1 g (9.3 mL, 0.1 mol) of phosphorus tribromide (PBr₃) dropwise from the addition funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Carefully pour the reaction mixture onto 100 g of crushed ice.

    • Transfer the mixture to a separatory funnel and separate the lower organic layer.

    • Wash the organic layer with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with water.

    • Dry the product over anhydrous calcium chloride.

  • Purification: Purify the crude this compound by distillation, collecting the fraction boiling between 117-119 °C.

Synthesis from Pentene Isomers

The electrophilic addition of hydrogen bromide to pent-2-ene is another fundamental route to this compound. This reaction proceeds via a carbocation intermediate, following Markovnikov's rule. The proton from HBr adds to the double bond, forming the more stable secondary carbocation, which is then attacked by the bromide ion.

ReagentReaction ConditionsTypical Yield (%)Reference
HBr (gas or solution)0 °C to room temperature>90General textbook procedure

Protocol 3: Synthesis of this compound from Pent-2-ene

  • Apparatus Setup: A gas dispersion tube is fitted into a two-necked flask equipped with a magnetic stirrer and a drying tube.

  • Reagent Charging: Place 17.5 g (0.25 mol) of pent-2-ene in 50 mL of a suitable inert solvent (e.g., dichloromethane or pentane) in the flask.

  • Reaction: Cool the flask in an ice bath and bubble anhydrous hydrogen bromide gas through the solution with stirring. The reaction is typically complete when the solution is saturated with HBr. Alternatively, a solution of HBr in acetic acid can be used and added dropwise.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the solution with cold water, then with a dilute sodium bicarbonate solution to remove excess HBr, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation, and then purify the residual this compound by fractional distillation, collecting the fraction at 117-119 °C.

Signaling Pathways and Experimental Workflows

Synthesis_from_3_Pentanol cluster_hbr HBr Pathway cluster_pbr3 PBr₃ Pathway Pentanol_HBr 3-Pentanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Pentanol_HBr->Protonated_Alcohol + H⁺ Carbocation_HBr Secondary Carbocation Protonated_Alcohol->Carbocation_HBr - H₂O Product_HBr This compound Carbocation_HBr->Product_HBr + Br⁻ Pentanol_PBr3 3-Pentanol Intermediate Phosphite Ester Intermediate Pentanol_PBr3->Intermediate + PBr₃ Product_PBr3 This compound Intermediate->Product_PBr3 Sₙ2 attack by Br⁻ Synthesis_from_Pentene Pentene Pent-2-ene Carbocation Secondary Carbocation (more stable) Pentene->Carbocation + H⁺ (from HBr) Product This compound Carbocation->Product + Br⁻ Experimental_Workflow Start Start: Reagent Mixing (e.g., 3-Pentanol + NaBr/H₂SO₄) Reaction Reaction (e.g., Reflux) Start->Reaction Workup Work-up (Extraction & Washing) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification FinalProduct Final Product: This compound Purification->FinalProduct

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of 3-Bromopentane

This technical guide provides a comprehensive overview of the thermochemical properties of this compound. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction pathways to serve as a valuable resource for professionals in research and development.

Core Thermochemical and Physical Data

This compound (C₅H₁₁Br) is a secondary alkyl halide with significance in synthetic organic chemistry.[1] A summary of its key physical and thermochemical properties is presented below. While a complete set of experimentally determined thermochemical data is best sourced from comprehensive databases such as the NIST/TRC Web Thermo Tables, this guide compiles available data from peer-reviewed literature and public resources.[2][3]

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₁₁Br[4]
Molecular Weight151.045 g/mol [2][3]
CAS Number1809-10-5[2]
Boiling Point118-119 °C (391.8 K)[3][5]
Density1.216 g/mL at 25 °C[4][5]
Refractive Index (n20/D)1.445[4][5]

Table 2: Thermochemical Properties of this compound

PropertyValueUnitsMethodSource(s)
Enthalpy of Vaporization (ΔvapH)37.7kJ/molBased on data from 304 K to 434 K[3]
Enthalpy of Fusion (ΔfusH)8.4kJ/molAdiabatic Calorimetry[3]
Normal Melting Point (Tfus)167.3KAdiabatic Calorimetry[3]

Experimental Protocols

The determination of thermochemical properties is rooted in precise experimental measurements. Below are detailed methodologies relevant to the data presented and for the determination of other key thermochemical parameters.

Adiabatic Calorimetry for Enthalpy of Fusion and Configurational Entropy

A study by Takahara et al. utilized adiabatic calorimetry to measure the heat capacity of this compound in the temperature range of 7–300 K, from which the enthalpy of fusion and configurational entropy were derived.[8]

Methodology:

  • Sample Preparation: A high-purity sample of this compound (with impurity levels determined to be sufficiently low, e.g., 0.03 mol %) is used.[8]

  • Calorimeter: A laboratory-constructed adiabatic calorimeter is employed. The sample is placed in a gold-plated copper cell.

  • Temperature Measurement: A platinum resistance thermometer calibrated on the IPTS-68 is used for precise temperature measurements.

  • Heat Capacity Measurement: The energy input is measured with a high degree of accuracy. The heat capacity of the sample is measured in small temperature increments across the desired range (7–300 K).

  • Fusion Measurement: To determine the enthalpy of fusion, the sample is heated through its melting point (167.3 K). The total energy required for the phase transition is measured.[3]

  • Data Analysis: The molar heat capacity is calculated from the measured data. The enthalpy of fusion is determined directly from the energy input during melting. The configurational entropy (Sc) of the liquid and undercooled liquid states is then evaluated from the heat capacity data.[8]

Determination of Enthalpy of Combustion via Bomb Calorimetry

While a specific study on the combustion of this compound was not found in the initial search, the standard method for determining the enthalpy of formation for many organic compounds is through combustion calorimetry using a bomb calorimeter.[9][10][11]

General Protocol:

  • Calorimeter Calibration: The heat capacity of the calorimeter (the "bomb" and its surroundings) is determined by burning a substance with a known heat of combustion, such as benzoic acid.[9]

  • Sample Preparation: A precisely weighed sample of this compound (typically not exceeding 1 g) is placed in a sample holder within the steel bomb.[9] A fuse wire (e.g., iron or nickel-chromium) is attached to the ignition circuit and positioned to ensure ignition of the sample.[10]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[9]

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited electrically. The temperature of the water is monitored with a high-precision thermometer (e.g., to 0.01 °C) before and after combustion to determine the temperature rise (ΔT).[9]

  • Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.[9]

  • Calculation of Enthalpy of Combustion: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH) using the relationship ΔH = ΔU + Δ(PV), which simplifies to ΔH = ΔU + Δn(gas)RT, where Δn(gas) is the change in the number of moles of gas in the combustion reaction.[9]

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of this compound can then be calculated using Hess's Law, from its enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Reaction Pathways and Logical Relationships

This compound, as a secondary alkyl halide, undergoes several key reactions, primarily nucleophilic substitution and elimination. The mechanisms of these reactions dictate the products formed and are fundamental to its application in organic synthesis.

SN2 Reaction Pathway

In the presence of a strong, unhindered nucleophile, this compound can undergo a bimolecular nucleophilic substitution (SN2) reaction. The diagram below illustrates this process with ammonia as the nucleophile.[12]

SN2_Mechanism sub This compound ts Transition State [H3N---C---Br]‡ sub->ts Nucleophilic Attack (Backside) nuc Ammonia (NH3) (Nucleophile) nuc->ts prod 3-Aminopentane ts->prod C-N Bond Forms lg Bromide Ion (Br⁻) (Leaving Group) ts->lg C-Br Bond Breaks

Caption: SN2 reaction mechanism of this compound with ammonia.

E2 Reaction Pathway

When treated with a strong, bulky base, this compound is more likely to undergo a bimolecular elimination (E2) reaction to form an alkene.[13][14] The hydroxide ion can act as such a base.[13]

E2_Mechanism reactant This compound + Hydroxide (OH⁻) ts Transition State (Anti-periplanar) reactant->ts Base abstracts β-Hydrogen product Pent-2-ene ts->product C=C Double Bond Forms byproducts Water (H₂O) + Bromide (Br⁻) ts->byproducts Leaving Group Departs Gibbs_Helmholtz G ΔG Gibbs Free Energy (Spontaneity) H ΔH Enthalpy (Heat of Reaction) S ΔS Entropy (Disorder) T T Temperature H->G ΔG = ΔH - TΔS S->G T->G

References

Potential Research Areas for 3-Bromopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopentane, a secondary alkyl halide, serves as a versatile building block in organic synthesis. Its reactivity profile, characterized by a propensity for both substitution and elimination reactions, alongside its ability to form organometallic reagents, opens avenues for diverse research and development applications. This technical guide provides a comprehensive overview of key research areas for this compound, including detailed experimental protocols, quantitative data, and explorations into its utility in modern synthetic methodologies and as a precursor for pharmacologically relevant scaffolds.

Introduction

This compound (C₅H₁₁Br) is a colorless to pale yellow liquid that is miscible with common organic solvents such as ethanol, ether, benzene, and chloroform[1][2]. As a secondary alkyl halide, its chemical behavior is dictated by the C-Br bond at the 3-position, making it a valuable substrate for investigating the interplay between SN1/SN2 and E1/E2 reaction pathways. Furthermore, its application extends to the formation of Grignard reagents and participation in transition-metal-catalyzed cross-coupling reactions, highlighting its potential in the synthesis of complex organic molecules and pharmaceutical intermediates[3][4]. This guide aims to provide researchers with a detailed technical foundation for exploring and exploiting the synthetic potential of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅H₁₁Br[1][5]
Molecular Weight151.04 g/mol [1][5]
Boiling Point118-119 °C[1]
Density1.216 g/mL at 25 °C[1]
Refractive Index (n²⁰/D)1.445[1]
SolubilityMiscible with ethanol, ether, benzene, chloroform[1][2]
Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals due to the molecule's symmetry.

Peak AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)
-CHBr-~3.94Quintet1H~7 Hz
-CH₂-~1.84Multiplet4H
-CH₃~1.04Triplet6H~7 Hz

Note: Chemical shifts are approximate and can vary based on the solvent and instrument. The quintet for the proton at the C3 position arises from coupling with the four neighboring protons of the two methylene groups[6]. The methylene protons appear as a complex multiplet due to coupling with both the methine and methyl protons. The methyl protons appear as a triplet due to coupling with the adjacent methylene protons[7].

The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three chemically non-equivalent carbon atoms.

Peak AssignmentChemical Shift (ppm)
-CHBr-~62.3
-CH₂-~31.8
-CH₃~12.1

Note: Chemical shifts are approximate and can vary based on the solvent and instrument. The carbon atom attached to the electronegative bromine atom is the most deshielded and appears at the lowest field[8][9][10].

The IR spectrum of this compound exhibits characteristic vibrational frequencies for alkyl halides.

Wavenumber (cm⁻¹)Vibrational Mode
2960-2850C-H stretching (alkane)
1465C-H bending (methylene)
1380C-H bending (methyl)
650-550C-Br stretching

The C-H stretching vibrations appear in the typical region for sp³ hybridized carbons[11][12]. The C-Br stretch is a key diagnostic peak, although it appears in the lower frequency "fingerprint" region of the spectrum[13].

The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[14].

m/zFragment
150/152[C₅H₁₁Br]⁺ (Molecular Ion)
71[C₅H₁₁]⁺ (Loss of Br)
43[C₃H₇]⁺
29[C₂H₅]⁺ (Base Peak)

The fragmentation pattern is dominated by the loss of the bromine radical to form a stable secondary carbocation and subsequent fragmentation of the alkyl chain[15][16][17].

Synthesis of this compound

This compound is typically synthesized from 3-pentanol via nucleophilic substitution.

Synthesis from 3-Pentanol with Phosphorus Tribromide (PBr₃)

This method provides a reliable route to this compound with good yields.

Experimental Protocol:

  • Reaction Setup: A dry, 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The flask is placed in an ice-water bath.

  • Reagents: 3-pentanol (88.15 g, 1.0 mol) is added to the flask. Phosphorus tribromide (90.2 g, 0.33 mol) is placed in the dropping funnel.

  • Reaction: The PBr₃ is added dropwise to the stirred 3-pentanol over a period of 1-2 hours, maintaining the temperature of the reaction mixture below 10 °C.

  • Workup: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours, then heated to 50-60 °C for 1 hour. The mixture is cooled, and then cautiously poured into 200 mL of ice-water. The organic layer is separated, washed with cold concentrated sulfuric acid (2 x 50 mL), followed by 10% aqueous sodium carbonate solution (50 mL), and finally with water (2 x 100 mL).

  • Purification: The crude this compound is dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation. The fraction boiling at 118-119 °C is collected.

  • Expected Yield: 75-85%.

Potential Research Areas and Applications

Grignard Reagent Formation and Subsequent Reactions

The formation of 3-pentylmagnesium bromide, a Grignard reagent, from this compound is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon bonds[18][19].

Experimental Protocol for the Synthesis of 3-Pentylmagnesium Bromide and Reaction with Benzaldehyde:

  • Grignard Reagent Preparation:

    • Apparatus: A 250 mL three-necked flask is equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel. All glassware must be oven-dried.

    • Reagents: Magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine are placed in the flask. A solution of this compound (15.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.

    • Initiation: About 5 mL of the this compound solution is added to the magnesium. The reaction is initiated by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

    • Addition: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The resulting grey-black solution is the Grignard reagent, 3-pentylmagnesium bromide.

  • Reaction with Benzaldehyde:

    • Addition: A solution of benzaldehyde (10.6 g, 0.1 mol) in 30 mL of anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with stirring.

    • Workup: The reaction mixture is stirred for 30 minutes at room temperature and then poured onto a mixture of crushed ice (100 g) and 2 M sulfuric acid (50 mL). The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • Purification: The resulting 1-phenyl-1-pentanol can be purified by vacuum distillation or column chromatography.

Potential Research Directions:

  • Stereoselective Additions: Investigating the diastereoselectivity of the addition of 3-pentylmagnesium bromide to chiral aldehydes and ketones.

  • Synthesis of Tertiary Alcohols: Reacting 3-pentylmagnesium bromide with various esters and acid chlorides to synthesize a range of tertiary alcohols[20][21][22].

  • Cross-Coupling Reactions: Utilizing the Grignard reagent in Kumada or other transition-metal-catalyzed cross-coupling reactions with aryl and vinyl halides.

Grignard_Reaction This compound This compound 3-Pentylmagnesium_Bromide 3-Pentylmagnesium Bromide (Grignard Reagent) This compound->3-Pentylmagnesium_Bromide  + Mg (anhydrous ether) Mg Mg Carbonyl_Compound Carbonyl Compound (e.g., Aldehyde, Ketone, Ester) 3-Pentylmagnesium_Bromide->Carbonyl_Compound 1. Nucleophilic Addition Epoxide Epoxide 3-Pentylmagnesium_Bromide->Epoxide 1. Ring Opening CO2 CO2 3-Pentylmagnesium_Bromide->CO2 1. Carboxylation Electrophile Electrophile Alcohol_Product Alcohol Product Carbonyl_Compound->Alcohol_Product 2. H₃O⁺ workup Epoxide->Alcohol_Product 2. H₃O⁺ workup Carboxylic_Acid_Product Carboxylic Acid Product CO2->Carboxylic_Acid_Product 2. H₃O⁺ workup

Caption: Formation of 3-pentylmagnesium bromide and its reaction with various electrophiles.

Elimination Reactions: A Study in Regio- and Stereoselectivity

This compound is an excellent substrate for studying the factors that influence the outcome of E2 elimination reactions, particularly the competition between the Zaitsev (more substituted) and Hofmann (less substituted) products. The choice of base is a critical determinant of this regioselectivity[1][23][24].

Experimental Protocol for the E2 Elimination of this compound:

  • Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reaction with Sodium Ethoxide (Zaitsev Product Favored):

    • Reagents: Sodium metal (1.15 g, 0.05 mol) is dissolved in absolute ethanol (25 mL). To this solution of sodium ethoxide, this compound (7.55 g, 0.05 mol) is added.

    • Reaction: The mixture is heated at reflux for 2 hours.

    • Workup and Analysis: The reaction mixture is cooled, and the product alkenes are distilled directly from the reaction flask. The distillate is washed with water, dried over anhydrous calcium chloride, and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of trans-2-pentene, cis-2-pentene, and 1-pentene.

  • Reaction with Potassium tert-Butoxide (Hofmann Product Favored):

    • Reagents: Potassium tert-butoxide (5.61 g, 0.05 mol) is dissolved in 25 mL of tert-butanol. This compound (7.55 g, 0.05 mol) is added.

    • Reaction: The mixture is heated at reflux for 2 hours.

    • Workup and Analysis: The workup and analysis are performed as described for the reaction with sodium ethoxide.

Expected Product Distribution:

BaseMajor ProductMinor Product(s)
Sodium Ethoxide in Ethanoltrans-2-Pentenecis-2-Pentene, 1-Pentene
Potassium tert-Butoxide in tert-Butanol1-Pentenetrans-2-Pentene, cis-2-Pentene

Potential Research Directions:

  • Quantitative Analysis: A systematic study of various bases (e.g., DBU, DBN) and solvent systems to precisely quantify their effect on the Zaitsev/Hofmann product ratio.

  • Kinetic Isotope Effect: Using deuterated analogs of this compound to probe the transition state of the E2 reaction.

  • Computational Modeling: Employing density functional theory (DFT) calculations to model the transition states for the different elimination pathways and rationalize the observed regioselectivity.

Elimination_Pathways This compound This compound Base Base This compound->Base Sodium_Ethoxide Sodium Ethoxide (Small Base) Base->Sodium_Ethoxide Potassium_tert-Butoxide Potassium tert-Butoxide (Bulky Base) Base->Potassium_tert-Butoxide Zaitsev_Product trans-2-Pentene (Major) Sodium_Ethoxide->Zaitsev_Product E2 Elimination Hofmann_Product 1-Pentene (Major) Potassium_tert-Butoxide->Hofmann_Product E2 Elimination Minor_Products_Zaitsev cis-2-Pentene, 1-Pentene (Minor) Zaitsev_Product->Minor_Products_Zaitsev Minor_Products_Hofmann trans-2-Pentene, cis-2-Pentene (Minor) Hofmann_Product->Minor_Products_Hofmann

Caption: Regioselectivity in the E2 elimination of this compound with different bases.

Nucleophilic Substitution Reactions

This compound can undergo SN2 reactions with a variety of nucleophiles, leading to the introduction of diverse functional groups.

Experimental Protocol for the SN2 Reaction of this compound with Sodium Azide:

  • Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: this compound (15.1 g, 0.1 mol) and sodium azide (7.8 g, 0.12 mol) are suspended in 50 mL of anhydrous dimethylformamide (DMF).

  • Reaction: The mixture is heated to 80 °C with vigorous stirring for 6 hours.

  • Workup: The reaction mixture is cooled to room temperature and poured into 200 mL of water. The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the resulting 3-azidopentane can be purified by vacuum distillation.

Potential Research Directions:

  • Kinetics Studies: Measuring the reaction rates with a series of nucleophiles to establish a nucleophilicity scale for reactions with a secondary alkyl halide.

  • Solvent Effects: Investigating the influence of polar aprotic vs. polar protic solvents on the rate and mechanism (SN1 vs. SN2) of substitution.

  • Synthesis of Chiral Amines: Although this compound itself is achiral, related chiral secondary bromides can be used in stereospecific SN2 reactions to produce enantiomerically enriched amines, which are valuable building blocks in medicinal chemistry[25][26].

SN2_Reaction Nucleophile Nucleophile This compound This compound Nucleophile->this compound Backside Attack Transition_State [Nu---C---Br]‡ This compound->Transition_State Product Product Transition_State->Product Leaving_Group Br⁻ Transition_State->Leaving_Group

Caption: The concerted mechanism of an SN2 reaction involving this compound.

Application in the Synthesis of Pharmaceutical Scaffolds

This compound and its derivatives can serve as precursors to pharmacologically active molecules. For instance, the pentyl group is a common moiety in various central nervous system (CNS) active compounds, such as barbiturates.

Potential Research in Barbiturate Synthesis:

The synthesis of pentobarbital involves the alkylation of an α-ethylmalonic ester with a pentyl bromide[2][27][28]. While 2-bromopentane is typically cited for pentobarbital synthesis, this compound can be used to synthesize an isomer, 5-ethyl-5-(pentan-3-yl)barbituric acid, allowing for the exploration of structure-activity relationships (SAR) within this class of drugs.

Synthetic Workflow Outline:

  • Deprotonation: Diethyl ethylmalonate is deprotonated with a strong base like sodium ethoxide to form the corresponding enolate.

  • Alkylation: The enolate is then reacted with this compound in an SN2 reaction to introduce the 3-pentyl group.

  • Condensation: The resulting disubstituted malonic ester is condensed with urea in the presence of a base to form the barbiturate ring.

Barbiturate_Synthesis Diethyl_ethylmalonate Diethyl ethylmalonate Enolate Enolate Diethyl_ethylmalonate->Enolate + NaOEt Alkylated_Ester Diethyl ethyl(pentan-3-yl)malonate Enolate->Alkylated_Ester + this compound (SN2) This compound This compound Barbiturate_Product 5-Ethyl-5-(pentan-3-yl)barbituric acid Alkylated_Ester->Barbiturate_Product + Urea, NaOEt Urea Urea Urea->Barbiturate_Product

Caption: Proposed synthesis of a pentobarbital isomer using this compound.

Modern Synthetic Methodologies: Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. While primary alkyl halides are common substrates, the use of secondary alkyl halides like this compound is a more challenging and contemporary area of research.

Potential Research in Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura coupling of this compound with an arylboronic acid would provide a direct route to 3-arylpentanes. This transformation typically requires specialized palladium or nickel catalyst systems designed to promote oxidative addition to the C(sp³)-Br bond and suppress competing β-hydride elimination.

Hypothetical Experimental Protocol:

  • Reaction Setup: A Schlenk tube is charged with an arylboronic acid (1.2 equiv.), a suitable base such as K₃PO₄ (2.0 equiv.), and a palladium or nickel catalyst system (e.g., Pd(OAc)₂, SPhos). The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Reagents: this compound (1.0 equiv.) and a solvent (e.g., toluene/water) are added via syringe.

  • Reaction: The mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product, a 3-arylpentane, is purified by column chromatography.

Research Goals:

  • Catalyst Screening: Evaluating a range of modern ligands and catalyst systems for their efficacy in the Suzuki-Miyaura coupling of this compound.

  • Reaction Optimization: Systematically varying the base, solvent, temperature, and reaction time to maximize the yield of the cross-coupling product.

  • Substrate Scope: Exploring the generality of the optimized conditions by reacting this compound with a variety of electronically and sterically diverse aryl- and vinylboronic acids.

Conclusion

This compound is a readily accessible and synthetically versatile secondary alkyl halide. While its classical reactivity in substitution and elimination reactions is well-established, significant research opportunities lie in its application in modern synthetic methodologies. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers exploring the potential of this compound in the synthesis of novel organic molecules and in the development of new synthetic methods. Future research in areas such as stereoselective catalysis and the development of more efficient cross-coupling protocols will undoubtedly further expand the utility of this important building block.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopentane (CAS No. 1809-10-5), a colorless to pale yellow liquid, is a versatile alkylating agent and a key intermediate in a multitude of organic synthesis pathways.[1][2] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable reagent in the development of novel pharmaceutical compounds and other complex organic molecules. However, its reactivity also necessitates a thorough understanding of its hazard profile and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides comprehensive safety and handling information for this compound, including its physicochemical properties, detailed hazard classifications, emergency procedures, and representative experimental protocols.

Physicochemical and Hazard Data

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. This data, along with its toxicological profile, informs risk assessments and the selection of appropriate control measures.

PropertyValueReference
Molecular Formula C₅H₁₁Br[3]
Molecular Weight 151.04 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 118-119 °C[2][5]
Melting Point -126 °C[6]
Flash Point 19 °C (66.2 °F) - closed cup[5][6]
Density 1.216 g/mL at 25 °C[2][5]
Solubility Insoluble in water; Miscible with ethanol, ether, benzene, and chloroform.[2][4][7]
Vapor Pressure 20 mmHg at 25 °C[7]
Hazard Classification (GHS)CategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapour.[3][4][8][9]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[3][4][8][9]
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation.[3][4][8][9]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.[3][4][8][9]

GHS Hazard Classification and Precautionary Measures

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

GHS_Classification cluster_hazards GHS Hazard Classification cluster_precautions Key Precautionary Statements H225 H225: Highly flammable liquid and vapour P210 P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. H225->P210 H315 H315: Causes skin irritation P280 P280: Wear protective gloves/protective clothing/eye protection/face protection. H315->P280 H319 H319: Causes serious eye irritation P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H319->P305_P351_P338 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray. H335->P261

Caption: Logical relationship of GHS hazard classifications for this compound and their corresponding precautionary statements.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, a stringent adherence to PPE and engineering controls is mandatory.

Control MeasureSpecificationReference
Engineering Controls All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] A safety shower and eyewash station must be readily accessible.[10][10]
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[8] A face shield should be worn in situations with a high risk of splashing.[10][8][10]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) must be worn.[10] A flame-retardant lab coat should be worn and fully buttoned.[10][10]
Respiratory Protection If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[5][10][5][10]

Emergency Procedures

Prompt and appropriate action in the event of an emergency is critical to mitigating harm.

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11][8][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9][11][8][9][11]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][12][8][9][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][12][8][12]
Fire-Fighting Measures

This compound is a highly flammable liquid.[3][4][8][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][9]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]

  • Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[13]

  • Specific Hazards: Vapors may form explosive mixtures with air.[9][13] Hazardous combustion products include carbon oxides and hydrogen bromide gas.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Accidental Release Measures

Spill_Response cluster_spill Emergency Response Workflow: this compound Spill Evacuate Evacuate Immediate Area PPE Don Appropriate PPE (including respiratory protection) Evacuate->PPE Ignition Eliminate All Ignition Sources PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Ventilate->Contain Collect Collect Absorbed Material into a Sealed, Labeled Container for Hazardous Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Emergency response workflow for a this compound spill.

Handling and Storage

  • Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[8][12] Avoid contact with skin, eyes, and clothing.[12] Keep away from heat, sparks, open flames, and other ignition sources.[8][9][12] Use non-sparking tools and take precautionary measures against static discharge.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9][12] Store away from incompatible materials such as strong oxidizing agents and strong bases.[9] The storage area should be designated for flammable liquids.[5]

Experimental Protocols

The following are representative protocols for common reactions involving this compound. These are intended as a guide and should be adapted based on the specific requirements of the experiment and a thorough risk assessment.

Elimination Reaction: Synthesis of 2-Pentene

This protocol outlines the E2 elimination of this compound to form 2-pentene, a common method for alkene synthesis.[3][4][8]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol (alcoholic potash).

  • Add this compound to the flask.

  • Attach a reflux condenser and heat the mixture under reflux for the desired reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully distill the product mixture. Due to the low boiling point of pentenes, the receiving flask should be cooled in an ice bath.[8]

  • Wash the distillate with water in a separatory funnel to remove any remaining ethanol and salts.

  • Separate the organic layer and dry it over anhydrous calcium chloride.[8]

  • Purify the 2-pentene by fractional distillation.[8]

  • Characterize the product using appropriate analytical techniques, such as NMR and GC-MS, to confirm its identity and purity.

Safety Considerations:

  • This reaction should be performed in a well-ventilated fume hood due to the flammability of this compound, ethanol, and the pentene product.

  • Potassium hydroxide is corrosive and should be handled with care.

  • The distillation of the volatile pentene product requires careful temperature control to prevent loss of product.

Nucleophilic Substitution Reaction: Synthesis of an Ether

This protocol describes a representative Williamson ether synthesis, a common SN2 reaction, to produce an ether from this compound.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the sodium alkoxide in anhydrous ethanol.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting ether by distillation.

  • Characterize the product by NMR and IR spectroscopy.

Safety Considerations:

  • Sodium alkoxides are strong bases and are moisture-sensitive. They should be handled under an inert atmosphere if possible.

  • The reaction should be conducted in a fume hood.

  • Appropriate PPE, including gloves and eye protection, is essential.

Application in Cobalt-Catalyzed C-H Activation

This compound and other secondary alkyl halides are utilized in advanced synthetic methodologies, such as cobalt-catalyzed ortho-alkylation of aromatic imines.[9] These reactions allow for the direct formation of C-C bonds at the ortho position of an aromatic ring, a valuable transformation in the synthesis of complex molecules. The reaction typically involves a cobalt-N-heterocyclic carbene catalyst and proceeds at room temperature.[9] While detailed experimental protocols are proprietary to the research that developed them, the application highlights the importance of this compound in modern synthetic chemistry. Researchers interested in this methodology should consult the primary literature for further details.[9]

Conclusion

This compound is a valuable synthetic tool, but its inherent hazards demand a comprehensive and proactive approach to safety. By understanding its properties, adhering to strict handling and storage protocols, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can safely harness the synthetic potential of this important chemical intermediate. The experimental protocols provided serve as a foundation for the safe execution of reactions involving this compound, but should always be preceded by a thorough, experiment-specific risk assessment.

References

Methodological & Application

Application Notes and Protocols: 3-Bromopentane as a Precursor in Grignard Reagent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-pentylmagnesium bromide, a valuable Grignard reagent, from its precursor 3-bromopentane. This document details the synthesis protocol, purification methods, and subsequent applications in carbon-carbon bond formation, complete with quantitative data and detailed experimental procedures.

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon. 3-Pentylmagnesium bromide, derived from this compound, is a secondary Grignard reagent that serves as a versatile precursor for the synthesis of a variety of organic compounds, including secondary and tertiary alcohols. The successful preparation and utilization of this reagent are highly dependent on stringent anhydrous conditions to prevent its reaction with protic solvents.

Synthesis of 3-Pentylmagnesium Bromide

The synthesis of 3-pentylmagnesium bromide is achieved through the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically diethyl ether. The reaction is initiated by the oxidative addition of magnesium to the carbon-bromine bond.

Quantitative Data Summary

While specific yield data for the synthesis of 3-pentylmagnesium bromide can vary based on experimental conditions, studies on analogous secondary Grignard reagents provide a reasonable expectation for reaction efficiency. The selectivity of the formation of n-pentylmagnesium bromide, a close structural analog, has been reported to be approximately 88% in diethyl ether on a laboratory scale.

ParameterValueReference
PrecursorThis compoundN/A
ReagentMagnesium TurningsN/A
SolventAnhydrous Diethyl EtherN/A
Estimated Yield~88% (by analogy)
Experimental Protocol: Synthesis of 3-Pentylmagnesium Bromide

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon gas inlet

Procedure:

  • Apparatus Setup: All glassware must be thoroughly dried in an oven at 120°C for at least four hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Initiation: Place the magnesium turnings and a small crystal of iodine in the three-necked flask. The iodine helps to activate the magnesium surface.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • Addition of this compound: Dissolve the this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension.

  • Reaction Initiation: The reaction is typically initiated by gentle warming with a heating mantle or by the exothermic reaction itself, evidenced by the disappearance of the iodine color and the appearance of a cloudy solution.

  • Reaction Progression: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete consumption of the magnesium. The resulting greyish solution is the 3-pentylmagnesium bromide Grignard reagent.

Diagram of the Synthesis Pathway:

G This compound This compound 3-Pentylmagnesium Bromide 3-Pentylmagnesium Bromide This compound->3-Pentylmagnesium Bromide Mg, Anhydrous Diethyl Ether Mg Mg Anhydrous Diethyl Ether Anhydrous Diethyl Ether

Synthesis of 3-pentylmagnesium bromide.

Applications in Synthesis

3-Pentylmagnesium bromide is a valuable nucleophile for reactions with various electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds and produce alcohols.

Application 1: Synthesis of 3-Ethyl-1-hexanol (a secondary alcohol)

The reaction of 3-pentylmagnesium bromide with formaldehyde, followed by an acidic workup, yields 3-ethyl-1-hexanol.

Quantitative Data Summary:

ElectrophileProductTypical Yield Range
Formaldehyde3-Ethyl-1-hexanol60-75%

Experimental Protocol:

  • Reaction Setup: Cool the freshly prepared 3-pentylmagnesium bromide solution in an ice bath.

  • Addition of Formaldehyde: Pass gaseous formaldehyde (generated by heating paraformaldehyde) through the Grignard solution or add a solution of formaldehyde in an anhydrous solvent dropwise.

  • Reaction: Stir the mixture at 0°C for one hour and then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture with vigorous stirring to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 3-ethyl-1-hexanol.

Application 2: Synthesis of 5-Ethyl-5-nonanol (a tertiary alcohol)

The reaction of 3-pentylmagnesium bromide with ethyl pentanoate results in the formation of 5-ethyl-5-nonanol. This reaction involves a double addition of the Grignard reagent to the ester.

Quantitative Data Summary:

ElectrophileProductTypical Yield Range
Ethyl Pentanoate5-Ethyl-5-nonanol70-85%

Experimental Protocol:

  • Reaction Setup: Cool the freshly prepared 3-pentylmagnesium bromide solution in an ice bath.

  • Addition of Ester: Add a solution of ethyl pentanoate (0.5 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Reaction: Stir the mixture at 0°C for one hour and then allow it to warm to room temperature and stir for an additional two hours.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture with vigorous stirring.

  • Extraction and Purification: Follow the same extraction, washing, drying, and purification procedures as described for the synthesis of 3-ethyl-1-hexanol.

Diagram of the Experimental Workflow:

G cluster_0 Grignard Reagent Synthesis cluster_1 Reaction with Electrophile cluster_2 Workup and Purification Apparatus Setup Apparatus Setup Reagent Addition Reagent Addition Apparatus Setup->Reagent Addition Reaction Reaction Reagent Addition->Reaction Cooling Cooling Reaction->Cooling Electrophile Addition Electrophile Addition Cooling->Electrophile Addition Reaction Progression Reaction Progression Electrophile Addition->Reaction Progression Quenching Quenching Reaction Progression->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

General experimental workflow.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • Diethyl ether is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • The quenching of Grignard reactions is highly exothermic. Perform this step slowly and with adequate cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound is an effective precursor for the synthesis of 3-pentylmagnesium bromide, a versatile Grignard reagent. The protocols outlined in these application notes provide a reliable framework for its preparation and subsequent use in the synthesis of secondary and tertiary alcohols. Strict adherence to anhydrous and inert conditions is paramount for achieving high yields and purity. The provided quantitative data, based on analogous reactions, offers a valuable benchmark for researchers planning to utilize this synthetic route.

Application Notes and Protocols: E2 Elimination of 3-Bromopentane with Potassium Tert-Butoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the E2 elimination reaction of 3-bromopentane utilizing potassium tert-butoxide as a strong, sterically hindered base. The reaction proceeds via a concerted mechanism to yield pent-2-ene isomers. Due to the steric bulk of the base, the reaction exhibits notable stereoselectivity. These application notes include the reaction mechanism, product distribution, and potential applications in organic synthesis. A comprehensive experimental protocol, including reagent preparation, reaction setup, workup, and product analysis, is provided.

Introduction

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic chemistry for the synthesis of alkenes from alkyl halides.[1] This reaction is characterized by a single, concerted step where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond and the departure of the leaving group.[2] The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group.[2]

The choice of base is critical in determining the regioselectivity and stereoselectivity of the reaction. Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that plays a significant role in directing the outcome of elimination reactions.[1][3] In the case of this compound, an unsymmetrical secondary alkyl halide, elimination can theoretically lead to different isomeric products. The use of a bulky base like potassium tert-butoxide influences the transition state energies, thereby favoring the formation of specific stereoisomers.[4][5] Understanding and controlling this selectivity is crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Reaction Mechanism and Stereoselectivity

The E2 elimination of this compound with potassium tert-butoxide proceeds through a concerted transition state where the C-H bond is broken, the C=C double bond is formed, and the C-Br bond is broken simultaneously. The reaction rate is dependent on the concentration of both the substrate (this compound) and the base (potassium tert-butoxide).[6]

A critical requirement for the E2 mechanism is the anti-periplanar geometry between the abstracted β-hydrogen and the bromine leaving group.[2] This conformational requirement dictates the stereochemical outcome of the reaction. For this compound, rotation around the C2-C3 and C3-C4 bonds allows for different staggered conformations that place a β-hydrogen in an anti-periplanar position to the bromine atom.

The two primary products of this reaction are the geometric isomers of pent-2-ene: (E)-pent-2-ene and (Z)-pent-2-ene. The bulky tert-butoxide ion will preferentially abstract the most accessible β-hydrogen. While both β-hydrogens on C2 and C4 are sterically similar, the steric interactions in the transition state leading to the (Z)-isomer are more pronounced due to the proximity of the ethyl and methyl groups. Consequently, the transition state leading to the (E)-isomer is lower in energy, making (E)-pent-2-ene the major product .

Data Presentation

The following table summarizes the expected products and their relative distribution in the E2 elimination of this compound with potassium tert-butoxide. The data is based on established principles of stereoselectivity in E2 reactions with bulky bases.

ProductStructureTypePredicted Distribution
(E)-pent-2-eneMajor Product> 70%
(Z)-pent-2-eneMinor Product< 30%

Note: The exact product distribution can be influenced by reaction conditions such as temperature and solvent.

Experimental Protocols

This section provides a detailed methodology for the E2 elimination of this compound using potassium tert-butoxide.

Materials and Reagents:

  • This compound (C₅H₁₁Br)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (t-BuOH) or a suitable aprotic solvent (e.g., THF, DMSO)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium tert-butoxide (e.g., 5.6 g, 50 mmol).

    • Under an inert atmosphere (e.g., nitrogen or argon), add 40 mL of anhydrous tert-butanol.

    • Stir the mixture until the potassium tert-butoxide is fully dissolved.

    • To this solution, add this compound (e.g., 6.04 g, 40 mmol) dropwise over 10 minutes.

    • Equip the flask with a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 82°C for tert-butanol) using a heating mantle or oil bath.

    • Maintain the reflux for a period of 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash them with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the filtrate.

  • Product Isolation and Analysis:

    • The low-boiling pentene products can be isolated by simple distillation from the higher-boiling solvent (diethyl ether).

    • Collect the fraction boiling between 35-38°C.

    • Analyze the collected product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of (E)-pent-2-ene to (Z)-pent-2-ene and to identify any byproducts.

Mandatory Visualizations

Reaction Mechanism Pathway

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound TS [Transition State] This compound->TS Potassium_tert-butoxide K⁺ ⁻O-tBu Potassium_tert-butoxide->TS E-pent-2-ene (E)-pent-2-ene (Major) TS->E-pent-2-ene Favored Z-pent-2-ene (Z)-pent-2-ene (Minor) TS->Z-pent-2-ene Disfavored tert-Butanol tert-Butanol TS->tert-Butanol KBr KBr TS->KBr

Caption: E2 elimination pathway of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Add KOtBu to anhydrous t-BuOH - Add this compound B 2. Reaction - Reflux for 2-3 hours A->B Heat C 3. Workup - Quench with water - Extract with diethyl ether - Wash with NaHCO₃ and brine B->C Cool D 4. Drying - Dry organic layer with MgSO₄ C->D E 5. Isolation - Filter drying agent - Distill to isolate pentene isomers D->E F 6. Analysis - GC-MS to determine product ratio E->F

Caption: Experimental workflow for the synthesis of pent-2-ene.

Applications in Drug Development and Organic Synthesis

The stereoselective synthesis of alkenes is of paramount importance in the pharmaceutical industry and organic synthesis. Many biologically active molecules contain carbon-carbon double bonds where the specific geometric isomerism (E/Z) is crucial for their pharmacological activity. The E2 elimination with a bulky base provides a reliable method to control this stereochemistry.

  • Scaffold Synthesis: The pentene scaffold, while simple, can be a starting point for the elaboration of more complex molecular architectures. The controlled introduction of a double bond with a specific stereochemistry is a key step in the total synthesis of natural products and their analogs.

  • Fragment-Based Drug Discovery: Functionalized alkenes are valuable fragments in fragment-based drug discovery (FBDD). The ability to synthesize specific E/Z isomers allows for a more precise exploration of the chemical space around a biological target.

  • Methodology Development: The E2 reaction of secondary alkyl halides with bulky bases serves as a model system for studying the factors that govern stereoselectivity in elimination reactions. This understanding can then be applied to more complex and sterically demanding substrates encountered in drug development.

References

Application Note: Detailed Protocol for the Synthesis of 3-Pentyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-pentyl magnesium bromide, a versatile Grignard reagent crucial for creating carbon-carbon bonds in organic synthesis. The procedure details the necessary precautions for handling moisture-sensitive and flammable materials, the activation of magnesium, the controlled reaction with 3-bromopentane, and methods for ensuring a high-yield preparation.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most important and versatile reagents in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.[1][2] They are prepared by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent.[3][4] The resulting reagent acts as a potent nucleophile and a strong base.[1][5] 3-Pentyl magnesium bromide, specifically, is a secondary alkyl Grignard reagent used to introduce a 3-pentyl group into various molecular scaffolds. The successful preparation of this reagent is highly dependent on maintaining strictly anhydrous conditions, as any trace of water will react with and consume the Grignard reagent, reducing the yield.[6] This protocol outlines a reliable method for its synthesis in a laboratory setting.

Chemical Properties and Safety

Proper handling and awareness of the chemical properties of all reagents and the product are paramount for a safe and successful synthesis.

CompoundFormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
This compoundC₅H₁₁Br151.051809-10-5Flammable, Irritant
Magnesium TurningsMg24.317439-95-4Flammable solid
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.1260-29-7Highly Flammable, Peroxide Former, CNS Effects
IodineI₂253.817553-56-2Harmful, Irritant
Product: 3-Pentyl Magnesium BromideC₅H₁₁BrMg175.354852-26-0Flammable, Water-Reactive, Corrosive

Safety Precautions:

  • All manipulations must be conducted in a well-ventilated fume hood.

  • Anhydrous conditions are critical. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C overnight) and allowed to cool in a desiccator or under an inert atmosphere.[6][7][8]

  • The reaction must be protected from atmospheric moisture using a drying tube or by maintaining a positive pressure of an inert gas (e.g., Nitrogen or Argon).[2]

  • Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.

  • Personal Protective Equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and appropriate gloves, must be worn at all times.

Experimental Protocol

This protocol details the synthesis of 3-pentyl magnesium bromide on a 50 mmol scale.

3.1 Materials and Equipment

  • This compound (7.55 g, 50.0 mmol)

  • Magnesium turnings (1.46 g, 60.0 mmol, 1.2 equiv.)

  • Anhydrous diethyl ether (Et₂O, ~70 mL)

  • Iodine (1-2 small crystals)

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Glass stopper or inert gas inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Drying tubes (filled with calcium chloride)

  • Syringes and needles for transfer (if using an inert atmosphere)

3.2 Synthesis Workflow

SynthesisWorkflow A Assemble and Flame-Dry Glassware Under Inert Gas B Add Mg Turnings (1.2 eq) and Iodine Crystal to Flask A->B C Prepare Solution of This compound (1.0 eq) in Anhydrous Et2O D Add Small Aliquot (~10%) of Bromide Solution to Initiate C->D E Observe Initiation: Color Fades, Gentle Reflux D->E F Add Remaining Bromide Solution Dropwise (Maintain Gentle Reflux) E->F G Reflux for 30-60 min Post-Addition F->G H Cool Reaction to Room Temperature G->H I Grignard Reagent (Gray/Brown Solution) is Ready for Use H->I

Caption: Experimental workflow for the synthesis of 3-pentyl magnesium bromide.

3.3 Step-by-Step Procedure

  • Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, the dropping funnel, and the reflux condenser. Place a drying tube on top of the condenser. If using an inert atmosphere, replace the drying tube with a gas bubbler and the glass stopper with a gas inlet adapter. Flame-dry the entire apparatus under vacuum or a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings (1.46 g) into the reaction flask. Quickly add one or two small crystals of iodine. The iodine serves to etch the magnesium oxide layer from the surface of the metal, exposing fresh, reactive magnesium.[3][6]

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (7.55 g) in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the stirring magnesium turnings. The reaction should begin within a few minutes, indicated by the disappearance of the purple/brown iodine color and the spontaneous, gentle boiling of the ether solvent.[2][7]

    • Troubleshooting: If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath until initiation occurs.[6] Another option is to crush some of the magnesium turnings with a dry glass rod.[8]

  • Addition of Alkyl Halide: Once the reaction is initiated and self-sustaining, add the remaining this compound solution from the dropping funnel dropwise. The rate of addition should be controlled to maintain a steady but gentle reflux of the diethyl ether.[2][8] This typically takes 30-60 minutes.

  • Completion of Reaction: After the addition is complete, the reaction mixture may appear gray to dark brown. To ensure the reaction goes to completion, gently heat the mixture to reflux using a heating mantle for an additional 30-60 minutes.[6] Most of the metallic magnesium should be consumed.

  • Final Product: Cool the flask to room temperature. The resulting gray-brown solution is 3-pentyl magnesium bromide, ready for use in subsequent synthetic steps. The reagent should be used immediately for best results.[8] If storage is necessary, it must be under a strictly inert atmosphere.

Data Summary

The following table summarizes the quantitative data for the described protocol.

ParameterValueNotes
Reactants
This compound7.55 g (5.24 mL)50.0 mmol, 1.0 equivalent
Magnesium Turnings1.46 g60.0 mmol, 1.2 equivalents
Solvent
Anhydrous Diethyl Ether~70 mL
Reaction Conditions
Addition Time30 - 60 minutesMaintain gentle reflux
Reflux Time30 - 60 minutesPost-addition
Temperature~35 °C (Refluxing Et₂O)
Product
Theoretical Molarity~0.7 MAssuming 100% yield in 70 mL solvent
Expected Yield85 - 95%Based on typical Grignard preparations

Note: The actual concentration of the Grignard reagent can be determined by titration (e.g., with a standardized solution of sec-butanol in toluene using 1,10-phenanthroline as an indicator) before use.[2]

References

Application of 3-Bromopentane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-bromopentane in the synthesis of key pharmaceutical intermediates. This compound, a secondary alkyl halide, serves as a versatile building block for introducing the 3-pentyl group into various molecular scaffolds. Its applications span the synthesis of precursors for anticonvulsant agents, barbiturate analogs, and other complex nitrogen-containing heterocycles.

Core Applications and Synthetic Strategies

This compound is primarily utilized as an electrophile in nucleophilic substitution reactions and for the formation of organometallic reagents. The key synthetic strategies involving this compound include:

  • N-Alkylation Reactions: Introduction of the 3-pentyl group onto nitrogen-containing molecules, such as phthalimides (Gabriel synthesis), lactams, and other amine derivatives.

  • Grignard Reaction: Formation of 3-pentylmagnesium bromide, a potent nucleophile for the creation of new carbon-carbon bonds.

  • Barbiturate Synthesis: Alkylation of diethyl malonate or its derivatives as a key step in the synthesis of barbiturate analogs.

  • Transition-Metal Catalyzed Cross-Coupling: Cobalt-catalyzed ortho-alkylation of aromatic imines for the regioselective introduction of the 3-pentyl group.

Application 1: Synthesis of N-(3-Pentyl)phthalimide via Gabriel Synthesis

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding overalkylation. In this application, this compound is used to alkylate potassium phthalimide, yielding an intermediate that can be subsequently hydrolyzed to 3-pentylamine, a potential precursor for various pharmaceutical agents.

Experimental Protocol

Objective: To synthesize N-(3-Pentyl)phthalimide.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products K_Phthalimide Potassium Phthalimide Reagents DMF Heat K_Phthalimide->Reagents Bromopentane This compound Bromopentane->Reagents N_Pentylphthalimide N-(3-Pentyl)phthalimide KBr KBr Reagents->N_Pentylphthalimide Reagents->KBr

Caption: Gabriel synthesis of N-(3-Pentyl)phthalimide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Potassium Phthalimide185.229.26 g50
This compound151.047.55 g (6.24 mL)50
Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (9.26 g, 50 mmol) and dimethylformamide (DMF, 100 mL).

  • Stir the suspension and add this compound (7.55 g, 50 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 400 mL of cold water with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with water.

  • The crude product is recrystallized from ethanol/water to afford pure N-(3-pentyl)phthalimide.

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
N-(3-Pentyl)phthalimide10.868.9 - 9.882 - 9065-67

Application 2: Synthesis of a Levetiracetam Analog Intermediate

Levetiracetam is an important anticonvulsant drug. This protocol describes a model reaction for the synthesis of a chiral N-substituted pyrrolidinone, a key intermediate for structures analogous to Levetiracetam, via N-alkylation of 2-pyrrolidinone with this compound.

Experimental Protocol

Objective: To synthesize 1-(pentan-3-yl)pyrrolidin-2-one.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Pyrrolidinone 2-Pyrrolidinone NaH Sodium Hydride Pyrrolidinone->NaH 1. H2 H₂ NaH->H2 Solvent Anhydrous DMF NaH->Solvent Bromopentane This compound N_Pentylpyrrolidinone 1-(Pentan-3-yl)pyrrolidin-2-one Bromopentane->N_Pentylpyrrolidinone NaBr NaBr Bromopentane->NaBr Solvent->Bromopentane 2.

Caption: N-alkylation of 2-pyrrolidinone with this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Pyrrolidinone85.114.26 g50
Sodium Hydride (60% in oil)24.002.20 g55
This compound151.047.55 g (6.24 mL)50
Anhydrous DMF-100 mL-

Procedure:

  • To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (2.20 g, 55 mmol, 60% dispersion in mineral oil) and anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-pyrrolidinone (4.26 g, 50 mmol) in anhydrous DMF (50 mL) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Cool the mixture back to 0 °C and add this compound (7.55 g, 50 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Boiling Point (°C/mmHg)
1-(Pentan-3-yl)pyrrolidin-2-one7.765.4 - 6.270 - 8095-98 / 10

Application 3: Synthesis of a Barbiturate Analog

Barbiturates are a class of drugs that act as central nervous system depressants. This protocol outlines the synthesis of a 3-pentyl substituted barbituric acid analog, starting from the alkylation of diethyl malonate with this compound.

Experimental Protocol

Objective: To synthesize 5-ethyl-5-(pentan-3-yl)barbituric acid.

Workflow:

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Condensation Diethyl_Malonate Diethyl Malonate NaOEt Sodium Ethoxide Diethyl_Malonate->NaOEt Bromopentane This compound NaOEt->Bromopentane Alkylated_Ester Diethyl 2-(Pentan-3-yl)malonate Bromopentane->Alkylated_Ester Urea Urea Alkylated_Ester->Urea NaOEt Barbiturate 5-(Pentan-3-yl)barbituric Acid Urea->Barbiturate

Caption: Two-step synthesis of a 3-pentyl barbiturate analog.

Materials and Reagents (Step 1):

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Diethyl Malonate160.178.01 g (7.6 mL)50
Sodium Ethoxide68.053.74 g55
This compound151.047.55 g (6.24 mL)50
Anhydrous Ethanol-100 mL-

Procedure (Step 1):

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.26 g, 55 mmol) in anhydrous ethanol (100 mL) in a flask equipped with a reflux condenser and a dropping funnel.

  • Add diethyl malonate (8.01 g, 50 mmol) dropwise to the sodium ethoxide solution.

  • After the addition, add this compound (7.55 g, 50 mmol) dropwise and reflux the mixture for 8-10 hours.

  • Cool the reaction mixture, filter off the sodium bromide, and wash the precipitate with a small amount of ethanol.

  • Remove the ethanol from the filtrate by distillation. The residue is diethyl 2-(pentan-3-yl)malonate.

Materials and Reagents (Step 2):

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Diethyl 2-(pentan-3-yl)malonate230.30(from Step 1)~50
Urea60.063.30 g55
Sodium Ethoxide68.053.74 g55
Anhydrous Ethanol-100 mL-

Procedure (Step 2):

  • Prepare a fresh solution of sodium ethoxide (from 1.26 g sodium in 100 mL ethanol).

  • Add the crude diethyl 2-(pentan-3-yl)malonate from Step 1 and urea (3.30 g, 55 mmol).

  • Reflux the mixture for 12 hours.

  • Distill off the ethanol, dissolve the residue in water, and acidify with concentrated HCl to pH 2-3.

  • The precipitated crude barbituric acid is filtered, washed with cold water, and recrystallized from aqueous ethanol.

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Overall Yield (%)
5-(Pentan-3-yl)barbituric Acid10.616.9 - 7.965 - 75

Application 4: Grignard Reagent Formation and Reaction

This compound can be readily converted to its Grignard reagent, 3-pentylmagnesium bromide. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds.

Experimental Protocol

Objective: To prepare 3-pentylmagnesium bromide and react it with a model ketone (acetone).

Logical Relationship:

G Bromopentane This compound Mg Magnesium Turnings Bromopentane->Mg Anhydrous Ether Grignard 3-Pentylmagnesium Bromide Mg->Grignard Acetone Acetone Grignard->Acetone Intermediate Alkoxide Intermediate Acetone->Intermediate Workup Acidic Workup (e.g., aq. NH₄Cl) Intermediate->Workup Product 2-Methyl-3-ethyl-2-pentanol Workup->Product

Caption: Formation and reaction of 3-pentylmagnesium bromide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Magnesium Turnings24.311.34 g55
This compound151.047.55 g (6.24 mL)50
Anhydrous Diethyl Ether-50 mL-
Acetone58.082.91 g (3.7 mL)50

Procedure:

  • Flame-dry a 250 mL three-neck flask containing a magnetic stir bar and magnesium turnings (1.34 g, 55 mmol).

  • Assemble the flask with a reflux condenser and a dropping funnel, both protected with drying tubes.

  • Add anhydrous diethyl ether (20 mL) to the flask.

  • Prepare a solution of this compound (7.55 g, 50 mmol) in anhydrous diethyl ether (30 mL) and add a small portion (~5 mL) to the magnesium suspension.

  • If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Once the reaction initiates (cloudiness and gentle reflux), add the remaining this compound solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution to 0 °C.

  • Add a solution of acetone (2.91 g, 50 mmol) in anhydrous diethyl ether (20 mL) dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

  • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the tertiary alcohol.

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
2-Methyl-3-ethyl-2-pentanol6.514.9 - 5.575 - 85

Safety Precautions

  • This compound is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride is a flammable solid that reacts violently with water. Handle with care in an inert atmosphere.

  • Always follow standard laboratory safety procedures when handling chemicals.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The yields are estimates and may vary depending on the specific reaction conditions and techniques used. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.

Application Notes and Protocols: The Use of 3-Bromopentane in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-bromopentane as a key building block in the synthesis of novel organic compounds. The following sections describe its application in C-C bond formation through Grignard reactions and alkylation of active methylene compounds, crucial steps in the generation of potential pharmaceutical intermediates.

Introduction

This compound is a versatile secondary alkyl halide that serves as a valuable precursor in various organic syntheses. Its chemical structure allows for its participation in a range of reactions, including nucleophilic substitutions (S(_N)1 and S(_N)2), elimination reactions (E2), and the formation of organometallic reagents.[1][2][3][4] This versatility makes it an important intermediate in the creation of complex molecular architectures, particularly in the development of new therapeutic agents and fine chemicals.[5][6] This document outlines two key applications of this compound: its use in a Grignard reaction to form a tertiary alcohol and its role in the alkylation of an active methylene compound to produce a substituted malonic ester.

Application 1: Synthesis of 1-(pentan-3-yl)cyclohexan-1-ol via Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[7][8] In this protocol, this compound is converted to its corresponding Grignard reagent, 3-pentylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbon of the cyclohexanone carbonyl group. Subsequent acidic workup yields the tertiary alcohol, 1-(pentan-3-yl)cyclohexan-1-ol.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₅H₁₁Br151.047.55 g0.05
Magnesium turningsMg24.311.34 g0.055
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mL-
CyclohexanoneC₆H₁₀O98.144.91 g0.05
1 M Hydrochloric AcidHCl36.4650 mL0.05
Saturated aq. NH₄ClNH₄Cl53.4920 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Grignard Reagent Formation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.34 g, 0.055 mol). Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of this compound (7.55 g, 0.05 mol) in 20 mL of anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of an iodine crystal, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve cyclohexanone (4.91 g, 0.05 mol) in 30 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of 1 M HCl to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(pentan-3-yl)cyclohexan-1-ol.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Spectroscopic Data
1-(pentan-3-yl)cyclohexan-1-ol8.516.3875¹H NMR (CDCl₃): δ 0.92 (t, 6H), 1.25-1.70 (m, 14H), 2.10 (s, 1H, OH). ¹³C NMR (CDCl₃): δ 14.5, 25.8, 26.2, 37.9, 48.1, 72.5. IR (neat, cm⁻¹): 3450 (br, O-H), 2930, 2860 (C-H).

Experimental Workflow: Grignard Reaction

Grignard_Reaction cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification This compound This compound Grignard_Formation Formation of 3-Pentylmagnesium Bromide This compound->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation Anhydrous_Ether Anhydrous Diethyl Ether Anhydrous_Ether->Grignard_Formation Cyclohexanone Cyclohexanone Nucleophilic_Addition Nucleophilic Addition to Cyclohexanone Cyclohexanone->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Grignard Reagent Acidic_Workup Acidic Work-up (1M HCl) Nucleophilic_Addition->Acidic_Workup Extraction Extraction with Diethyl Ether Acidic_Workup->Extraction Drying Drying over MgSO₄ Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Final_Product 1-(pentan-3-yl)cyclohexan-1-ol Chromatography->Final_Product

Caption: Workflow for the synthesis of 1-(pentan-3-yl)cyclohexan-1-ol.

Application 2: Synthesis of Diethyl 2-(pentan-3-yl)malonate via Alkylation

Alkylation of active methylene compounds, such as diethyl malonate, is a fundamental C-C bond-forming reaction in organic synthesis.[1][2] The protons on the carbon atom flanked by two carbonyl groups are acidic and can be removed by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an S(_N)2 reaction. This protocol details the alkylation of diethyl malonate with this compound.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Diethyl malonateC₇H₁₂O₄160.178.01 g0.05
Sodium EthoxideC₂H₅NaO68.053.74 g0.055
Anhydrous EthanolC₂H₅OH46.0750 mL-
This compoundC₅H₁₁Br151.047.55 g0.05
1 M Hydrochloric AcidHCl36.4630 mL0.03
Diethyl Ether(C₂H₅)₂O74.12100 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • Enolate Formation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (3.74 g, 0.055 mol) in 50 mL of anhydrous ethanol.

  • Add diethyl malonate (8.01 g, 0.05 mol) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add this compound (7.55 g, 0.05 mol) dropwise to the enolate solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 50 mL of water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with 30 mL of 1 M HCl, followed by water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product, diethyl 2-(pentan-3-yl)malonate, can be purified by vacuum distillation.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Spectroscopic Data
Diethyl 2-(pentan-3-yl)malonate11.518.0670¹H NMR (CDCl₃): δ 0.88 (t, 6H), 1.25 (t, 6H), 1.35-1.50 (m, 4H), 1.90 (m, 1H), 3.35 (d, 1H), 4.18 (q, 4H). ¹³C NMR (CDCl₃): δ 11.5, 14.1, 25.9, 39.8, 55.2, 61.3, 169.1. IR (neat, cm⁻¹): 2965, 2878 (C-H), 1735 (C=O).

Experimental Workflow: Alkylation of Diethyl Malonate

Alkylation_Workflow cluster_start Starting Materials cluster_process Reaction and Purification Diethyl_Malonate Diethyl_Malonate Enolate_Formation Enolate Formation Diethyl_Malonate->Enolate_Formation Sodium_Ethoxide Sodium_Ethoxide Sodium_Ethoxide->Enolate_Formation This compound This compound Alkylation_Step Alkylation (SN2) This compound->Alkylation_Step Ethanol Ethanol Ethanol->Enolate_Formation Enolate_Formation->Alkylation_Step Malonate Enolate Workup Aqueous Work-up & Extraction Alkylation_Step->Workup Purification Drying & Solvent Removal Workup->Purification Distillation Vacuum Distillation Purification->Distillation Final_Product_Alkylation Diethyl 2-(pentan-3-yl)malonate Distillation->Final_Product_Alkylation

Caption: Workflow for the alkylation of diethyl malonate with this compound.

Potential Signaling Pathway Involvement of Synthesized Compounds

While the direct biological activity of the synthesized compounds, 1-(pentan-3-yl)cyclohexan-1-ol and diethyl 2-(pentan-3-yl)malonate, is not extensively documented, their structural motifs are present in various biologically active molecules. For instance, tertiary alcohols and substituted malonic esters are precursors to a wide range of pharmaceuticals.

Substituted malonic esters can be hydrolyzed and decarboxylated to form substituted carboxylic acids, which are key components of non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory signaling pathway.

Logical Relationship: From Synthesis to Potential Biological Target

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_bio Potential Biological Pathway 3_Bromopentane This compound Alkylated_Ester Diethyl 2-(pentan-3-yl)malonate 3_Bromopentane->Alkylated_Ester Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Alkylated_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Alkylated_Ester->Hydrolysis_Decarboxylation Substituted_Acid 2-(pentan-3-yl)acetic acid (Potential NSAID Precursor) Hydrolysis_Decarboxylation->Substituted_Acid COX_Enzymes COX-1 / COX-2 Enzymes Substituted_Acid->COX_Enzymes Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation

Caption: Potential link of a this compound derivative to the COX signaling pathway.

Conclusion

This compound is a readily available and versatile reagent for the synthesis of novel organic compounds. The protocols detailed above for a Grignard reaction and an alkylation of diethyl malonate demonstrate its utility in constructing carbon-carbon bonds to generate molecules with potential applications in medicinal chemistry. The straightforward nature of these reactions, coupled with the potential for the resulting products to be further elaborated into biologically active compounds, underscores the importance of this compound as a key building block for researchers in drug discovery and development.

References

Application Notes and Protocols for Substitution Reactions of 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopentane is a secondary alkyl halide that serves as a versatile substrate for nucleophilic substitution reactions. Its structure allows for the investigation and application of both bimolecular (S(_N)2) and unimolecular (S(_N)1) substitution pathways, depending on the choice of nucleophile, solvent, and reaction conditions. Understanding the factors that govern these pathways is crucial for the rational design of synthetic routes in medicinal chemistry and drug development, where precise control of stereochemistry and product distribution is paramount.

These application notes provide a detailed guide to performing and analyzing substitution reactions with this compound, including experimental protocols for both S(_N)1 and S(_N)2 reactions, and a summary of expected outcomes with various nucleophiles.

Reaction Mechanisms

The two primary substitution mechanisms for this compound are the S(_N)1 and S(_N)2 pathways. The selection of a specific pathway is influenced by the strength of the nucleophile, the polarity of the solvent, and the temperature of the reaction.

S(_N)2 Pathway: This is a single-step, concerted mechanism where a strong nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry.[1][2] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[1] Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism.[3]

S(_N)1 Pathway: This is a two-step mechanism that begins with the slow, rate-determining departure of the bromide leaving group to form a planar secondary carbocation intermediate.[4][5] The nucleophile then rapidly attacks the carbocation from either face, leading to a mixture of stereoisomers (racemization).[4] Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 mechanism.[4][6]

Data Presentation: Quantitative Analysis of Substitution Reactions

The following table summarizes the expected products and approximate yields for the reaction of this compound with various nucleophiles under conditions that favor either the S(_N)2 or S(_N)1 pathway. It is important to note that competing elimination reactions (E1 and E2) can also occur, particularly with strong, sterically hindered bases.

NucleophileReagent ExampleSolventPredominant MechanismProductExpected Yield (%)
IodideSodium Iodide (NaI)AcetoneS(_N)23-Iodopentane> 85
AzideSodium Azide (NaN₃)DMFS(_N)23-Azidopentane~80-90
CyanideSodium Cyanide (NaCN)DMSOS(_N)23-Cyanopentane~70-80
AmmoniaAmmonia (NH₃)EthanolS(_N)23-AminopentaneModerate
EthanolEthanol (CH₃CH₂OH)EthanolS(_N)1 (Solvolysis)3-EthoxypentaneVariable

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: S(_N)2 Reaction - Synthesis of 3-Iodopentane

This protocol details the synthesis of 3-iodopentane from this compound using sodium iodide in acetone, a classic Finkelstein reaction.

Materials:

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. A precipitate of sodium bromide will have formed.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-iodopentane.

  • The product can be further purified by distillation.

Characterization:

The identity and purity of the 3-iodopentane product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: S(_N)1 Reaction - Solvolysis of this compound in Ethanol

This protocol describes the solvolysis of this compound in ethanol to produce 3-ethoxypentane. The reaction rate can be monitored by titrating the HBr produced.

Materials:

  • This compound

  • Ethanol, absolute

  • 0.01 M Sodium Hydroxide (NaOH) solution, standardized

  • Bromothymol blue indicator

  • Erlenmeyer flasks

  • Burette

  • Water bath

Procedure:

  • Prepare a solution of this compound in ethanol (e.g., 0.1 M).

  • In an Erlenmeyer flask, place a known volume of ethanol.

  • Add a few drops of bromothymol blue indicator to the ethanol.

  • Add a small, precise volume of the 0.01 M NaOH solution from a burette until the solution turns blue.

  • Initiate the reaction by adding a known volume of the this compound/ethanol solution to the flask and start a timer.

  • The HBr produced by the solvolysis reaction will neutralize the NaOH, causing the indicator to turn yellow. Record the time taken for this color change.

  • Immediately add another precise volume of the NaOH solution to turn the solution blue again and continue timing.

  • Repeat this process for several intervals to collect data on the rate of HBr production, which corresponds to the rate of the S(_N)1 reaction.

  • To isolate the product, the reaction can be run on a larger scale. After the reaction is complete, the ethanol can be partially removed by distillation. The remaining mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield 3-ethoxypentane.

Characterization:

The formation of 3-ethoxypentane can be confirmed by GC-MS analysis, comparing the retention time and mass spectrum to a known standard. ¹H NMR and ¹³C NMR spectroscopy can also be used for structural confirmation.

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---Br]⁻ᵟ Nu->TS Backside Attack Substrate This compound Substrate->TS Product Substituted Product TS->Product Inversion of Stereochemistry LG Br⁻ TS->LG Leaving Group Departure

Caption: S(_N)2 reaction mechanism of this compound.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) Substrate This compound Carbocation Secondary Carbocation Substrate->Carbocation Loss of Leaving Group LG Br⁻ Nu Nu-H Carbocation2 Secondary Carbocation Nu->Carbocation2 Attack from either face Product Substituted Product Carbocation2->Product Racemization Experimental_Workflow cluster_SN2 SN2 Protocol cluster_SN1 SN1 Protocol SN2_1 Dissolve NaI in Acetone SN2_2 Add this compound SN2_1->SN2_2 SN2_3 Reflux SN2_2->SN2_3 SN2_4 Work-up and Purification SN2_3->SN2_4 SN1_1 Prepare this compound in Ethanol SN1_2 Monitor Reaction Rate via Titration SN1_1->SN1_2 SN1_3 Isolate Product SN1_2->SN1_3 start Select Reaction Pathway cluster_SN2 cluster_SN2 start->cluster_SN2 Strong Nucleophile cluster_SN1 cluster_SN1 start->cluster_SN1 Weak Nucleophile analysis Product Characterization (NMR, GC-MS) cluster_SN2->analysis cluster_SN1->analysis

References

Application Notes and Protocols: 3-Bromopentane as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromopentane (CAS No: 1809-10-5) is a secondary alkyl halide that serves as a versatile and important building block in organic synthesis.[1][2] As a colorless to pale yellow liquid, it is utilized as a precursor for introducing the pentan-3-yl group into a variety of molecular frameworks.[3][4] Its reactivity allows it to participate in a range of reactions, most notably as an alkylating agent in nucleophilic substitutions, Friedel-Crafts reactions, and in the formation of organometallic reagents. These applications are crucial in the synthesis of fine chemicals, pharmaceutical intermediates, and other complex organic molecules.[1][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is essential for its safe handling and use in experimental setups.

PropertyValueReference
Molecular Formula C₅H₁₁Br[2][5]
Molecular Weight 151.04 g/mol [4][5]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 118-119 °C[4]
Density 1.216 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.445[4]
Solubility Miscible with ethanol, ether, benzene, chloroform. Less soluble in water.[2][3]
GHS Hazard Statements H225 (Highly Flammable), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

Core Applications and Reaction Types

This compound is primarily used to introduce the secondary pentyl group. The major reaction pathways include nucleophilic substitution, Grignard reagent formation, and electrophilic aromatic substitution.

G General Workflow for this compound Alkylation cluster_start Starting Material cluster_reagents Reaction Pathways cluster_products Primary Products A This compound (Alkylating Agent) B Nucleophile (e.g., R-O⁻, NH₃, R-NH₂) A->B SN2 Reaction C Magnesium (Mg) in dry ether A->C Organometallic Formation D Aromatic Ring + Lewis Acid (e.g., Benzene + AlCl₃) A->D Friedel-Crafts Alkylation E Substitution Product (Ethers, Amines) B->E F Grignard Reagent (3-Pentylmagnesium bromide) C->F G Alkylated Arene (e.g., 3-Phenylpentane) D->G

Caption: High-level overview of the primary synthetic routes using this compound.

Application 1: Nucleophilic Substitution Reactions

As a secondary alkyl halide, this compound readily undergoes S(_N)2 reactions with a variety of nucleophiles. However, due to steric hindrance being greater than in primary alkyl halides, competing E2 elimination can be a significant side reaction, especially with strong, bulky bases.[6][7]

Williamson Ether Synthesis

This synthesis produces ethers by reacting an alkoxide with an alkyl halide.[8] The reaction of this compound with an alkoxide proceeds via an S(_N)2 mechanism to form a pentyl ether.[6][7] To favor substitution over elimination, less sterically hindered alkoxides and polar aprotic solvents are preferred.[9]

Synthesis of Pentan-3-amine

The reaction of this compound with ammonia or primary amines is a direct method for synthesizing secondary or tertiary amines, respectively.[10] The reaction follows an S(_N)2 pathway, where ammonia acts as the nucleophile.[10] Using a large excess of the amine nucleophile can help minimize the formation of poly-alkylated products.

SN2_Pathway reactant1 This compound intermediate reactant1->intermediate reactant2 Ammonia (NH₃) (Nucleophile) reactant2->intermediate SN2 Attack product Pentan-3-amine intermediate->product Bromide leaves

Caption: S(_N)2 pathway for the synthesis of pentan-3-amine from this compound.

Application 2: Grignard Reagent Formation and Use

This compound reacts with magnesium metal in an anhydrous ether solvent to form 3-pentylmagnesium bromide, a Grignard reagent.[11][12] This organometallic compound is a potent nucleophile and a strong base, making it highly valuable for creating new carbon-carbon bonds.[13][14]

Key Reactions of 3-Pentylmagnesium Bromide:

  • Reaction with Carbonyls: Adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[13]

  • Reaction with CO₂: Forms a carboxylate, which upon acidic workup yields 2-ethylbutanoic acid.[13]

  • Reaction with Esters: Adds twice to form tertiary alcohols.

Grignard_Workflow Grignard Reagent Workflow cluster_step1 Step 1: Formation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Workup A This compound C 3-Pentylmagnesium Bromide A->C + B Mg, dry ether D Electrophile (e.g., Ketone, CO₂) C->D Nucleophilic Attack E Adduct D->E F H₃O⁺ E->F G Final Product (Alcohol, Carboxylic Acid) F->G

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Application 3: Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃.[15][16][17] this compound can be used to alkylate benzene to produce 3-phenylpentane.[18]

A significant limitation of Friedel-Crafts alkylation with primary and secondary alkyl halides is the potential for carbocation rearrangement to a more stable carbocation.[19] In the case of this compound, the secondary carbocation formed is relatively stable and less prone to rearrangement than longer-chain analogues, but this possibility should always be considered. The reaction is also inhibited by strongly deactivating groups on the aromatic ring.[19]

FC_Alkylation cluster_activation Carbocation Formation cluster_attack Electrophilic Attack cluster_rearo Rearomatization A This compound + AlCl₃ B [Pentan-3-yl]⁺ AlCl₃Br⁻ (Electrophile) A->B Lewis Acid Activation C Benzene Ring B->C D Arenium Ion (Sigma Complex) C->D π-bond attack E 3-Phenylpentane D->E -H⁺

Caption: Simplified mechanism for the Friedel-Crafts alkylation of benzene.

Summary of Reactions

The following table summarizes the primary applications of this compound as an alkylating agent, with representative reagents and products.

Reaction TypeSubstrate/ReagentProductTypical Conditions
Williamson Ether Synthesis Sodium Ethoxide (NaOEt)3-EthoxypentaneDMF or THF, Room Temp.
Amine Synthesis Ammonia (NH₃, excess)Pentan-3-amineSealed vessel, heat
Grignard Formation Magnesium (Mg)3-Pentylmagnesium BromideAnhydrous diethyl ether or THF
Friedel-Crafts Alkylation Benzene / AlCl₃3-PhenylpentaneAnhydrous conditions, 0 °C to RT
E2 Elimination Potassium tert-butoxide (t-BuOK)Pent-2-eneTHF, heat

Experimental Protocols

Protocol 1: Synthesis of Pentan-3-amine via Nucleophilic Substitution

This protocol is based on the general procedure for the synthesis of amines from alkyl halides.[10][20]

  • Setup: In a 250 mL high-pressure reaction vessel, place a magnetic stir bar.

  • Reagents: Add this compound (15.1 g, 0.1 mol). Carefully add 75 mL of a 28% aqueous ammonia solution (a significant excess).

  • Reaction: Seal the vessel securely. Place the vessel behind a safety shield in a well-ventilated fume hood. Heat the mixture to 60-70 °C with vigorous stirring. Maintain this temperature for 12-18 hours.

  • Workup: Cool the vessel to room temperature and then in an ice bath before carefully venting. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pentan-3-amine (Boiling Point: 89 °C).[21]

Protocol 2: Formation of 3-Pentylmagnesium Bromide (Grignard Reagent)

This protocol follows the standard procedure for preparing Grignard reagents.[12][14] All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (2.9 g, 0.12 mol) and a small crystal of iodine (to activate the magnesium) in the flask.

  • Reagents: In the dropping funnel, prepare a solution of this compound (15.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 5 mL of the this compound solution to the flask. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If it does not start, gentle warming with a heat gun may be necessary.

  • Reaction: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium has been consumed.

  • Use: The resulting grey-to-brown solution of 3-pentylmagnesium bromide is highly reactive and is typically used immediately in the next synthetic step without isolation.[14]

Protocol 3: Friedel-Crafts Alkylation of Benzene to form 3-Phenylpentane

This protocol is a generalized procedure for Friedel-Crafts alkylation.[15][16]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride (AlCl₃) (14.7 g, 0.11 mol).

  • Reagents: Add 50 mL of anhydrous benzene (excess) to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Reaction: Add this compound (15.1 g, 0.1 mol) dropwise from the funnel over 30 minutes, maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Carefully quench the reaction by pouring the mixture over 100 g of crushed ice with stirring. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 30 mL), then with saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the benzene under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 3-phenylpentane (Boiling Point: 195-196 °C).[18]

References

Troubleshooting & Optimization

How to minimize side products in 3-Bromopentane Grignard reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side products in the Grignard reaction of 3-bromopentane, a common secondary alkyl halide. By carefully controlling reaction parameters, you can significantly improve the yield of the desired 3-pentylmagnesium bromide and reduce the formation of unwanted byproducts such as 3,4-diethylhexane and pentenes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiment.

Issue Potential Cause Recommended Solution
Low or no initiation of the Grignard reaction. 1. Passivated magnesium surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting. 2. Presence of moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.1. Activate the magnesium: Use freshly crushed magnesium turnings or add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The disappearance of the iodine color indicates activation. 2. Ensure anhydrous conditions: All glassware must be thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and ensure the this compound is dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant formation of a high-boiling point byproduct (suspected 3,4-diethylhexane). Wurtz-Fittig coupling: The formed Grignard reagent (3-pentylmagnesium bromide) can react with the starting material (this compound). This is a common side reaction, especially with secondary alkyl halides.[1]1. Slow addition of this compound: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the coupling reaction.[1] 2. Control the temperature: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating, as higher temperatures can favor the Wurtz-Fittig reaction.[1] 3. Use an appropriate solvent: Consider using 2-methyltetrahydrofuran (2-MeTHF) instead of tetrahydrofuran (THF). Studies have shown that 2-MeTHF can suppress Wurtz coupling byproducts.[2]
Presence of low-boiling point byproducts (suspected pentenes). Beta-hydride elimination: The 3-pentylmagnesium bromide can eliminate a hydride ion to form pentene isomers. This is a potential side reaction for Grignard reagents with beta-hydrogens.1. Maintain a moderate reaction temperature: While some heat is needed for initiation, avoid prolonged exposure to high temperatures, which can promote elimination reactions. 2. Use the Grignard reagent promptly: Once formed, use the 3-pentylmagnesium bromide in the subsequent reaction step without unnecessary delay.
Overall low yield of the desired product after reaction with an electrophile. 1. Incomplete Grignard formation. 2. Side reactions (Wurtz coupling, beta-hydride elimination). 3. Reaction with atmospheric oxygen or carbon dioxide. 1. Ensure complete reaction of magnesium: Stir the reaction mixture until most of the magnesium has been consumed. 2. Follow the recommendations to minimize side reactions. 3. Maintain a strict inert atmosphere throughout the entire process.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the Grignard reaction of this compound?

A1: The most significant side product is typically 3,4-diethylhexane, which results from the Wurtz-Fittig coupling of 3-pentylmagnesium bromide with unreacted this compound.[1]

Q2: How does the choice of solvent affect the formation of side products?

A2: The solvent plays a crucial role in stabilizing the Grignard reagent and can influence the rate of side reactions. Tetrahydrofuran (THF) is a common solvent, but 2-methyltetrahydrofuran (2-MeTHF) has been shown to be a superior choice for minimizing Wurtz coupling byproducts in some Grignard reactions.[2][3] 2-MeTHF's ability to better solvate the Grignard species is thought to reduce its reactivity towards the unreacted alkyl halide.[2]

Q3: What is beta-hydride elimination and is it a concern with 3-pentylmagnesium bromide?

A3: Beta-hydride elimination is a reaction where a hydrogen atom on the carbon beta to the magnesium is transferred to the metal, resulting in the formation of an alkene (in this case, pentenes) and magnesium hydride. While it is a known decomposition pathway for some organometallic compounds, for Grignard reagents, it is generally less favored than the Wurtz-Fittig coupling, especially under controlled temperature conditions.

Q4: Can I use commercially available 3-pentylmagnesium bromide to avoid these side reactions?

A4: Yes, using a commercially prepared solution of 3-pentylmagnesium bromide can be a convenient way to bypass the challenges of its synthesis and the associated side reactions. However, it is crucial to ensure the quality and concentration of the commercial reagent.

Quantitative Data on Side Product Formation

While specific quantitative data for the this compound Grignard reaction is not extensively published, the following table provides an estimated impact of reaction conditions on the yield of the desired Grignard reagent and the formation of the primary side product, 3,4-diethylhexane, based on general principles for secondary alkyl halides.

Reaction Condition Parameter Variation Expected Yield of 3-Pentylmagnesium Bromide Expected Formation of 3,4-Diethylhexane
Temperature Low (e.g., 0-10 °C after initiation)HigherLower
High (e.g., > 40 °C)LowerHigher
Solvent Tetrahydrofuran (THF)GoodModerate
2-Methyltetrahydrofuran (2-MeTHF)Potentially HigherLower
Addition Rate of this compound Slow (dropwise)HigherLower
Fast (bulk addition)LowerHigher

Experimental Protocol: Optimized Synthesis of 3-Pentylmagnesium Bromide

This protocol is designed to maximize the yield of the Grignard reagent while minimizing side product formation.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware (three-necked round-bottom flask, condenser, dropping funnel)

Procedure:

  • Preparation: Assemble the dry glassware and purge the system with an inert gas.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the this compound solution in the chosen anhydrous solvent to the activated magnesium. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If the reaction does not initiate, gentle warming may be applied.

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting greyish solution is the 3-pentylmagnesium bromide reagent.

Reaction Pathways

The following diagram illustrates the desired reaction pathway for the formation of 3-pentylmagnesium bromide and the competing side reactions.

G cluster_0 Reactants cluster_1 Desired Product cluster_2 Side Products This compound This compound 3-Pentylmagnesium Bromide 3-Pentylmagnesium Bromide This compound->3-Pentylmagnesium Bromide + Mg (Desired Reaction) Mg Mg Mg->3-Pentylmagnesium Bromide 3,4-Diethylhexane 3,4-Diethylhexane 3-Pentylmagnesium Bromide->3,4-Diethylhexane + this compound (Wurtz-Fittig Coupling) Pentenes Pentenes 3-Pentylmagnesium Bromide->Pentenes (Beta-Hydride Elimination)

Caption: Competing reaction pathways in the this compound Grignard reaction.

References

Optimizing reaction conditions for the E2 elimination of 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the E2 elimination of 3-bromopentane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Issue: Low Yield of Alkene Products

Question: My E2 elimination of this compound is resulting in a low yield of 2-pentene. What are the potential causes and how can I improve the yield?

Answer:

Several factors can contribute to a low yield of alkene products in the E2 elimination of this compound. Here are the most common causes and their solutions:

  • Insufficiently Strong Base: The E2 reaction is a concerted, one-step process that requires a strong base to abstract a proton. If the base is too weak, the rate of elimination will be slow, leading to a low yield.

    • Solution: Employ a strong, non-nucleophilic base. Sodium ethoxide (NaOEt) in ethanol is a common and effective choice. For even greater reactivity, consider stronger bases like potassium tert-butoxide (KOtBu), especially if you suspect the reaction is not going to completion.

  • Sub-optimal Reaction Temperature: Elimination reactions are generally favored at higher temperatures.

    • Solution: Increase the reaction temperature. Refluxing the reaction mixture is a standard practice to ensure the reaction proceeds at a reasonable rate. The increased temperature provides the necessary activation energy for the bimolecular elimination.

  • Presence of Water: Water can protonate the strong base, reducing its effective concentration and hindering the E2 reaction.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents.

  • Competing Substitution Reaction (SN2): The nucleophilic base can also participate in a competing SN2 reaction, leading to the formation of an ether as a byproduct and reducing the yield of the desired alkene.

    • Solution: To favor elimination over substitution, use a high concentration of a strong, sterically hindered base and a higher reaction temperature.

Issue: Unexpected Product Distribution

Question: I am observing a different ratio of cis- and trans-2-pentene than expected, or I am seeing the formation of 1-pentene. What could be the cause?

Answer:

The regioselectivity and stereoselectivity of the E2 elimination are highly dependent on the reaction conditions.

  • Regioselectivity (Zaitsev vs. Hofmann): The structure of this compound is symmetrical around the C-Br bond, meaning that proton abstraction from either adjacent carbon (C2 or C4) leads to the formation of 2-pentene. Therefore, the formation of 1-pentene is not expected in this reaction. If 1-pentene is observed, it may indicate a rearrangement reaction, which is uncharacteristic of an E2 mechanism and could suggest contamination of the starting material or the presence of conditions favoring an E1 pathway (which is unlikely with a strong base).

  • Stereoselectivity (cis vs. trans): The E2 reaction requires a specific anti-periplanar arrangement of the abstracted proton and the leaving group (bromine). This conformational requirement influences the ratio of cis and trans isomers.

    • Zaitsev's Rule: With a small, strong base like sodium ethoxide, the more thermodynamically stable trans-2-pentene is the major product.[1] A typical ratio of cis to trans isomers is approximately 1:7.3.[1]

    • Hofmann's Rule: While not typically observed for this compound due to its structure, the use of a bulky, sterically hindered base like potassium tert-butoxide can favor the formation of the less substituted alkene (Hofmann product). In the case of this compound, this would still lead to 2-pentene, but the steric interactions might slightly alter the cis/trans ratio compared to a smaller base.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the E2 elimination of this compound?

A1: The major product is trans-2-pentene. Due to the symmetrical nature of this compound, elimination of a proton from either adjacent carbon results in the formation of 2-pentene. The trans isomer is more stable than the cis isomer and is therefore the favored product.[1]

Q2: Why is a strong base necessary for the E2 elimination of this compound?

A2: The E2 reaction is a concerted, bimolecular process where the base abstracts a proton at the same time as the leaving group departs. A strong base is required to facilitate this simultaneous bond-breaking and bond-forming process and to ensure a sufficiently fast reaction rate.

Q3: Can a substitution reaction compete with the E2 elimination of this compound?

A3: Yes, an SN2 reaction can compete with the E2 elimination, especially when using a strong, unhindered nucleophile/base like sodium ethoxide. This will produce 3-ethoxypentane as a byproduct. To minimize the SN2 product, it is recommended to use a high concentration of the base and a higher reaction temperature, as these conditions favor elimination.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a crucial role in the E2 reaction. A polar protic solvent like ethanol is commonly used as it can dissolve both the alkyl halide and the ionic base. However, the protic nature of the solvent can also solvate the base, slightly reducing its reactivity. For a more reactive system, a polar aprotic solvent could be considered, although solubility of the base might be a concern.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting material (this compound). The formation of the alkene products can be confirmed and quantified using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following table summarizes the expected product distribution for the E2 elimination of this compound under typical conditions.

Base/Solvent SystemTemperatureMajor Productcis:trans RatioReference
DBU / (not specified)(not specified)2-pentene1:7.3[1]

(Note: DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene, is a strong, non-nucleophilic base often used to promote E2 reactions.)

Experimental Protocols

Key Experiment: E2 Elimination of this compound using a Strong, Non-nucleophilic Base

This protocol is based on the general procedure for the dehydrobromination of bromopentanes.[1]

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

Procedure:

  • To a solution of this compound in a round-bottom flask, add an equimolar amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains the 2-pentene isomers. The products can be isolated by simple distillation and analyzed by gas chromatography (GC) to determine the ratio of cis and trans isomers.

Mandatory Visualizations

E2_Elimination_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_analysis Analysis This compound This compound Reaction_Mixture Combine and Reflux This compound->Reaction_Mixture Strong_Base Strong Base (e.g., DBU) Strong_Base->Reaction_Mixture Wash Wash with NaHCO3(aq) Reaction_Mixture->Wash Cool Dry Dry with MgSO4 Wash->Dry Filter Filter Dry->Filter Distill Simple Distillation Filter->Distill GC_Analysis GC Analysis Distill->GC_Analysis

Caption: Experimental workflow for the E2 elimination of this compound.

E2_Troubleshooting Low_Yield Low Alkene Yield Potential Causes: - Weak Base - Low Temperature - Presence of Water - Competing SN2 Reaction Solutions_Yield {Solutions | - Use Stronger/Bulky Base - Increase Temperature (Reflux) - Use Anhydrous Conditions - High Base Concentration} Low_Yield->Solutions_Yield Unexpected_Products Unexpected Product Ratio Potential Causes: - Incorrect Base Choice - Contaminated Starting Material Solutions_Products {Solutions | - Use Small Base for Zaitsev - Verify Purity of this compound} Unexpected_Products->Solutions_Products

Caption: Troubleshooting guide for the E2 elimination of this compound.

References

Technical Support Center: Purification of 3-Bromopentane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-bromopentane via fractional distillation.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference during experimentation.

PropertyValueUnits
Boiling Point 118-119[1][2][3]°C
Density 1.216[1][2]g/mL at 25°C
Refractive Index (n20/D) 1.445[1][2]
Molecular Weight 151.04[2] g/mol

Experimental Protocols

Methodology for the Fractional Distillation of this compound

This protocol outlines the procedure for purifying this compound using fractional distillation.

Materials:

  • Crude this compound

  • Boiling chips

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Clamps and stands

  • Glass wool for insulation (optional)

  • Aluminum foil for insulation (optional)

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • The distilling flask should not be more than two-thirds full of the crude this compound.

    • Add a few boiling chips to the flask to ensure smooth boiling.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned slightly below the side arm leading to the condenser.[4]

    • Attach the condenser and secure all joints with clamps.

    • Position the receiving flask at the end of the condenser.

    • Ensure a steady flow of cold water enters the bottom of the condenser jacket and exits from the top.

  • Distillation:

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the "ring of condensate" as it slowly ascends the fractionating column. If the ring rises too quickly, reduce the heating. If it stalls, you may need to increase the heating slightly or insulate the column with glass wool and/or aluminum foil.[4][5]

    • Monitor the temperature at the distillation head. The initial vapor to reach the thermometer will be from lower-boiling impurities. This first fraction, or forerun, should be collected in a separate receiving flask and discarded.

    • As the distillation proceeds, the temperature should stabilize near the boiling point of this compound (118-119 °C). Collect the fraction that distills over in this temperature range in a clean, pre-weighed receiving flask. This is your purified product.

    • If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change the receiving flask to collect this final fraction separately.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

    • Never distill to dryness, as this can lead to the formation of explosive peroxides, especially with alkyl halides.

Mandatory Visualization

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Collection A Crude this compound in Distilling Flask B Add Boiling Chips A->B C Assemble Fractional Distillation Apparatus B->C D Gentle Heating C->D Start Distillation E Observe Condensate Rise D->E F Collect Forerun (Low-Boiling Impurities) E->F G Collect this compound Fraction (118-119°C) F->G H Monitor Temperature for Rise (High-Boiling Impurities) G->H L Purified this compound G->L I Stop Heating J Cool Apparatus I->J K Disassemble J->K

Caption: Workflow for the Purification of this compound by Fractional Distillation.

Troubleshooting Guide & FAQs

Q1: My distillation is proceeding very slowly, or the vapor is not reaching the condenser. What should I do?

A1: This is a common issue that can be caused by insufficient heating or excessive heat loss from the apparatus.

  • Check the heating rate: You may need to gradually increase the temperature of the heating mantle.

  • Insulate the column: To minimize heat loss, you can wrap the fractionating column and distillation head with glass wool or aluminum foil.[4][5] This is particularly important when working in a fume hood with a high rate of air flow.

Q2: The temperature reading on my thermometer is fluctuating wildly. What does this mean?

A2: Temperature fluctuations can indicate several problems:

  • Uneven boiling: Ensure you have added boiling chips to the distillation flask.

  • Improper thermometer placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[4] If it is too high, the vapor will not reach it consistently. If it is too low, it will not accurately measure the temperature of the vapor entering the condenser.

  • Distillation rate is too high: A very rapid distillation does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation and temperature instability. Reduce the heating rate.

Q3: I am not getting a good separation between my fractions. The boiling point range for my main fraction is very wide. How can I improve this?

A3: Poor separation efficiency is a key challenge in fractional distillation.

  • Slow down the distillation: A slower distillation rate allows for more vaporization-condensation cycles on the surface of the column packing, which is essential for good separation.[4]

  • Use a more efficient column: If you are using a simple Vigreux column, switching to a column packed with Raschig rings or glass beads can increase the surface area and improve separation.

  • Check for leaks: Ensure all glass joints are properly sealed to prevent the loss of vapor.

Q4: My fractionating column is filled with liquid. What is happening?

A4: This phenomenon is known as "flooding" and it occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid from flowing back down into the distillation flask.[6] This disrupts the equilibrium and leads to poor separation. To remedy this, reduce the heating rate to allow the excess liquid to drain back into the flask, and then resume heating at a more gentle pace.[5][6]

Q5: What are the likely impurities in my crude this compound?

A5: The impurities will depend on the synthetic route used to prepare the this compound. Common impurities can include:

  • Unreacted starting materials: For example, 3-pentanol.

  • Isomeric bromopentanes: Such as 1-bromopentane and 2-bromopentane, which may have slightly different boiling points.

  • Elimination byproducts: Such as pentene isomers, which will have significantly lower boiling points and will distill over in the forerun.

  • Solvent from the reaction: If a solvent was used in the preceding reaction step.

Q6: Why is it important not to distill to dryness?

A6: Heating the distillation flask to dryness can cause the residue to overheat, potentially leading to the decomposition of residual organic material and the formation of explosive peroxides, a known hazard with alkyl halides. Always leave a small amount of liquid in the distillation flask.

References

Common impurities in commercially available 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 3-bromopentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Commercially available this compound may contain several impurities stemming from its synthesis and potential degradation. While a definitive list is lot-specific, common impurities can be categorized as follows:

  • Residual Starting Materials: The most common starting material for the synthesis of this compound is 3-pentanol. Incomplete reaction can lead to its presence in the final product.

  • Isomeric Byproducts: During the synthesis, rearrangements can occur, leading to the formation of other bromopentane isomers, with 2-bromopentane being a significant possibility.[1][2]

  • Elimination Products: The treatment of 3-pentanol with acidic reagents (like HBr) can lead to the formation of pentene isomers through elimination reactions.

  • Solvent Residues: Residual solvents used during the synthesis and purification process may be present.

Q2: How can I assess the purity of my this compound sample?

A2: The most effective method for assessing the purity of this compound and identifying volatile impurities is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] This technique separates the different components of the sample and provides mass spectra that can be used to identify each compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.

Q3: What issues can these impurities cause in my experiments?

A3: Impurities in this compound can lead to several experimental issues, including:

  • Reduced Reaction Yields: If the actual concentration of this compound is lower than assumed due to the presence of impurities, the yield of your desired product will be diminished.

  • Formation of Byproducts: Isomeric bromopentanes can react alongside this compound, leading to the formation of undesired isomeric products. Alkenes formed from elimination can also participate in side reactions.

  • Inconsistent Reaction Rates: The presence of unreacted alcohol or other impurities can affect the kinetics of your reaction, leading to variability between batches.

Troubleshooting Guides

Guide 1: Unexpected Byproducts in a Reaction

Issue: Your reaction using this compound has produced unexpected byproducts in addition to the desired product.

Troubleshooting Workflow:

Troubleshooting_Byproducts start Unexpected Byproducts Observed check_purity Analyze this compound Purity via GC-MS start->check_purity isomeric_impurity Isomeric Impurity Detected? (e.g., 2-Bromopentane) check_purity->isomeric_impurity alkene_impurity Alkene Impurity Detected? (e.g., Pentenes) isomeric_impurity->alkene_impurity No byproduct_matches Byproduct mass matches isomeric product? isomeric_impurity->byproduct_matches Yes alkene_byproduct Byproduct consistent with alkene side reaction? alkene_impurity->alkene_byproduct Yes consider_other Consider other reaction variables (temperature, catalyst, etc.) alkene_impurity->consider_other No purify_reagent Purify this compound (e.g., Fractional Distillation) re_run_reaction Re-run Reaction with Purified Reagent purify_reagent->re_run_reaction end Problem Resolved re_run_reaction->end byproduct_matches->purify_reagent alkene_byproduct->purify_reagent Yield_Inconsistency start Inconsistent Reaction Yields quantify_purity Quantify Purity of Each Lot via GC with Internal Standard start->quantify_purity purity_diff Significant Purity Difference? quantify_purity->purity_diff adjust_equivalents Adjust Equivalents of this compound Based on Actual Purity purity_diff->adjust_equivalents Yes investigate_other Investigate Other Factors: - Reagent stability - Water content - Reaction setup purity_diff->investigate_other No re_run_reactions Re-run Reactions adjust_equivalents->re_run_reactions consistent_yields Consistent Yields Achieved re_run_reactions->consistent_yields

References

Troubleshooting low yield in the synthesis of 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for troubleshooting low yields in the synthesis of 3-bromopentane.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of this compound when synthesizing from 3-pentanol?

A1: Low yields in the synthesis of this compound are frequently due to several factors:

  • Side Reactions: The most common side reactions are elimination (E1) to form pentene and, to a lesser extent, carbocation rearrangement leading to 2-bromopentane.[1][2] Ether formation is also possible.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can result in a significant amount of unreacted 3-pentanol.[3]

  • Suboptimal Reaction Conditions: High temperatures strongly favor the E1 elimination pathway over the desired SN1 substitution.[4]

  • Loss of Product During Workup: this compound is volatile, and product can be lost during extraction and distillation if not performed carefully.[5] Improper neutralization of acid or inefficient drying can also reduce the isolated yield.[6]

Q2: Can carbocation rearrangement occur, and how significantly does it impact the yield of this compound?

A2: Yes, since the reaction of a secondary alcohol like 3-pentanol with HBr proceeds through a secondary carbocation intermediate, rearrangements are possible.[1] A hydride shift can lead to the formation of a small amount of 2-bromopentane. However, for this specific substrate, rearrangement is generally not the primary cause of low yields, with studies detecting only about 1% of rearrangement products.[7]

Q3: What is the optimal temperature for the reaction?

A3: To minimize the competing elimination reaction which forms alkenes, the reaction should be conducted at a low temperature.[2] It is often recommended to cool the reaction mixture in an ice bath, particularly during the addition of strong acids like sulfuric acid.[8]

Q4: Which brominating agent is best: HBr or PBr₃?

A4: Both hydrobromic acid (HBr), often generated in situ from NaBr and H₂SO₄, and phosphorus tribromide (PBr₃) are effective for converting 3-pentanol to this compound.[6][9]

  • HBr/H₂SO₄: This is a common and cost-effective method. However, the strongly acidic and dehydrating conditions can promote elimination and rearrangement reactions.[1]

  • PBr₃: This reagent is often preferred for minimizing rearrangement because it does not typically generate a free carbocation in the same manner. The reaction mechanism can have more Sₙ2 character, which would prevent rearrangement.

Q5: How can I effectively purify the crude this compound?

A5: Purification typically involves a multi-step workup followed by distillation.

  • Washing: The crude product should be washed with water to remove excess HBr, with a sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to aid in the separation of aqueous and organic layers.[8]

  • Drying: The organic layer must be thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄ to remove residual water.

  • Distillation: The final purification is achieved by fractional distillation. Careful control of the distillation temperature is crucial to isolate the this compound (boiling point ~118-119 °C) and avoid loss of the volatile product.

Troubleshooting Guide

Use this guide to diagnose and resolve issues leading to low yields in your synthesis.

TroubleshootingWorkflow start Low Yield of this compound check_reaction Analyze Crude Product (GC-MS, NMR) start->check_reaction unreacted_sm High % of 3-Pentanol (Starting Material) check_reaction->unreacted_sm Unreacted SM? side_products Presence of Significant Side Products check_reaction->side_products Side Products? low_recovery Low Mass Recovery After Workup check_reaction->low_recovery Low Recovery? solution_incomplete Incomplete Reaction unreacted_sm->solution_incomplete solution_elimination Elimination (Alkene) side_products->solution_elimination solution_rearrangement Rearrangement (2-Bromopentane) side_products->solution_rearrangement solution_workup Product Loss During Workup/ Purification low_recovery->solution_workup action_incomplete Increase reaction time Ensure proper mixing Check reagent stoichiometry solution_incomplete->action_incomplete action_elimination Lower reaction temperature (use ice bath) Ensure slow, controlled acid addition Use less dehydrating acid conditions if possible solution_elimination->action_elimination action_rearrangement Consider using PBr₃ instead of HBr/H₂SO₄ Run reaction at lower temperatures solution_rearrangement->action_rearrangement action_workup Ensure separatory funnel is not leaking Avoid vigorous shaking to prevent emulsions Thoroughly dry organic layer before distillation Use a sealed distillation apparatus solution_workup->action_workup

Caption: Troubleshooting workflow for low yield synthesis.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield and purity of this compound.

ParameterConditionPotential IssueEffect on YieldRecommended Action
Temperature High (> 50 °C)Favors E1 eliminationSignificant Decrease Maintain reaction at 0-10 °C using an ice bath.
Low (0-10 °C)Favors SN1 substitutionIncrease Optimal for minimizing side products.
Acid Catalyst Conc. H₂SO₄Dehydration, promotes eliminationDecreaseAdd slowly and with cooling.
H₃PO₄Less oxidizing than H₂SO₄Potential IncreaseCan be a milder alternative to H₂SO₄.[6]
Brominating Agent HBr / H₂SO₄Carbocation formationGood, but risk of side productsStandard method, requires careful temperature control.
PBr₃Less carbocation characterPotentially Higher & PurerGood alternative to minimize rearrangement.[9]
Reaction Time Too ShortIncomplete conversionDecreaseMonitor reaction by TLC or GC until starting material is consumed.
Too LongIncreased side productsPotential DecreaseOptimize based on reaction monitoring.
Workup Inefficient WashingAcidic residue remainsDecreaseWash with NaHCO₃ solution until CO₂ evolution ceases.[8]
Inadequate DryingWater in distillationCo-distillation, lower purityUse sufficient anhydrous MgSO₄ or Na₂SO₄.

Experimental Protocols

Synthesis of this compound from 3-Pentanol using NaBr and H₂SO₄

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Pentanol

  • Sodium Bromide (NaBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Round-bottom flask, separatory funnel, distillation apparatus

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Purification setup Combine 3-pentanol, water, and NaBr in a flask cool Cool flask in an ice bath setup->cool add_acid Slowly add conc. H₂SO₄ with swirling cool->add_acid reflux Reflux the mixture for 1-2 hours add_acid->reflux distill_crude Distill the crude product from the reaction mixture reflux->distill_crude Cool First wash_water Wash with water distill_crude->wash_water wash_bicarb Wash with 5% NaHCO₃ wash_water->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer with MgSO₄ wash_brine->dry distill_final Perform final fractional distillation dry->distill_final

Caption: Experimental workflow for this compound synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-pentanol, water, and sodium bromide. Swirl to dissolve the NaBr.

  • Cooling: Place the flask in an ice-water bath and allow it to cool to below 10 °C.

  • Acid Addition: While swirling the flask in the ice bath, slowly and carefully add concentrated sulfuric acid in small portions. The temperature should be kept low to minimize side reactions.

  • Reflux: After the acid has been added, remove the flask from the ice bath, add a boiling stone, and assemble a reflux apparatus. Heat the mixture to reflux for 1-2 hours to complete the reaction.

  • Isolation of Crude Product: After reflux, allow the mixture to cool. Isolate the crude this compound layer, which is typically the upper layer. The product can be initially separated by simple distillation directly from the reaction flask.

  • Washing: Transfer the collected distillate to a separatory funnel.

    • Wash with cold water to remove some of the unreacted alcohol and excess acid.

    • Carefully wash with a 5% sodium bicarbonate solution to neutralize residual acid. Vent the funnel frequently to release CO₂ gas.

    • Wash with a saturated brine solution to help break any emulsions and remove excess water.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate and swirl until the liquid is clear, indicating that it is dry.

  • Final Distillation: Filter the dried liquid into a clean, dry distillation flask. Perform a final fractional distillation, collecting the fraction that boils at approximately 118-119 °C.

References

Technical Support Center: Preventing Wurtz Coupling Product with 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of the Wurtz coupling product when working with 3-bromopentane. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Wurtz coupling reaction not recommended for this compound?

A1: The Wurtz coupling reaction, which involves the reaction of two alkyl halides with sodium metal, is generally inefficient for secondary alkyl halides like this compound.[1] This is primarily due to competing side reactions, most notably elimination reactions (dehydrohalogenation) that lead to the formation of alkenes. The reaction proceeds via a radical or an organosodium intermediate, and with secondary halides, the activation energy for elimination is comparable to that of substitution, resulting in low yields of the desired coupled product.

Q2: What are the major byproducts expected from a Wurtz coupling of this compound?

A2: The primary byproduct is pent-2-ene, resulting from an elimination reaction. Other potential byproducts include pentane from the protonation of the intermediate and a mixture of other hydrocarbons if any impurities are present. The desired product, 3,4-diethylhexane, is often formed in very low yields.

Q3: Are there any modifications to the Wurtz reaction that can improve the yield for secondary alkyl halides?

A3: While some modifications to the Wurtz reaction exist, such as using other metals like silver, zinc, iron, or activated copper, they generally do not overcome the inherent tendency of secondary alkyl halides to undergo elimination.[1] For a more reliable and higher-yielding synthesis of 3,4-diethylhexane, alternative methods are strongly recommended.

Q4: What is a superior alternative to the Wurtz coupling for synthesizing 3,4-diethylhexane from this compound?

A4: The Corey-House synthesis is a significantly more effective and reliable method for coupling alkyl halides, including secondary ones like this compound.[2][3][4][5] This reaction utilizes a lithium dialkylcuprate (Gilman reagent) and provides much higher yields of the desired cross-coupled product with minimal side reactions.[2][3][4][5]

Troubleshooting Guide: Wurtz Coupling of this compound

This guide addresses common problems encountered when attempting a Wurtz coupling with this compound and provides solutions, primarily directing the user towards a more suitable synthetic route.

Problem Potential Cause Recommended Solution
Low to no yield of 3,4-diethylhexane Inherent inefficiency of the Wurtz reaction for secondary alkyl halides due to competing elimination reactions.Strongly recommend switching to the Corey-House synthesis. This method is known for its high yields and selectivity in coupling secondary alkyl halides.
Predominant formation of pent-2-ene Elimination (E2) is the major reaction pathway for secondary alkyl halides under Wurtz conditions.This is an expected outcome. To obtain the desired alkane, an alternative synthetic strategy like the Corey-House synthesis is necessary.
Reaction fails to initiate Inactive sodium surface (oxide layer). Presence of moisture in the solvent or on glassware.Use freshly cut sodium to expose a reactive surface. Ensure all glassware is flame-dried and the solvent (e.g., diethyl ether) is anhydrous. However, even with initiation, the yield of the desired product will likely be poor.
Formation of a complex mixture of products Radical side reactions and reactions with impurities.While purifying reactants and maintaining an inert atmosphere can help, the fundamental issue of competing elimination and coupling pathways remains. The most effective solution is to use a more selective reaction like the Corey-House synthesis.

Data Presentation: Comparison of Coupling Methods

The following table provides a qualitative comparison of the expected outcomes for the synthesis of 3,4-diethylhexane from this compound using the Wurtz coupling versus the Corey-House synthesis.

Reaction Parameter Wurtz Coupling Corey-House Synthesis
Primary Reactants This compound, Sodium MetalLithium di(pent-3-yl)cuprate, this compound
Expected Yield of 3,4-diethylhexane Very Low (<10%)High (>80%)
Major Byproducts Pent-2-ene, PentanePentane (from quenching), Butane (if dummy ligands are used)
Reaction Conditions Harsh (reactive metal)Milder, more controlled
Selectivity PoorExcellent
General Recommendation Not RecommendedHighly Recommended

Experimental Protocol: Corey-House Synthesis of 3,4-diethylhexane

This protocol details the synthesis of 3,4-diethylhexane from this compound via the Corey-House reaction. This method is highly recommended over the Wurtz coupling for its superior yield and selectivity.

Materials:

  • This compound

  • Lithium metal (wire or shot)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether

  • Dry ice

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

Step 1: Preparation of pent-3-yl lithium

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Add lithium metal (2.2 equivalents) to the flask containing anhydrous diethyl ether.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is exothermic and the mixture will gently reflux.

  • After the addition is complete, maintain the reflux by external heating for 1 hour.

  • Allow the reaction to cool to room temperature. The concentration of the resulting pent-3-yl lithium solution should be determined by titration.

Step 2: Formation of Lithium di(pent-3-yl)cuprate (Gilman Reagent)

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a slurry of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

  • Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared pent-3-yl lithium solution (1.0 equivalent) to the copper(I) iodide slurry with vigorous stirring. The reaction mixture will change color, indicating the formation of the Gilman reagent.

  • Stir the mixture at -78 °C for 30 minutes.

Step 3: Coupling Reaction to form 3,4-diethylhexane

  • To the Gilman reagent at -78 °C, slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain 3,4-diethylhexane.

Visualizations

Wurtz_vs_Corey_House cluster_wurtz Wurtz Coupling Pathway cluster_corey_house Corey-House Synthesis Pathway W_start This compound + Na W_intermediate Radical or Organosodium Intermediate W_start->W_intermediate W_product 3,4-diethylhexane (Low Yield) W_intermediate->W_product Coupling W_byproduct Pent-2-ene (Major Product) W_intermediate->W_byproduct Elimination CH_start This compound + Li CH_RLi pent-3-yl lithium CH_start->CH_RLi CH_Gilman Lithium di(pent-3-yl)cuprate (Gilman Reagent) CH_RLi->CH_Gilman + CuI CH_product 3,4-diethylhexane (High Yield) CH_Gilman->CH_product + this compound

Caption: Comparison of Wurtz and Corey-House reaction pathways for this compound.

Troubleshooting_Logic start Attempting to couple this compound decision Which reaction method? start->decision wurtz Wurtz Coupling decision->wurtz Traditional corey_house Corey-House Synthesis decision->corey_house Recommended wurtz_outcome Low Yield of desired product. High yield of elimination byproduct. wurtz->wurtz_outcome corey_house_outcome High Yield of desired product. Minimal byproducts. corey_house->corey_house_outcome recommendation Recommendation: Use Corey-House Synthesis wurtz_outcome->recommendation

Caption: Logical workflow for choosing a coupling method for this compound.

References

Technical Support Center: The Effect of Solvent on the SN2 Reaction of 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of solvent on the rate of the SN2 reaction of 3-bromopentane.

Frequently Asked Questions (FAQs)

Q1: What is the expected trend for the rate of the SN2 reaction of this compound in different classes of solvents?

The rate of the SN2 reaction of this compound is highly dependent on the solvent used. Generally, polar aprotic solvents will lead to a faster reaction rate compared to polar protic solvents. Non-polar solvents are typically not suitable for SN2 reactions as they do not adequately dissolve the nucleophile.[1][2]

Q2: Why are polar aprotic solvents preferred for the SN2 reaction of this compound?

Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are ideal for SN2 reactions.[1][2] They possess dipoles that can solvate the cation of the nucleophilic salt (e.g., Na⁺ in NaI), but they do not have acidic protons that can form hydrogen bonds with the anionic nucleophile (e.g., I⁻). This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.[1]

Q3: How do polar protic solvents affect the rate of the SN2 reaction of this compound?

Polar protic solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can form strong hydrogen bonds with the anionic nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less available to attack the electrophilic carbon of this compound. This solvation shell must be broken for the reaction to occur, which requires energy and thus slows down the reaction rate.

Q4: Can I use a non-polar solvent for the SN2 reaction of this compound?

Using a non-polar solvent like hexane or toluene is generally not recommended for the SN2 reaction of this compound with a typical ionic nucleophile (e.g., sodium iodide). The nucleophile will likely have very low solubility in a non-polar solvent, leading to an extremely slow or non-existent reaction.

Troubleshooting Guide

Issue 1: The SN2 reaction of this compound is proceeding much slower than expected.

  • Possible Cause 1: Incorrect Solvent Choice.

    • Solution: Ensure you are using a polar aprotic solvent such as acetone, DMF, or DMSO. If you are using a polar protic solvent (e.g., an alcohol), consider switching to a polar aprotic one to increase the reaction rate.[1][2]

  • Possible Cause 2: Presence of Water in the Solvent.

    • Solution: Water is a polar protic solvent and even small amounts can significantly slow down an SN2 reaction by solvating the nucleophile. Use anhydrous solvents and dry glassware to minimize water contamination.

  • Possible Cause 3: Low Reaction Temperature.

    • Solution: While SN2 reactions can often proceed at room temperature, gently heating the reaction mixture can increase the rate. However, be cautious as higher temperatures can also promote competing elimination (E2) reactions.

Issue 2: An unexpected precipitate has formed in the reaction mixture.

  • Possible Cause 1: Desired Product Precipitation (in specific cases).

    • Solution: In certain experimental setups, such as the Finkelstein reaction (reacting an alkyl bromide with NaI in acetone), the formation of a precipitate (NaBr) is an indication that the reaction is proceeding. Sodium bromide is insoluble in acetone while sodium iodide is soluble.[3]

  • Possible Cause 2: Low Solubility of the Nucleophile.

    • Solution: If the nucleophilic salt is not fully dissolved, it may appear as a precipitate. Ensure you are not exceeding the solubility limit of the nucleophile in the chosen solvent. Gentle heating and stirring can help improve solubility.

Issue 3: The reaction is yielding a mixture of substitution and elimination products.

  • Possible Cause 1: Steric Hindrance and Strong Nucleophile/Base.

    • Solution: this compound is a secondary alkyl halide, which is susceptible to both SN2 and E2 pathways. Using a bulky, strongly basic nucleophile can favor the E2 reaction. To favor the SN2 pathway, use a good, non-basic nucleophile (e.g., I⁻, N₃⁻).

  • Possible Cause 2: High Reaction Temperature.

    • Solution: Higher temperatures tend to favor elimination over substitution. If you are observing a significant amount of elimination product, try running the reaction at a lower temperature.

Data Presentation

Table 1: Relative Reaction Rates of the SN2 Reaction of this compound in Different Solvent Classes

Solvent ClassExamplesRelative RateRationale
Polar Aprotic Acetone, DMF, DMSOFastSolvates the cation of the nucleophile, leaving the anionic nucleophile "naked" and highly reactive.[1]
Polar Protic Water, Methanol, EthanolSlowSolvates the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the substrate.
Non-Polar Hexane, Toluene, CCl₄Very SlowThe ionic nucleophile has very low solubility, preventing the reaction from occurring at an appreciable rate.

Experimental Protocols

Experiment 1: Qualitative Determination of Relative SN2 Reaction Rates (Finkelstein Reaction)

This experiment provides a simple and visual method to compare the relative rates of SN2 reactions in different solvents.

  • Materials:

    • This compound

    • Sodium Iodide (NaI)

    • Acetone (anhydrous)

    • Methanol (anhydrous)

    • Dry test tubes

    • Pipettes

    • Stopwatch

  • Procedure:

    • Label two clean, dry test tubes.

    • To test tube 1, add 2 mL of a 15% (w/v) solution of NaI in anhydrous acetone.

    • To test tube 2, add 2 mL of a 15% (w/v) solution of NaI in anhydrous methanol.

    • To each test tube, add 5 drops of this compound.

    • Start the stopwatch immediately and gently shake both tubes to ensure mixing.

    • Observe the test tubes for the formation of a cloudy precipitate (sodium bromide).

    • Record the time it takes for the precipitate to appear in each test tube.

  • Expected Results: A precipitate of NaBr should form significantly faster in the acetone solution (polar aprotic) than in the methanol solution (polar protic). This is because NaBr is insoluble in acetone.[3]

Experiment 2: Quantitative Monitoring of an SN2 Reaction by Thin-Layer Chromatography (TLC)

This protocol allows for a more quantitative assessment of the reaction progress.

  • Materials:

    • (S)-2-Bromopentane (as a representative secondary alkyl bromide)

    • Sodium Azide (NaN₃)

    • Dimethylformamide (DMF, anhydrous)

    • Round-bottom flask with magnetic stirrer and reflux condenser

    • Heating mantle

    • TLC plates (silica gel)

    • TLC developing chamber

    • Appropriate eluent (e.g., a mixture of hexanes and ethyl acetate)

    • Visualizing agent for TLC (e.g., potassium permanganate stain)

  • Procedure:

    • In a round-bottom flask, dissolve (S)-2-bromopentane (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 50-60°C and stir.

    • At regular time intervals (e.g., every 15 minutes), take a small aliquot of the reaction mixture and spot it on a TLC plate.

    • Spot the starting material ((S)-2-bromopentane) on the same plate as a reference.

    • Develop the TLC plate in the appropriate eluent.

    • Visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot ((R)-2-azidopentane) indicates the progress of the reaction.

    • The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Mandatory Visualization

SN2_Solvent_Effect cluster_conditions Experimental Conditions cluster_outcomes Reaction Outcomes Solvent Solvent Choice Polar_Aprotic Polar Aprotic Solvent (e.g., Acetone, DMF) Solvent->Polar_Aprotic Favors Polar_Protic Polar Protic Solvent (e.g., Methanol, Water) Solvent->Polar_Protic Disfavors Reactants This compound + Nucleophile Fast_SN2 Fast SN2 Reaction Rate Polar_Aprotic->Fast_SN2 Leads to Slow_SN2 Slow SN2 Reaction Rate Polar_Protic->Slow_SN2 Leads to

Caption: Logical workflow demonstrating the effect of solvent choice on the rate of the SN2 reaction.

References

Improving the selectivity of substitution vs. elimination for 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for experiments involving 3-bromopentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of substitution over elimination reactions.

Troubleshooting Guides

This section addresses common issues encountered when aiming for high yields of substitution products with this compound.

Issue 1: Low Yield of Substitution Product and/or High Yield of Elimination Product (Pentenes)

  • Possible Cause 1: Nucleophile/Base Choice

    • Explanation: The reagent you are using may be acting as a strong base, promoting the E2 elimination pathway, rather than as a nucleophile for the desired SN2 substitution. Strong, sterically hindered bases will favor elimination.

    • Solution:

      • Choose a nucleophile that is a weak base. Good examples include azide (N₃⁻), cyanide (CN⁻), acetate (CH₃COO⁻), and halide ions (e.g., I⁻).[1]

      • Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK) if substitution is the desired outcome.[1]

  • Possible Cause 2: Reaction Temperature

    • Explanation: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions often have a higher activation energy and lead to an increase in entropy.

    • Solution:

      • Run the reaction at a lower temperature. Room temperature or slightly elevated temperatures (e.g., 40-60°C) are often sufficient for SN2 reactions. Avoid high temperatures and refluxing if elimination is a significant side reaction.

  • Possible Cause 3: Solvent Choice

    • Explanation: The solvent plays a crucial role in the reaction pathway. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and can also promote SN1/E1 pathways, which can lead to a mixture of products.

    • Solution:

      • Use a polar aprotic solvent. These solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, do not solvate the nucleophile as strongly, thus enhancing its reactivity in an SN2 reaction.[1][2]

Issue 2: Formation of Multiple Isomeric Products

  • Possible Cause: The reaction may be proceeding through an SN1/E1 pathway, which involves a carbocation intermediate. This can lead to rearrangements and a mixture of stereoisomers.

  • Solution:

    • Ensure your reaction conditions strongly favor the SN2 pathway. This includes using a high concentration of a good, non-basic nucleophile and a polar aprotic solvent. These conditions will promote a bimolecular reaction, avoiding the formation of a carbocation intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions to maximize the yield of the substitution product in a reaction with this compound?

A1: To maximize the substitution (SN2) product, you should use:

  • A good nucleophile that is a weak base: Examples include sodium azide (NaN₃), sodium cyanide (NaCN), sodium acetate (CH₃COONa), or sodium iodide (NaI).

  • A polar aprotic solvent: Recommended solvents are DMSO, DMF, or acetone.[1][2]

  • A moderate temperature: Typically, reactions can be run at or slightly above room temperature. Avoid high heat.

Q2: I am using sodium ethoxide as my nucleophile and getting mostly elimination products. Why is this and what can I do?

A2: Sodium ethoxide (NaOCH₂CH₃) is a strong base as well as a reasonably good nucleophile. With a secondary alkyl halide like this compound, the basic character of ethoxide will lead to a significant amount of E2 elimination. To favor substitution, you should switch to a less basic nucleophile, such as sodium acetate or sodium cyanide, and use a polar aprotic solvent like DMSO or DMF.

Q3: How can I be sure my reaction is proceeding via an SN2 mechanism?

A3: The hallmark of an SN2 reaction is inversion of stereochemistry. If you start with a single enantiomer of this compound (e.g., (R)-3-bromopentane), the substitution product should be the opposite enantiomer (e.g., (S)-product). Additionally, the reaction rate should be dependent on the concentration of both the this compound and the nucleophile.

Q4: Will the choice of leaving group affect the selectivity? For example, is 3-iodopentane better than this compound for substitution reactions?

A4: Yes, the leaving group ability increases down the halogen group (I > Br > Cl > F). Iodide is a better leaving group than bromide. Using 3-iodopentane would likely increase the rate of both SN2 and E2 reactions. While it will make the substitution reaction faster, it doesn't inherently change the selectivity. The key factors for selectivity remain the nucleophile, solvent, and temperature.

Data Presentation

The following tables summarize the expected major products for the reaction of this compound under various conditions. Note that quantitative product ratios for this compound are not widely available in the literature; these are based on general principles for secondary alkyl halides.

Table 1: Influence of Nucleophile/Base and Solvent on Reaction Outcome

Nucleophile/BaseSolventMajor Product(s)Predominant Mechanism
Sodium Acetate (CH₃COONa)DMSO or DMF3-pentyl acetateSN2
Sodium Cyanide (NaCN)DMSO or DMF3-cyanopentaneSN2
Sodium Azide (NaN₃)DMF3-azidopentaneSN2
Sodium Iodide (NaI)Acetone3-iodopentaneSN2
Sodium Ethoxide (NaOCH₂CH₃)EthanolPentenesE2
Potassium tert-Butoxide (t-BuOK)tert-ButanolPentenesE2
Methanol (CH₃OH)Methanol3-methoxypentane, PentenesSN1/E1

Experimental Protocols

Protocol 1: Synthesis of 3-pentyl acetate via SN2 Reaction

This protocol is designed to favor the substitution product by using a weak base as the nucleophile in a polar aprotic solvent.

  • Materials:

    • This compound

    • Sodium acetate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • In a dry round-bottom flask, dissolve sodium acetate (1.2 equivalents) in anhydrous DMF.

    • Add this compound (1.0 equivalent) to the solution.

    • Heat the reaction mixture to 60-70°C with stirring for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x volume of DMF).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation.

Protocol 2: Synthesis of 3-iodopentane via SN2 Reaction (Finkelstein Reaction)

This protocol utilizes the precipitation of the sodium bromide salt in acetone to drive the equilibrium towards the substitution product.[2]

  • Materials:

    • This compound

    • Sodium iodide (anhydrous)

    • Acetone (anhydrous)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

    • Add this compound (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.

    • The reaction can be gently heated to reflux to increase the rate if necessary.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • After completion, cool the mixture and filter to remove the precipitated sodium bromide.

    • Remove the acetone by rotary evaporation.

    • The crude product can be further purified by distillation.

Visualizations

Substitution_vs_Elimination sub This compound SN2 Substitution Product (e.g., 3-pentyl acetate) sub->SN2 Good Nucleophile (Weak Base) Polar Aprotic Solvent Low Temperature E2 Elimination Product (Pentenes) sub->E2 Strong, Bulky Base High Temperature SN1_E1 Mixture of Substitution and Elimination Products sub->SN1_E1 Weak Nucleophile (Weak Base) Polar Protic Solvent

Caption: Factors influencing substitution vs. elimination for this compound.

SN2_Workflow start Start: this compound + Nucleophile (e.g., NaOAc) + Solvent (e.g., DMF) reaction Reaction: Heat at 60-70°C, 12-18h start->reaction workup Workup: Aqueous Extraction reaction->workup purification Purification: Distillation workup->purification product Product: 3-pentyl acetate purification->product

Caption: Experimental workflow for the SN2 synthesis of 3-pentyl acetate.

References

How to remove unreacted starting material from 3-Bromopentane product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from a 3-Bromopentane product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Presence of Unreacted 3-Pentanol in the Final Product

  • Symptom: The final this compound product shows contamination with 3-Pentanol, as identified by analytical methods such as GC-MS or NMR spectroscopy. This is a common issue due to the very close boiling points of the two substances.

  • Cause: Incomplete reaction or inefficient purification to separate the product from the starting alcohol. Simple distillation is often insufficient due to the small difference in boiling points.

  • Solution: A multi-step purification approach is recommended, combining an extractive workup with fractional distillation or flash chromatography.

Issue 2: Residual Acidic Impurities in the Product

  • Symptom: The purified this compound is acidic, or analysis indicates the presence of impurities like HBr.

  • Cause: Incomplete removal of the acidic reagent (e.g., HBr, H₂SO₄) used in the synthesis.

  • Solution: Perform a liquid-liquid extraction with a basic solution, such as saturated sodium bicarbonate, to neutralize and remove acidic residues.

Issue 3: Water Contamination in the Final Product

  • Symptom: The this compound appears cloudy or wet, and analysis (e.g., Karl Fischer titration) confirms the presence of water.

  • Cause: Incomplete drying of the organic phase after the extractive workup.

  • Solution: After washing with brine, dry the organic layer over a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final removal of the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when separating this compound from 3-Pentanol?

A1: The most critical properties are the boiling points and water solubilities of the two compounds. Their boiling points are very close, making separation by simple distillation difficult. However, their differing solubilities in water allow for an effective initial separation by liquid-liquid extraction.

Data Presentation: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compoundC₅H₁₁Br151.04118-119Insoluble[1]
3-PentanolC₅H₁₂O88.15115-116[2][3][4][5]Moderately soluble (5.5 g/100 mL at 30°C)[2][3][6][7]

Q2: Can I use simple distillation to purify this compound?

A2: Simple distillation is generally not effective for separating this compound from unreacted 3-Pentanol due to their very close boiling points (118-119°C vs. 115-116°C)[2][3][4][5][8][9][10][11][12]. Fractional distillation is the recommended distillation method for this separation.

Q3: How do I remove acidic byproducts from my this compound product?

A3: Acidic byproducts, such as residual hydrobromic acid (HBr), can be effectively removed by washing the crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. This wash neutralizes the acid, converting it into salts that are soluble in the aqueous layer and can thus be separated.

Q4: What is the purpose of a brine wash in the workup procedure?

A4: A brine (saturated aqueous NaCl solution) wash is used as a final step in the aqueous extraction process. It helps to remove the majority of dissolved water from the organic layer before the final drying step with an anhydrous salt. This makes the subsequent drying process more efficient.

Experimental Protocols

Protocol 1: Extractive Workup for Removal of 3-Pentanol and Acidic Impurities

This protocol describes the initial purification of crude this compound to remove the bulk of water-soluble starting materials and acidic byproducts.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Water Wash: Add an equal volume of deionized water and gently shake the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently and vent often to release any CO₂ gas that evolves. Separate and discard the aqueous layer. This step neutralizes and removes any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove dissolved water from the organic phase. Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude, partially purified this compound.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating the this compound from the remaining 3-Pentanol after the extractive workup.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • Charging the Flask: Add the partially purified this compound and a few boiling chips to the distillation flask.

  • Heating: Begin to gently heat the distillation flask.

  • Collecting Fractions:

    • Discard the initial forerun, which may contain lower-boiling impurities.

    • Carefully collect the fraction that distills at the boiling point of this compound (approximately 118-119°C).

    • Monitor the temperature at the head of the column closely. A sharp increase in temperature may indicate that the higher-boiling 3-Pentanol is beginning to distill.

Protocol 3: Purification by Flash Chromatography

Flash chromatography can be used as an alternative to fractional distillation for purifying this compound.

  • Column Packing: Pack a flash chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. The less polar this compound will elute before the more polar 3-Pentanol.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Visualization

PurificationWorkflow Start Crude this compound (contains 3-Pentanol, Acid) Workup Liquid-Liquid Extraction Start->Workup Remove bulk impurities Decision Boiling Point Difference Sufficient? Workup->Decision Distillation Fractional Distillation PureProduct Pure this compound Distillation->PureProduct Chromatography Flash Chromatography Chromatography->PureProduct Decision->Distillation Yes Decision->Chromatography No / High Purity Needed

References

Technical Support Center: Preparation of 3-Pentyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful preparation and stabilization of 3-pentyl magnesium bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-pentyl magnesium bromide, offering potential causes and solutions to stabilize the Grignard reagent and optimize reaction outcomes.

Issue Potential Cause Recommended Solution
1. Reaction Fails to Initiate a) Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings prevents the reaction with 3-bromopentane.Activate the Magnesium:Iodine Activation: Add a single crystal of iodine. The disappearance of the brown/purple color indicates activation. • 1,2-Dibromoethane Activation: Add a small amount (a few drops) of 1,2-dibromoethane. The observation of ethylene gas bubbles signifies an active magnesium surface. • Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.
b) Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reaction.Ensure Anhydrous Conditions:Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon). • Solvents: Use freshly opened anhydrous solvents or solvents distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
c) Impure this compound: The presence of impurities, especially water or alcohol, in the this compound will inhibit the reaction.Purify the Alkyl Halide: Distill the this compound before use to remove any non-volatile impurities and ensure it is dry.
2. Reaction Starts but Then Stops a) Insufficient Mixing: Poor stirring may lead to localized depletion of reactants at the magnesium surface.Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction to maintain contact between the reactants and the magnesium.
b) Low Temperature: The reaction may not have sufficient energy to be self-sustaining after initiation.Gentle Heating: Gently warm the flask with a heat gun to encourage the reaction. Once it is self-sustaining (gentle reflux), maintain the temperature with a water bath if necessary.
3. Low Yield of Grignard Reagent a) Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with unreacted this compound to form 4,5-diethyloctane.Control Reaction Conditions:Slow Addition: Add the solution of this compound dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. • Temperature Control: Avoid excessive heating, as higher temperatures can favor the coupling reaction. Maintain a gentle reflux. • Solvent Choice: Using THF as a solvent may help suppress Wurtz coupling compared to diethyl ether.[1]
b) Incomplete Reaction: Not all of the magnesium or this compound has reacted.Increase Reaction Time: After the addition of this compound is complete, continue to stir the reaction mixture, with gentle heating if necessary, for an additional 1-2 hours to ensure the reaction goes to completion.
4. Dark Coloration or Precipitate Forms a) Side Reactions: A dark color can indicate the formation of byproducts from side reactions, often due to high local concentrations of the alkyl halide or overheating.Controlled Addition and Temperature: Ensure slow, dropwise addition of the this compound and maintain a steady, gentle reflux to avoid localized overheating.
b) Reagent Insolubility: The Grignard reagent may be less soluble at lower temperatures, leading to precipitation.Maintain Temperature/Solvent Choice: Ensure the reaction temperature is maintained. If precipitation is an issue, consider using THF, which is a better solvating agent for Grignard reagents than diethyl ether.[2][3][4][5]

Quantitative Data Summary

The choice of solvent can significantly impact the selectivity and yield of the Grignard reagent formation. The following table summarizes typical selectivity for pentylmagnesium halides in different solvents. Selectivity is defined as the percentage of the converted alkyl halide that forms the Grignard reagent versus the Wurtz coupling byproduct.

Grignard Reagent Solvent Selectivity (%) Reference
Pentylmagnesium BromideDiethyl Ether (DEE)88[1]
Pentylmagnesium BromideTetrahydrofuran (THF)95[1]
Pentylmagnesium ChlorideDiethyl Ether (DEE)100[1]
Pentylmagnesium ChlorideTetrahydrofuran (THF)100[1]

Note: Higher selectivity indicates a lower formation of the Wurtz coupling byproduct.

Experimental Protocols

Protocol 1: Preparation of 3-Pentyl Magnesium Bromide

This protocol describes a general procedure for the preparation of 3-pentyl magnesium bromide in an ethereal solvent.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Setup: Assemble an oven-dried three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet. Ensure the system is under a positive pressure of nitrogen or argon.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the flask.

  • Activation: Add a single crystal of iodine to the flask.

  • Initial Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Reagent Solution: Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Initiation: Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the start of solvent reflux. Gentle warming with a heat gun may be necessary.[6]

  • Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until most of the magnesium has been consumed (typically 1-2 hours). The resulting cloudy, grayish solution is the 3-pentyl magnesium bromide reagent.

Protocol 2: Titration of 3-Pentyl Magnesium Bromide

To ensure accurate stoichiometry in subsequent reactions, it is crucial to determine the concentration of the prepared Grignard reagent.[7]

Materials:

  • 3-Pentyl magnesium bromide solution (prepared as above)

  • Anhydrous lithium chloride (LiCl)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butanol (standardized solution in an appropriate solvent)

  • 1,10-Phenanthroline (indicator)

  • Dry glassware (burette, flask)

Procedure:

  • Prepare LiCl/THF Solution: Dry anhydrous LiCl in an oven at 150°C for at least 4 hours and cool in a desiccator. Prepare a saturated solution of LiCl in anhydrous THF (approximately 0.5 M).[7]

  • Titration Setup: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in the LiCl/THF solution.

  • Titration: Slowly add the prepared 3-pentyl magnesium bromide solution from a burette to the stirred iodine solution at 0°C. The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or pale yellow.[7] Record the volume of the Grignard reagent added.

  • Calculation: The molarity of the Grignard reagent is calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L) Repeat the titration at least twice more for accuracy.

Visualizations

Grignard_Preparation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware (Oven/Flame) C Establish Inert Atmosphere (N2/Ar) A->C B Add Mg Turnings & Activator (Iodine) B->C D Add Anhydrous Solvent (Ether/THF) C->D F Initiate Reaction (Add small amount of halide, gentle heat if needed) D->F E Prepare this compound in Anhydrous Solvent E->F G Dropwise Addition of This compound Solution F->G Exothermic reaction starts H Maintain Gentle Reflux G->H I Stir to Completion (1-2 hours) H->I J Titrate to Determine Concentration I->J K Use Immediately in Subsequent Reaction J->K

Caption: Experimental workflow for the preparation of 3-pentyl magnesium bromide.

Troubleshooting_Tree cluster_initiation Initiation Problems cluster_progress Reaction Progress cluster_yield Yield & Purity Start Reaction Issue Q1 Reaction does not start? Start->Q1 Q2 Reaction starts, then stops? Start->Q2 Q3 Low yield or dark color? Start->Q3 A1 Check for moisture? (Glassware, Solvent) Q1->A1 S1 Dry all components thoroughly A1->S1 Yes A2 Magnesium surface passivated? A1->A2 No S2 Activate Mg: - Add Iodine/1,2-dibromoethane - Mechanical crushing A2->S2 Yes A3 Stirring efficient? Q2->A3 S3 Increase stirring rate A3->S3 No A4 Temperature too low? A3->A4 Yes S4 Apply gentle warming A4->S4 Yes A5 Wurtz coupling suspected? Q3->A5 S5 - Slow halide addition - Control temperature - Consider using THF A5->S5 Yes A6 Reaction incomplete? A5->A6 No S6 Increase reaction time A6->S6 Yes

Caption: Troubleshooting decision tree for 3-pentyl magnesium bromide preparation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous solvents and dry glassware? A1: Grignard reagents, including 3-pentyl magnesium bromide, are highly reactive and function as strong bases. They will react readily with any protic source, such as water, which leads to the protonation of the Grignard reagent to form pentane, thereby quenching the reagent and reducing the yield.

Q2: I don't have an activator like iodine or 1,2-dibromoethane. What else can I do to initiate the reaction? A2: If chemical activators are unavailable, mechanical activation is a viable alternative. Under a strict inert atmosphere, you can use a dry, clean glass rod to crush some of the magnesium turnings against the bottom of the flask. This will expose a fresh, unoxidized magnesium surface to the this compound, which can help initiate the reaction. Sonication in an ultrasonic bath can also be effective at breaking up the passivating oxide layer.

Q3: Should I use diethyl ether or tetrahydrofuran (THF) as the solvent? A3: Both are suitable, but THF is often preferred. THF is a better Lewis base and solvating agent for the magnesium species, which can lead to a more stable and reactive Grignard reagent.[2][3][4][5] Its higher boiling point (66°C vs. 34.6°C for diethyl ether) allows for a higher reaction temperature, which can increase the reaction rate.[2] Additionally, some studies suggest that THF can help to suppress the Wurtz coupling side reaction, leading to higher selectivity.[1]

Q4: My reaction mixture turned dark brown/black. Is the synthesis ruined? A4: Not necessarily. A dark coloration can indicate the formation of finely divided magnesium or side products, often due to localized high concentrations of the alkyl halide or overheating. While it may signify a lower yield, the Grignard reagent is likely still present. It is best to proceed with the reaction and then determine the concentration of the active Grignard reagent by titration before use in a subsequent step. To avoid this in the future, ensure a slow, controlled addition of the this compound and maintain a gentle, steady reflux.

Q5: How can I confirm that my Grignard reagent has formed? A5: The most definitive way is to take a small aliquot (under inert atmosphere) and perform a titration as described in Protocol 2. Visually, the consumption of the magnesium metal is a strong indicator. For a qualitative check, you can take a small sample, quench it with an acid, and use a technique like GC-MS to check for the presence of pentane.

References

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 2-Bromopentane and 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, a nuanced understanding of reaction kinetics is paramount for the rational design of synthetic pathways and the optimization of reaction conditions. This guide provides an objective comparison of the reactivity of two constitutional isomers, 2-bromopentane and 3-bromopentane, in bimolecular nucleophilic substitution (SN2) reactions. The comparison is grounded in established principles of physical organic chemistry and supported by a detailed experimental protocol for a qualitative and semi-quantitative assessment of their relative reaction rates.

Introduction to SN2 Reactivity

The SN2 reaction is a fundamental process in organic synthesis where a nucleophile displaces a leaving group on an sp³-hybridized carbon atom in a single, concerted step. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. A key determinant of the reaction rate is the steric environment around the electrophilic carbon. Increased steric hindrance impedes the backside attack of the nucleophile, leading to a slower reaction.

Both 2-bromopentane and this compound are secondary alkyl halides. However, the substitution pattern around the carbon bearing the bromine atom differs, leading to distinct steric environments and, consequently, different reactivities in SN2 reactions.

Data Presentation: Relative SN2 Reaction Rates

While specific kinetic data for the SN2 reactions of 2-bromopentane and this compound can vary depending on the nucleophile, solvent, and temperature, a general trend in their relative reactivity can be confidently predicted based on the principle of steric hindrance. The reaction of these alkyl bromides with sodium iodide in acetone (the Finkelstein reaction) is a classic method for comparing their SN2 reactivity. The formation of a sodium bromide precipitate, which is insoluble in acetone, provides a visual indication of the reaction's progress.

The following table summarizes the expected qualitative and semi-quantitative data for the reaction of 2-bromopentane and this compound with sodium iodide in acetone at a constant temperature.

SubstrateStructureSteric Hindrance at Reaction CenterExpected Relative Rate of ReactionTime to Precipitate Formation (Semi-Quantitative)
2-BromopentaneCH₃CH(Br)CH₂CH₂CH₃Less HinderedFasterShorter
This compoundCH₃CH₂CH(Br)CH₂CH₃More HinderedSlowerLonger

Note: The provided time to precipitate formation is a relative measure. Absolute times will depend on the specific experimental conditions. The key takeaway is the significant difference in the rate of precipitate formation, reflecting the differing reactivities of the two isomers.

Logical Relationship Diagram

The following diagram illustrates the key factors influencing the difference in SN2 reactivity between 2-bromopentane and this compound. The diagram highlights how the position of the alkyl groups relative to the reaction center contributes to steric hindrance.

SN2_Reactivity_Comparison cluster_2b 2-Bromopentane cluster_3b This compound C2 C2 (Reaction Center) Me_2b Methyl Group C2->Me_2b Pr_2b Propyl Group C2->Pr_2b H_2b Hydrogen C2->H_2b Br_2b Bromine (Leaving Group) C2->Br_2b TS2 Less Sterically Hindered Transition State C2->TS2 Lower Activation Energy C3 C3 (Reaction Center) Et1_3b Ethyl Group C3->Et1_3b Et2_3b Ethyl Group C3->Et2_3b H_3b Hydrogen C3->H_3b Br_3b Bromine (Leaving Group) C3->Br_3b TS3 More Sterically Hindered Transition State C3->TS3 Higher Activation Energy Nu Nucleophile (e.g., I⁻) Nu->C2 Backside Attack Nu->C3 Backside Attack P2 Product (2-Iodopentane) TS2->P2 Faster Reaction P3 Product (3-Iodopentane) TS3->P3 Slower Reaction

Caption: Steric hindrance comparison in SN2 reactions.

Experimental Protocols

The following is a detailed protocol for a qualitative and semi-quantitative comparison of the SN2 reaction rates of 2-bromopentane and this compound.

Objective: To determine the relative reactivity of 2-bromopentane and this compound in an SN2 reaction with sodium iodide in acetone.

Materials:

  • 2-Bromopentane

  • This compound

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone (for cleaning)

  • Test tubes (2)

  • Pipettes or droppers

  • Stopwatch or timer

  • Water bath (optional, for temperature control)

  • Safety goggles and gloves

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent side reactions. Label two test tubes, one for "2-Bromopentane" and the other for "this compound".

  • Reagent Addition: Using a clean pipette, add 2 mL of the 15% sodium iodide in acetone solution to each of the labeled test tubes.

  • Initiation of Reaction: Simultaneously, or as close in time as possible, add 5 drops of 2-bromopentane to its corresponding test tube and 5 drops of this compound to its test tube.

  • Observation and Timing: Start the stopwatch immediately after the addition of the alkyl bromides. Gently swirl both test tubes to ensure thorough mixing.

  • Data Collection: Observe the test tubes for the formation of a white or yellowish precipitate (sodium bromide). Record the time at which the first persistent cloudiness or precipitate appears in each test tube.

  • Temperature Control (Optional): For a more controlled experiment, the test tubes can be placed in a constant temperature water bath immediately after the addition of the alkyl bromides. This ensures that any observed differences in reaction rate are due to the structure of the substrates and not temperature fluctuations.

Expected Results:

A precipitate of sodium bromide will form significantly faster in the test tube containing 2-bromopentane compared to the test tube containing this compound. This observation directly demonstrates the higher SN2 reactivity of 2-bromopentane due to its less sterically hindered reaction center.

Conclusion

The comparison of SN2 reactivity between 2-bromopentane and this compound serves as a clear illustration of the profound impact of steric hindrance on this reaction mechanism. 2-Bromopentane, with its less encumbered reaction center, reacts at a faster rate than the more sterically congested this compound. This fundamental principle is a critical consideration in the field of organic synthesis, guiding the selection of substrates and reaction conditions to achieve desired outcomes efficiently. For professionals in drug development and chemical research, a firm grasp of these structure-reactivity relationships is indispensable for the successful synthesis of complex molecular targets.

Stereochemical Crossroads: A Comparative Guide to the Reactions of (S)-3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of a reaction is paramount for the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of the stereochemical pathways for reactions of the chiral secondary alkyl halide, (S)-3-bromopentane, under various conditions that favor SN1, SN2, and E2 mechanisms. Experimental data and detailed protocols are presented to offer a comprehensive resource for predicting and controlling stereochemical outcomes.

The reactivity of (S)-3-bromopentane is a classic example of the competition between substitution and elimination pathways. The stereochemical fate of the chiral center at C3 is dictated by the reaction mechanism, which in turn is influenced by the choice of nucleophile, base, and solvent.

Comparison of Stereochemical Outcomes

The following table summarizes the expected stereochemical outcomes and product distributions for the reaction of (S)-3-bromopentane under conditions favoring SN2, SN1, and E2 reactions.

Reaction TypeReagents & ConditionsMajor Product(s)Stereochemical OutcomeProduct Distribution (Approximate)
SN2 Sodium Iodide (NaI) in Acetone(R)-3-IodopentaneComplete Inversion of Configuration>95% Substitution
SN1/Solvolysis 60% Aqueous Ethanol(R)-3-Pentanol, (S)-3-Pentanol, 3-Ethoxypentane (racemic), PentenesRacemization (slight net inversion)~99% Substitution, ~1% Rearrangement/Elimination
E2 Sodium Ethoxide (NaOEt) in Ethanoltrans-2-Pentene, cis-2-PenteneStereoselective EliminationPredominantly Elimination Products

In-Depth Analysis of Reaction Pathways

SN2 Reaction: A Stereospecific Pathway with Inversion of Configuration

The reaction of (S)-3-bromopentane with a strong, unhindered nucleophile in a polar aprotic solvent, such as sodium iodide in acetone, proceeds via a classic SN2 mechanism. This concerted, single-step process involves the backside attack of the nucleophile on the electrophilic carbon atom, leading to a complete inversion of the stereochemical configuration at the chiral center.[1][2]

The product, (R)-3-iodopentane, is formed with a high degree of stereochemical purity. The use of a polar aprotic solvent like acetone is crucial as it solvates the cation (Na+) but not the anion (I-), thus enhancing the nucleophilicity of the iodide ion.[3]

SN1 Reaction: Solvolysis and the Formation of a Racemic Mixture

When (S)-3-bromopentane is subjected to solvolysis in a polar protic solvent, such as 60% aqueous ethanol, the reaction proceeds predominantly through an SN1 pathway. The first and rate-determining step is the departure of the bromide leaving group to form a planar, achiral secondary carbocation intermediate.

The nucleophile (water or ethanol) can then attack this carbocation from either face with nearly equal probability, leading to a mixture of products with both retained and inverted configurations. While complete racemization is expected, a slight excess of the inversion product is often observed due to the formation of an ion pair between the carbocation and the departing leaving group, which can partially shield one face of the carbocation.[4]

Experimental studies on the solvolysis of 3-bromopentane in 60% aqueous ethanol have shown the formation of approximately 1% of rearrangement products, providing strong evidence for the existence of a carbocation intermediate.[5]

E2 Reaction: Stereoselective Elimination

In the presence of a strong, sterically unhindered base such as sodium ethoxide in ethanol, the E2 elimination pathway competes significantly with and often dominates over substitution. The E2 mechanism is a concerted process where the base abstracts a proton from a carbon atom adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously, forming a double bond.

For this compound, removal of a β-hydrogen from either C2 or C4 leads to the formation of 2-pentene. The reaction is stereoselective, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer.[6] This preference is due to the lower steric strain in the transition state leading to the trans product.

Experimental Protocols

Protocol 1: SN2 Reaction of (S)-3-Bromopentane with Sodium Iodide

Objective: To synthesize (R)-3-iodopentane with inversion of configuration.

Materials:

  • (S)-3-Bromopentane

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone with stirring.

  • Add (S)-3-bromopentane to the solution.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by observing the formation of a sodium bromide precipitate.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting (R)-3-iodopentane can be purified by distillation.

  • The stereochemical outcome can be confirmed by polarimetry, measuring the optical rotation of the product.

Protocol 2: E2 Elimination of (S)-3-Bromopentane with Sodium Ethoxide

Objective: To synthesize trans- and cis-2-pentene via an E2 reaction.

Materials:

  • (S)-3-Bromopentane

  • Sodium metal

  • Ethanol (absolute)

  • Ice-cold water

  • Pentane

  • Anhydrous calcium chloride

  • Distillation apparatus, round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Once the sodium has completely reacted, add (S)-3-bromopentane to the sodium ethoxide solution.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Cool the reaction mixture and pour it into a separatory funnel containing ice-cold water.

  • Extract the product mixture with pentane.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • The pentene isomers can be separated and quantified using gas chromatography (GC).[7]

Visualizing the Reaction Mechanisms

To further illustrate the stereochemical pathways, the following diagrams generated using Graphviz depict the SN2, SN1, and E2 reaction mechanisms.

References

A Comparative Analysis of Grignard Reagents Derived from Bromopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the formation and reactivity of Grignard reagents derived from three structural isomers of bromopentane: 1-bromopentane, 2-bromopentane, and 3-bromopentane. The performance of these organometallic reagents is evaluated based on established principles of organic chemistry, with a focus on steric effects that influence their formation and subsequent nucleophilic addition to a model electrophile, benzaldehyde.

Executive Summary

The structure of the alkyl halide precursor significantly impacts the formation and reactivity of the corresponding Grignard reagent. In the case of bromopentane isomers, the primary halide (1-bromopentane) is expected to form the Grignard reagent most readily and provide the highest yield in subsequent reactions with unhindered electrophiles. The secondary halides (2-bromopentane and this compound) are anticipated to exhibit slower formation rates and lower reaction yields due to increased steric hindrance around the carbon-magnesium bond. This guide presents a theoretical comparison supported by generally accepted principles of chemical reactivity.

Data Presentation

Table 1: Comparison of Grignard Reagent Formation from Bromopentane Isomers
Bromopentane IsomerStructureAlkyl Halide ClassExpected Rate of FormationExpected Yield of Grignard ReagentKey Considerations
1-BromopentaneCH₃(CH₂)₄BrPrimaryFastestHighLess prone to side reactions like elimination.
2-BromopentaneCH₃CH(Br)(CH₂)₂CH₃SecondarySlowerModerate to HighIncreased steric hindrance compared to the primary isomer.
This compoundCH₃CH₂CH(Br)CH₂CH₃SecondarySlowestModerateGreatest steric hindrance among the three isomers, potentially leading to lower yields and slower reaction rates.
Table 2: Comparative Reactivity of Pentylmagnesium Bromide Isomers with Benzaldehyde
Grignard ReagentStructureProductExpected Reaction Rate with BenzaldehydeExpected Yield of Alcohol
n-Pentylmagnesium bromideCH₃(CH₂)₄MgBr1-Phenyl-1-hexanolFastHigh
sec-Pentylmagnesium bromide (from 2-bromopentane)CH₃CH(MgBr)(CH₂)₂CH₃1-Phenyl-1-(1-methylbutyl)methanolSlowerModerate
sec-Pentylmagnesium bromide (from this compound)CH₃CH₂CH(MgBr)CH₂CH₃1-Phenyl-1-(1-ethylpropyl)methanolSlowestModerate to Low

Experimental Protocols

A generalized protocol for the preparation of pentylmagnesium bromide reagents and their subsequent reaction with benzaldehyde is provided below. This protocol is representative and may require optimization for each specific isomer.

Materials and Methods

Reagents:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Bromopentane, 2-Bromopentane, or this compound

  • Benzaldehyde

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of the Grignard Reagent

  • All glassware must be thoroughly dried in an oven and assembled while hot under a moisture-free atmosphere (e.g., a nitrogen or argon-filled glove box or using a drying tube).

  • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Add a small volume of anhydrous ether or THF to cover the magnesium turnings.

  • Dissolve the respective bromopentane isomer (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Add a small portion of the bromopentane solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle boiling of the solvent is observed. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve benzaldehyde (0.9 equivalents) in anhydrous ether or THF in the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Part C: Work-up and Isolation

  • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alcohol product.

  • The product can be further purified by column chromatography or distillation.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Isolation Bromopentane Bromopentane Isomer Preparation Reaction Flask Bromopentane->Preparation Mg Magnesium Turnings Mg->Preparation Solvent1 Anhydrous Ether/THF Solvent1->Preparation Reaction Reaction Flask (0°C to RT) Preparation->Reaction Pentylmagnesium bromide solution Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Solvent2 Anhydrous Ether/THF Solvent2->Reaction Quench Quench (aq. NH4Cl, Ice) Reaction->Quench Extraction Separatory Funnel Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Product Alcohol Product Evaporation->Product

Caption: Experimental workflow for the synthesis of alcohols from bromopentane isomers.

Reactivity_Comparison cluster_isomers Bromopentane Isomers cluster_grignard Grignard Reagent Formation cluster_reactivity Reactivity with Benzaldehyde 1-Bromopentane 1-Bromopentane Primary Grignard n-Pentylmagnesium bromide 1-Bromopentane->Primary Grignard Less Steric Hindrance 2-Bromopentane 2-Bromopentane Secondary Grignard 1 sec-Pentylmagnesium bromide (from 2-BP) 2-Bromopentane->Secondary Grignard 1 Increased Steric Hindrance This compound This compound Secondary Grignard 2 sec-Pentylmagnesium bromide (from 3-BP) This compound->Secondary Grignard 2 Greater Steric Hindrance High Reactivity High Yield Fast Rate Primary Grignard->High Reactivity Moderate Reactivity Moderate Yield Slower Rate Secondary Grignard 1->Moderate Reactivity Lower Reactivity Lower Yield Slowest Rate Secondary Grignard 2->Lower Reactivity

Caption: Logical relationship between isomer structure and Grignard reagent reactivity.

Discussion of Comparative Performance

The performance of Grignard reagents derived from bromopentane isomers is primarily dictated by steric hindrance.

  • 1-Bromopentane: As a primary alkyl halide, 1-bromopentane offers the least sterically hindered path for the magnesium insertion reaction, leading to a faster and more efficient formation of n-pentylmagnesium bromide. The resulting primary Grignard reagent is also less sterically encumbered, allowing for a more rapid and complete reaction with electrophiles like benzaldehyde, thus maximizing the yield of the corresponding secondary alcohol, 1-phenyl-1-hexanol.

  • 2-Bromopentane: Being a secondary alkyl halide, 2-bromopentane presents greater steric hindrance to the approach of the magnesium metal. This is expected to slow down the rate of Grignard reagent formation compared to the primary isomer. The resulting sec-pentylmagnesium bromide has the magnesium atom attached to a secondary carbon, which is more sterically crowded. This increased bulk will likely lead to a slower rate of reaction with benzaldehyde and potentially a lower yield of the tertiary alcohol product, 1-phenyl-1-(1-methylbutyl)methanol.

  • This compound: This isomer also forms a secondary Grignard reagent. However, the bromine atom is located on the central carbon of the pentyl chain, making it the most sterically hindered of the three isomers. The formation of the Grignard reagent is anticipated to be the slowest and potentially the least efficient. The resulting sec-pentylmagnesium bromide is also the most sterically bulky, which will significantly impede its nucleophilic attack on the carbonyl carbon of benzaldehyde. Consequently, this isomer is expected to exhibit the slowest reaction rate and the lowest yield of the corresponding tertiary alcohol, 1-phenyl-1-(1-ethylpropyl)methanol.

Conclusion

For synthetic applications requiring the addition of a pentyl group via a Grignard reaction, 1-bromopentane is the superior starting material due to its primary structure, which minimizes steric hindrance during both the formation of the Grignard reagent and its subsequent reactions. While 2-bromopentane and this compound can also be utilized, researchers should anticipate slower reaction rates and potentially lower yields, particularly with sterically demanding electrophiles. The choice of isomer will therefore depend on the specific synthetic goals and the tolerance for longer reaction times and reduced efficiency.

3-Bromopentane: A Strategic Choice in Synthesis - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate alkyl halide is a critical decision that can significantly impact reaction outcomes, yields, and purity. While a range of pentyl halides are commercially available, 3-bromopentane offers a unique combination of reactivity and structural characteristics that make it a superior choice in many synthetic applications. This guide provides an objective comparison of this compound with other pentyl halides, supported by established chemical principles and illustrative experimental data.

Executive Summary

This compound, a secondary alkyl halide, presents a nuanced reactivity profile that allows for a greater degree of control over competing substitution (S(_N)1/S(_N)2) and elimination (E1/E2) pathways compared to its isomers and other pentyl halides. Its key advantages lie in its balanced steric hindrance and the stability of the potential carbocation intermediate, which can be exploited to favor specific reaction mechanisms.

Comparative Analysis of Pentyl Halides

The reactivity of a pentyl halide is primarily determined by the position of the halogen, the nature of the halogen itself, and the reaction conditions. Here, we compare this compound to its isomers (1-bromopentane and 2-bromopentane) and other pentyl halides (1-chloropentane and 1-iodopentane).

Physical Properties

The choice of a reagent can also be influenced by its physical properties, which affect handling and reaction setup.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
1-ChloropentaneCH₃(CH₂)₄Cl106.59107-1080.882
1-BromopentaneCH₃(CH₂)₄Br151.04129-1301.218
2-BromopentaneCH₃CH(Br)(CH₂)₂CH₃151.04117-1181.21
This compound CH₃CH₂CH(Br)CH₂CH₃ 151.04 118-119 [1]1.216 [1]
1-IodopentaneCH₃(CH₂)₄I198.04155-1571.517

Data compiled from various chemical suppliers and databases.

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups. The competition between the S(_N)1 and S(_N)2 pathways is a key consideration.

S(_N)2 Reactivity

The S(_N)2 mechanism is favored by unhindered primary and, to a lesser extent, secondary alkyl halides. Steric hindrance around the electrophilic carbon is the dominant factor determining the reaction rate.

Illustrative S(_N)2 Reaction Rates with Sodium Iodide in Acetone

SubstrateTypeRelative RateRationale
1-ChloropentanePrimary1Chloride is a poorer leaving group than bromide.
1-BromopentanePrimary50Least sterically hindered among the bromides.
2-BromopentaneSecondary0.8Increased steric hindrance compared to the primary isomer.
This compound Secondary 0.5 Slightly more sterically hindered than 2-bromopentane.
1-IodopentanePrimary100Iodide is an excellent leaving group.

Note: These are illustrative relative rates based on established principles. Actual rates will vary with specific reaction conditions.

The data clearly indicates that for S(_N)2 reactions, primary halides are superior. However, when a secondary halide is required, both 2- and this compound are viable, with 1-bromopentane being significantly more reactive. The slightly lower reactivity of this compound compared to 2-bromopentane is due to the increased steric bulk of two ethyl groups versus a methyl and propyl group attached to the electrophilic carbon.

S(_N)1 Reactivity

The S(_N)1 mechanism proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate. Tertiary alkyl halides are the most reactive, followed by secondary, and then primary halides which rarely react via this pathway.

Illustrative S(_N)1 Solvolysis Rates in Ethanol

SubstrateTypeRelative RateRationale
1-BromopentanePrimary0.01Primary carbocation is highly unstable.
2-BromopentaneSecondary1Forms a secondary carbocation.
This compound Secondary 1.2 Secondary carbocation stability is slightly enhanced by hyperconjugation with two adjacent ethyl groups.

Note: These are illustrative relative rates. The formation of a carbocation at a primary carbon is highly unfavorable.

In S(_N)1 reactions, this compound shows a slight advantage over 2-bromopentane. The secondary carbocation formed from this compound is marginally more stable due to hyperconjugation with six alpha-hydrogens on two ethyl groups, compared to the five alpha-hydrogens (on a methyl and a propyl group) stabilizing the carbocation from 2-bromopentane. While this difference is small, it can be exploited in competitive reactions.

Reactivity in Elimination Reactions

Elimination reactions, which lead to the formation of alkenes, are always in competition with substitution reactions. The major pathways are E1 and E2.

E2 Reactivity and Regioselectivity

The E2 mechanism is a concerted process favored by strong, bulky bases. The regioselectivity of the reaction (the position of the newly formed double bond) is governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), the latter being dominant with sterically hindered bases.

Illustrative Product Distribution in E2 Elimination with Potassium tert-butoxide

SubstrateMajor ProductMinor Product(s)Rationale
1-Bromopentane1-Pentene-Only one possible elimination product.
2-Bromopentane1-Pentene (Hofmann)2-Pentene (Zaitsev)The bulky base preferentially abstracts a proton from the less hindered primary carbon.
This compound 2-Pentene (Zaitsev) -All β-hydrogens are equivalent, leading to a single, more substituted alkene product.

This is a key advantage of this compound. In E2 reactions, it provides a single, predictable alkene product (2-pentene), simplifying product purification. In contrast, 2-bromopentane can yield a mixture of 1-pentene and 2-pentene, with the ratio being dependent on the base used.

E1 Reactivity

The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction and is therefore favored by the same factors: a stable carbocation and a weak base. The regioselectivity of E1 reactions generally follows Zaitsev's rule.

Strategic Advantages of this compound

  • Predictable Elimination Products: As highlighted, E2 elimination of this compound yields a single alkene, simplifying downstream processing. This is a significant advantage in complex syntheses where minimizing byproducts is crucial.

  • Tunable S(_N)1/S(_N)2 and Substitution/Elimination Ratios: Being a secondary halide, this compound sits at a crossroads of reactivity. By careful selection of the nucleophile, base, solvent, and temperature, the reaction can be steered towards a desired pathway. For instance, a strong, non-bulky nucleophile in a polar aprotic solvent will favor S(_N)2, while a weak nucleophile in a polar protic solvent will favor S(_N)1. A strong, bulky base will favor E2 elimination.

  • Versatile Synthetic Intermediate: this compound is a valuable building block in organic synthesis. It is used in the preparation of various compounds, including pharmaceutical intermediates.[2] For example, it is employed in cobalt-catalyzed ortho-alkylation of aromatic imines, showcasing its utility in C-H activation chemistry.[3]

Experimental Protocols

Protocol 1: Comparison of S(_N)2 Reaction Rates

Objective: To qualitatively compare the S(_N)2 reactivity of 1-bromopentane, 2-bromopentane, and this compound.

Materials:

  • 1-Bromopentane

  • 2-Bromopentane

  • This compound

  • 15% Sodium Iodide (NaI) in acetone solution

  • Dry test tubes

  • Stopwatch

Procedure:

  • To three separate, clean, and dry test tubes, add 2 mL of the 15% NaI in acetone solution.

  • Simultaneously, add 5 drops of each of the three bromopentane isomers to their respective test tubes.

  • Start the stopwatch immediately.

  • Gently agitate the test tubes and observe for the formation of a white precipitate (sodium bromide).

  • Record the time taken for the precipitate to appear in each test tube.

Expected Outcome: A precipitate will form fastest in the test tube containing 1-bromopentane, followed by 2-bromopentane, and then this compound, demonstrating the effect of steric hindrance on S(_N)2 reaction rates.

Protocol 2: Comparison of E2 Regioselectivity

Objective: To compare the alkene products from the E2 elimination of 2-bromopentane and this compound.

Materials:

  • 2-Bromopentane

  • This compound

  • Potassium tert-butoxide

  • tert-Butanol (dry)

  • Round-bottom flasks with reflux condensers

  • Heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate dry round-bottom flasks, dissolve an equimolar amount of potassium tert-butoxide in dry tert-butanol under an inert atmosphere.

  • To one flask, add 2-bromopentane dropwise. To the other, add this compound dropwise.

  • Heat both reaction mixtures to reflux for 2 hours.

  • Cool the mixtures to room temperature and quench with water.

  • Extract the organic products with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Analyze the product mixtures by GC-MS to identify and quantify the alkene products.

Expected Outcome: The GC-MS analysis of the reaction with 2-bromopentane will show a mixture of 1-pentene and 2-pentene. The reaction with this compound will predominantly show 2-pentene as the only alkene product.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

SN2_vs_SN1 cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_Start R-X + Nu⁻ SN2_TS [Nu---R---X]⁻ (Trigonal Bipyramidal Transition State) SN2_Start->SN2_TS Concerted SN2_Product Nu-R + X⁻ (Inversion of Stereochemistry) SN2_TS->SN2_Product SN1_Start R-X SN1_Intermediate R⁺ + X⁻ (Carbocation Intermediate) SN1_Start->SN1_Intermediate Slow, Rate-determining SN1_Product Nu-R (Racemization) SN1_Intermediate->SN1_Product Fast, + Nu⁻

Figure 1. Comparison of S(_N)2 and S(_N)1 reaction pathways.

E2_Selectivity cluster_products 2-Bromopentane 2-Bromopentane 1-Pentene 1-Pentene (Hofmann Product) 2-Bromopentane->1-Pentene Major 2-Pentene 2-Pentene (Zaitsev Product) 2-Bromopentane->2-Pentene Minor This compound This compound This compound->2-Pentene Major (and only) Base Strong, Bulky Base (e.g., t-BuOK) Base->2-Bromopentane Base->this compound

Figure 2. Regioselectivity in the E2 elimination of bromopentane isomers.

Conclusion

While primary pentyl halides like 1-bromopentane and 1-iodopentane are the reagents of choice for rapid S(_N)2 reactions, this compound offers distinct advantages when a secondary halide is required. Its key strengths are the formation of a single, predictable alkene in elimination reactions and the ability to finely tune the reaction conditions to favor substitution or elimination pathways. For synthetic chemists aiming for high selectivity and simplified product profiles, this compound represents a strategically valuable tool in their molecular construction toolkit. The slightly reduced reactivity in S(_N)2 reactions compared to its 2-bromo isomer is often a worthwhile trade-off for the enhanced control and predictability it offers in other reaction pathways.

References

Kinetic Showdown: 3-Bromopentane's Preference for SN1 vs. SN2 Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Nucleophilic Substitution Reactions of a Secondary Alkyl Halide

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is paramount for controlling reaction outcomes and synthesizing target molecules with high precision. This guide provides a detailed kinetic analysis of the substitution reactions of 3-bromopentane, a secondary alkyl halide that serves as an excellent model for the competition between the unimolecular (SN1) and bimolecular (SN2) pathways. By examining the reaction under conditions designed to favor each mechanism, we can elucidate the factors governing its reactivity.

Executive Summary

Data Presentation: A Tale of Two Mechanisms

The following table summarizes representative kinetic data for the reaction of this compound under conditions favoring either an SN1 or an SN2 mechanism. This data, while illustrative, is grounded in the well-understood behavior of secondary alkyl halides.

ParameterSN1 ConditionsSN2 Conditions
Reaction This compound + H₂O (in 80% Ethanol/20% Water)This compound + NaI (in Acetone)
Rate Law Rate = k[this compound]Rate = k[this compound][I⁻]
Relative Rate Constant (k) at 25°C 1 (baseline)150
Activation Energy (Ea) 22 kcal/mol18 kcal/mol
Solvent 80% Ethanol / 20% Water (Polar Protic)Acetone (Polar Aprotic)
Nucleophile H₂O (Weak)I⁻ (Strong)
Stereochemical Outcome RacemizationInversion of Configuration

Unraveling the Reaction Pathways: SN1 vs. SN2

The choice between the SN1 and SN2 pathway is a central theme in the study of nucleophilic substitution. For a secondary substrate like this compound, both mechanisms are possible and the outcome is dictated by the reaction conditions.

The SN1 Pathway: A Stepwise Journey

The SN1 reaction is a two-step mechanism. The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate.[1] This planar intermediate is then rapidly attacked by a nucleophile from either face, leading to a racemic mixture of products if the starting material is chiral.[1] Polar protic solvents, such as a mixture of ethanol and water, are adept at stabilizing the carbocation intermediate through hydrogen bonding, thereby favoring the SN1 pathway.[2] Weak nucleophiles are characteristic of SN1 reactions as they do not participate in the rate-determining step.[2]

SN1_Pathway sub This compound ts1 Transition State 1 sub->ts1 Slow, Rate-Determining carbocation Secondary Carbocation Intermediate ts1->carbocation Ionization ts2 Transition State 2 carbocation->ts2 Fast, Nucleophilic Attack product Substitution Product (Racemic Mixture) ts2->product

Caption: The SN1 reaction pathway of this compound.

The SN2 Pathway: A Concerted Dance

In contrast, the SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[3] This backside attack results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3] Strong, unhindered nucleophiles and polar aprotic solvents, like acetone, which do not solvate the nucleophile as strongly as protic solvents, favor the SN2 mechanism.[2]

SN2_Pathway reactants This compound + Nucleophile ts Transition State (Pentacoordinate) reactants->ts Concerted Step product Substitution Product (Inversion of Configuration) ts->product

Caption: The SN2 reaction pathway of this compound.

Experimental Protocols: The How-To of Kinetic Analysis

The following are detailed methodologies for the key experiments to determine the kinetic parameters of the substitution reactions of this compound.

Protocol 1: Determination of the Rate Law for the SN1 Solvolysis of this compound

This experiment is designed to determine the first-order rate constant for the solvolysis of this compound in a polar protic solvent system. The reaction progress is monitored by the production of HBr, which is neutralized by a standardized NaOH solution in the presence of an indicator.

Materials:

  • This compound

  • 80:20 (v/v) ethanol:water solvent mixture

  • 0.01 M standardized sodium hydroxide (NaOH) solution

  • Bromothymol blue indicator solution

  • Burette, pipettes, Erlenmeyer flasks, stopwatch, constant temperature water bath.

Procedure:

  • Prepare a stock solution of this compound in the 80:20 ethanol:water solvent.

  • In an Erlenmeyer flask, add a known volume of the solvent mixture and a few drops of bromothymol blue indicator.

  • Add a small, precise volume of the standardized NaOH solution to the flask. The solution should turn blue.

  • Initiate the reaction by adding a known volume of the this compound stock solution to the flask and start the stopwatch simultaneously.

  • Record the time it takes for the blue color to disappear (as the HBr produced neutralizes the NaOH).

  • Immediately add another precise aliquot of the NaOH solution and record the time for the color change.

  • Repeat this process for several aliquots.

  • The rate of the reaction can be determined from the consumption of NaOH over time.

  • To determine the order of the reaction with respect to this compound, the experiment should be repeated with a different initial concentration of the alkyl halide.

Protocol 2: Comparative Rate Determination for the SN2 Reaction of this compound

This experiment provides a qualitative and semi-quantitative comparison of the SN2 reactivity of this compound with a strong nucleophile in a polar aprotic solvent. The rate is inferred by the time taken for the formation of a precipitate.

Materials:

  • This compound

  • 1-bromopentane (for comparison)

  • 15% sodium iodide (NaI) in acetone solution

  • Test tubes, stopwatch.

Procedure:

  • Place equal volumes of the 15% NaI in acetone solution into two separate test tubes.

  • Simultaneously add a few drops of this compound to one test tube and 1-bromopentane to the other.

  • Start the stopwatch immediately upon addition.

  • Observe the test tubes for the formation of a sodium bromide (NaBr) precipitate, which is insoluble in acetone.

  • Record the time at which the precipitate first becomes visible in each test tube. A faster appearance of the precipitate indicates a faster reaction rate. While this compound is a secondary halide and thus slower to react via SN2 than a primary halide, this experiment can still illustrate the principles of SN2 reactions. A comparison with a more hindered secondary or a tertiary halide would show a more dramatic difference.

Experimental_Workflow cluster_prep Preparation cluster_sn1 SN1 Kinetic Run cluster_sn2 SN2 Comparative Run cluster_analysis Data Analysis prep_sol Prepare Reactant and Solvent Solutions mix_sn1 Mix this compound, Solvent, Indicator, and NaOH prep_sol->mix_sn1 mix_sn2 Mix this compound and NaI in Acetone prep_sol->mix_sn2 setup_app Set up Apparatus (e.g., Water Bath, Burette) setup_app->mix_sn1 time_sn1 Time Color Change mix_sn1->time_sn1 add_naoh Add NaOH Aliquots time_sn1->add_naoh add_naoh->time_sn1 record_sn1 Record Time Data add_naoh->record_sn1 calc_rate Calculate Rate Constants record_sn1->calc_rate time_sn2 Time Precipitate Formation mix_sn2->time_sn2 record_sn2 Record Time time_sn2->record_sn2 compare Compare Reactivities record_sn2->compare det_order Determine Reaction Order calc_rate->det_order

Caption: A generalized workflow for the kinetic analysis of this compound substitution.

Conclusion

The kinetic analysis of this compound's substitution reactions provides a clear illustration of the principles governing SN1 and SN2 mechanisms. As a secondary alkyl halide, its reactivity is finely balanced and can be directed towards either pathway through the careful selection of reaction conditions. The use of a polar protic solvent and a weak nucleophile favors the SN1 mechanism, proceeding through a carbocation intermediate. Conversely, a polar aprotic solvent and a strong nucleophile promote the concerted SN2 pathway. For professionals in fields where the precise construction of molecules is critical, a thorough understanding of these kinetic principles is an indispensable tool for rational reaction design and optimization.

References

A Comparative Guide to the Synthesis of 3-Bromopentane: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkyl halides such as 3-bromopentane is a fundamental requirement. This guide provides a detailed comparison of common synthetic routes to this compound, with a focus on the theoretical versus experimentally observed yields. We will delve into the prevalent method utilizing 3-pentanol and hydrobromic acid, and compare it with alternative pathways, offering comprehensive experimental protocols and quantitative data to inform your synthetic strategy.

Theoretical Yield Calculation: Synthesis of this compound from 3-Pentanol

The synthesis of this compound from 3-pentanol is typically achieved via an S_N1 reaction mechanism. The reaction is generally performed by generating hydrobromic acid in situ from sodium bromide and a strong acid like sulfuric acid.

The balanced chemical equation for this reaction is:

CH₃CH₂CH(OH)CH₂CH₃ + HBr → CH₃CH₂CH(Br)CH₂CH₃ + H₂O

To calculate the theoretical yield, one must first determine the limiting reactant.

1. Molar Masses:

  • 3-Pentanol (C₅H₁₂O): 88.15 g/mol

  • Hydrobromic Acid (HBr): 80.91 g/mol

  • This compound (C₅H₁₁Br): 151.04 g/mol [1]

2. Example Calculation: Assuming we start with 10.0 g of 3-pentanol and an excess of HBr:

  • Moles of 3-pentanol: 10.0 g / 88.15 g/mol = 0.113 moles

  • Since the stoichiometry between 3-pentanol and this compound is 1:1, the theoretical moles of this compound are also 0.113 moles.

  • Theoretical yield of this compound (in grams): 0.113 moles * 151.04 g/mol = 17.07 g

Primary Synthesis: this compound from 3-Pentanol and HBr

This method is widely employed due to the ready availability of the starting materials. The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation, which is then attacked by the bromide ion. However, a notable drawback is the potential for carbocation rearrangements, which in the case of 3-pentanol can lead to the formation of 2-bromopentane as a byproduct.[2]

Experimental Data
Starting MaterialReagentsReported Experimental Yield (%)Notes
3-PentanolNaBr, H₂SO₄~51.5% (average for a range of alcohols)[2]Reaction produces a mixture of 2-bromopentane and this compound.[2]
3-Phenyl-1-propanolNaBr, H₂SO₄75%Demonstrates the general applicability of the method to other alcohols.[3]
Experimental Protocol

Synthesis of this compound from 3-Pentanol using NaBr and H₂SO₄ [2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-pentanol (e.g., 4.0 g, 45.4 mmol), sodium bromide (e.g., 7.0 g, 68 mmol), and water.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 12 mL of 9M H₂SO₄) with constant swirling.[2]

  • Reflux: Heat the mixture to reflux for approximately 25-30 minutes.[2]

  • Distillation: After reflux, distill the crude this compound from the reaction mixture.

  • Work-up:

    • Wash the distillate with water to remove any remaining acid.

    • Wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).

  • Purification: Perform a final distillation to obtain the purified this compound.

experimental_workflow start Start reactants Combine 3-Pentanol, NaBr, and Water start->reactants acid Slowly Add H₂SO₄ (aq) reactants->acid reflux Reflux Mixture acid->reflux distill Distill Crude Product reflux->distill wash_water Wash with Water distill->wash_water wash_bicarb Wash with Sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Salt wash_brine->dry purify Final Distillation dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound from 3-pentanol.

Alternative Synthesis Routes

To circumvent the issue of product mixtures and potentially improve yields, several alternative methods for the synthesis of this compound can be considered.

Hydrobromination of 2-Pentene

The addition of HBr across the double bond of an alkene is a classic method for preparing alkyl halides.

Starting MaterialReagentsReported Experimental Yield (%)Notes
2-PenteneHBr74% (overall)Produces a mixture of 78% this compound and 22% 2-bromopentane.[5]

Synthesis of this compound from 2-Pentene [5]

  • Reaction Setup: Dissolve 2-pentene in a suitable solvent, such as glacial acetic acid, in a reaction vessel.

  • HBr Addition: Bubble anhydrous HBr gas through the solution or add a solution of HBr in the chosen solvent.

  • Reaction Time: Allow the reaction to proceed at a controlled temperature.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the resulting mixture of 2-bromopentane and this compound by fractional distillation.

Reaction of 3-Pentanol with Phosphorus Tribromide (PBr₃)

The use of phosphorus tribromide is a milder method for converting alcohols to alkyl bromides and often proceeds with a higher degree of regioselectivity, avoiding carbocation rearrangements.

Starting MaterialReagentsReported Experimental Yield (%)Notes
1-PentanolPBr₃39%While not 3-pentanol, this provides an indication of the yield for a similar primary alcohol.
General AlcoholsPBr₃40-70%General expected yield range for this type of reaction.
Neopentyl AlcoholPBr₃60%Demonstrates the utility of PBr₃ in preventing rearrangements.

Synthesis of this compound from 3-Pentanol using PBr₃

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 3-pentanol.

  • PBr₃ Addition: Cool the flask in an ice bath and add phosphorus tribromide dropwise with stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux for a specified time.

  • Work-up:

    • Pour the reaction mixture onto crushed ice.

    • Separate the organic layer.

    • Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification: Purify the this compound by distillation.

Comparison of Theoretical vs. Experimental Yields

yield_comparison cluster_theoretical Theoretical Yield cluster_experimental Experimental Yields theoretical 100% hbr 3-Pentanol + HBr (~51.5%) (Mixture of isomers) theoretical->hbr Factors: - Incomplete Reaction - Side Reactions - Purification Losses - Rearrangements alkene 2-Pentene + HBr (74%) (Mixture of isomers) theoretical->alkene Factors: - Lack of Selectivity - Purification Losses pbr3 3-Pentanol + PBr₃ (40-70%) (Higher Selectivity) theoretical->pbr3 Factors: - Incomplete Reaction - Purification Losses

Caption: Comparison of theoretical and experimental yields for this compound synthesis.

Conclusion

The synthesis of this compound from 3-pentanol and hydrobromic acid is a straightforward method, but it is often plagued by the formation of isomeric byproducts due to carbocation rearrangements, leading to moderate experimental yields of the desired product. The hydrobromination of 2-pentene, while potentially offering a higher overall yield, suffers from a significant lack of regioselectivity, making it less suitable for the preparation of pure this compound. The use of phosphorus tribromide presents a more selective alternative that minimizes rearrangements, although the reported yields can be variable. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, balancing factors such as desired purity, acceptable yield, and the availability and cost of reagents. For applications demanding high purity of this compound, the PBr₃ method, despite potentially lower yields in some cases, is likely the superior choice.

References

Characterizing the E2 Transition State of 3-Bromopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bimolecular elimination (E2) reaction is a fundamental transformation in organic chemistry, crucial for the synthesis of alkenes. Understanding the nature of the transition state in these reactions is paramount for controlling reaction rates and product selectivity. This guide provides a comparative analysis of experimental and computational methods used to characterize the transition state of the E2 elimination of 3-bromopentane, a model secondary alkyl halide.

Probing the Transition State: A Multi-faceted Approach

The E2 transition state is a fleeting arrangement of atoms where the C-H and C-Br bonds are partially broken, and the C=C double bond is partially formed. Its characterization relies on indirect methods that probe the kinetics and electronics of the reaction.

Kinetic Isotope Effect (KIE)

A primary kinetic isotope effect is observed when a C-H bond being broken in the rate-determining step is replaced by a C-D bond.[1] The heavier deuterium atom leads to a lower vibrational frequency of the bond, resulting in a higher activation energy for bond cleavage and a slower reaction rate. A significant kH/kD ratio is a hallmark of the C-H bond being broken in the rate-determining step, a key feature of the E2 mechanism.[2][3]

Substituent Effects (Hammett Plot)

While traditionally applied to aromatic systems, the principles of linear free-energy relationships can provide insight into charge development in the transition state.[4] By introducing substituents on the alkyl halide and measuring their effect on the reaction rate, a Hammett plot can be constructed. The sign and magnitude of the reaction constant (ρ) reveal the extent of charge buildup in the transition state. For E2 reactions of β-phenylethyl halides, positive ρ values are observed, indicating the development of negative charge at the β-carbon in the transition state.[5] Applying this to aliphatic systems like this compound is less direct due to the absence of a conjugated system for substituent placement.

Computational Modeling

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to model the geometry and energetics of the E2 transition state.[6][7] These calculations can provide detailed information about bond lengths, bond angles, and the distribution of charge in the transition state, complementing experimental findings.

Comparative Analysis of Transition State Characterization Methods

The following table summarizes key experimental and computational data for the E2 elimination of secondary alkyl bromides, providing a comparative framework for understanding the transition state of this compound.

Parameter2-Bromopropane1-Bromo-2-phenylethane2-Bromopentane (Analogous System)This compound (Expected)
Kinetic Isotope Effect (kH/kD) 6.7[2]7.11[3]~7~7
Hammett ρ value Not Applicable+2.61 (for β-phenylethyl chlorides)[5]Not Directly ApplicableNot Directly Applicable
Computational Method DFT (B3LYP)[7]N/ADFT (B3LYP)DFT (B3LYP)
Calculated Activation Energy (kcal/mol) ~20-25 (gas phase)[7]N/A~20-25 (gas phase)~20-25 (gas phase)
Transition State C-H Bond Length (Å) ~1.4-1.6[8]N/A~1.4-1.6~1.4-1.6
Transition State C-Br Bond Length (Å) ~2.2-2.4[8]N/A~2.2-2.4~2.2-2.4

Experimental Protocols

Determination of the Kinetic Isotope Effect (KIE)

Objective: To measure the rates of elimination for this compound and its deuterated analogue (3-bromo-2-deuteriopentane) to determine the primary kinetic isotope effect.

Materials:

  • This compound

  • 3-bromo-2-deuteriopentane (synthesized via deuteration of 2-pentanone followed by reduction and bromination)

  • Sodium ethoxide in ethanol (standardized solution)

  • Anhydrous ethanol

  • Internal standard (e.g., nonane)

  • Quenching solution (e.g., dilute HCl)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, equilibrate a solution of sodium ethoxide in anhydrous ethanol to the desired reaction temperature (e.g., 50 °C).

  • Initiation: Inject a known amount of either this compound or 3-bromo-2-deuteriopentane containing a known concentration of the internal standard into the base solution. Start the timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the remaining alkyl halide relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the alkyl halide versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

  • Calculation of KIE: The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the base. The KIE is then calculated as the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD).

Visualizing the E2 Reaction and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the E2 reaction mechanism and a typical experimental workflow for kinetic analysis.

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Base Base: EtO- EtO⁻ TS [EtO···H···CH(Et)···CH(Br)Et]‡ EtO-->TS Attacks β-H Substrate This compound Substrate->TS Structure Alkene Pent-2-ene TS->Alkene Byproducts EtOH + Br⁻ TS->Byproducts

Caption: The concerted E2 mechanism for the elimination of this compound.

Experimental_Workflow Start Prepare standardized NaOEt in EtOH Reaction Thermostatted reaction of This compound/deuterated analogue with NaOEt Start->Reaction Sampling Withdraw and quench aliquots at timed intervals Reaction->Sampling Analysis GC-FID analysis of quenched samples Sampling->Analysis Data Plot ln[Substrate] vs. time to determine rate constants Analysis->Data KIE Calculate KIE = kH / kD Data->KIE

Caption: Workflow for the experimental determination of the kinetic isotope effect.

Conclusion

The characterization of the transition state in the E2 elimination of this compound is a multifaceted endeavor that combines kinetic experiments, substituent effect studies, and computational modeling. The primary kinetic isotope effect serves as a definitive indicator of the concerted nature of the reaction, with an expected kH/kD value of approximately 7. While the direct application of the Hammett equation is challenging for aliphatic systems, the principles of physical organic chemistry suggest that the transition state possesses a degree of carbanionic character at the β-carbon. Computational studies provide invaluable atomic-level detail of the transition state structure and energetics. A comprehensive understanding of these factors is essential for the rational design of synthetic routes and the development of new chemical entities.

References

A Comparative Guide to the Cross-Reactivity of 3-Bromopentane with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-bromopentane, a secondary alkyl halide, with a range of nucleophiles. Understanding the interplay between substitution and elimination pathways, as well as the kinetic and stereochemical outcomes, is crucial for predicting reaction products and optimizing synthetic routes in pharmaceutical and chemical research. This document summarizes key experimental data, details relevant experimental methodologies, and provides visual representations of the underlying chemical principles.

Executive Summary

The reaction of this compound with nucleophiles is a classic example of the competition between second-order nucleophilic substitution (SN2) and second-order elimination (E2) pathways. The outcome of the reaction is highly dependent on the nature of the nucleophile, specifically its basicity and steric hindrance, as well as the reaction conditions. Strong, non-bulky nucleophiles tend to favor the SN2 pathway, leading to substitution products with an inversion of stereochemistry. Conversely, strong, sterically hindered bases promote the E2 pathway, resulting in the formation of alkenes, with the regioselectivity governed by Zaitsev's or Hofmann's rule depending on the base's steric bulk.

Data Presentation: Quantitative Comparison of Reaction Outcomes

The following table summarizes the expected major products and approximate product distributions for the reaction of this compound with various nucleophiles under standardized conditions (e.g., a polar aprotic solvent like acetone or DMF at a specified temperature). It is important to note that specific quantitative data for this compound is not extensively available in a single comparative study. Therefore, the data presented here is a synthesis of established principles of organic chemistry and data from analogous secondary alkyl halide systems.

Nucleophile/BaseReagent ExamplePredominant Pathway(s)Major Substitution ProductMajor Elimination Product(s)Approximate Product Ratio (Substitution:Elimination)
IodideSodium Iodide (NaI)SN23-Iodopentane->95:5
HydroxideSodium Hydroxide (NaOH)E2 > SN23-PentanolPent-2-ene (cis and trans)20:80
EthoxideSodium Ethoxide (NaOEt)E2 > SN23-EthoxypentanePent-2-ene (cis and trans)15:85
tert-ButoxidePotassium tert-Butoxide (KOtBu)E2-Pent-1-ene (Hofmann) & Pent-2-ene (Zaitsev)<5:>95
AcetateSodium Acetate (NaOAc)SN23-Pentyl acetate->90:10
AzideSodium Azide (NaN3)SN23-Azidopentane->95:5
AmmoniaAmmonia (NH3)SN23-Pentylamine->90:10

Reaction Mechanisms and Stereochemistry

The reactions of this compound with the nucleophiles listed above primarily proceed through two competing mechanisms: SN2 and E2.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the chiral center. This pathway is favored by strong, non-bulky nucleophiles.

  • E2 (Bimolecular Elimination): This is also a one-step process where a base abstracts a proton from a carbon atom adjacent to the one bearing the bromine, simultaneously forming a double bond and expelling the bromide ion. This pathway is favored by strong bases. The regioselectivity of the elimination (the position of the double bond) is determined by the steric bulk of the base. Non-bulky bases like hydroxide and ethoxide lead to the more substituted (Zaitsev) alkene (pent-2-ene), while bulky bases like tert-butoxide favor the formation of the less substituted (Hofmann) alkene (pent-1-ene).

Experimental Protocols

The following are detailed methodologies for conducting and analyzing the cross-reactivity studies of this compound.

General Procedure for Reactivity Screening
  • Reaction Setup: In a series of clean, dry reaction tubes, add a solution of this compound (e.g., 0.1 M) in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Nucleophile Addition: To each tube, add a solution of the respective nucleophile (e.g., 0.2 M of NaI, NaOH, NaOEt, KOtBu, NaOAc, NaN3, or a saturated solution of NH3) in the same solvent.

  • Reaction Conditions: The reactions are typically stirred at a constant temperature (e.g., 50 °C) for a set period (e.g., 1-24 hours), depending on the nucleophile's reactivity.

  • Work-up: Quench the reaction by adding water and extract the organic products with a suitable solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Product Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the substitution and elimination products and determine their relative ratios.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dilute the crude product mixture from the work-up step in a volatile solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.

  • Data Analysis: Identify the products by comparing their mass spectra to a library of known compounds. Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.

Visualizations

Reaction Pathway Diagram

ReactionPathways cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products This compound This compound SN2 SN2 (Strong, non-bulky Nu) This compound->SN2 E2 E2 (Strong Base) This compound->E2 Nucleophile/Base Nucleophile/Base Nucleophile/Base->SN2 Nucleophile/Base->E2 Substitution Substitution Product (Inversion of Stereochemistry) SN2->Substitution Elimination Elimination Product (Alkene) E2->Elimination ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Solution C Mix Reactants A->C B Prepare Nucleophile Solutions B->C D Incubate at Controlled Temperature C->D E Reaction Quench & Work-up D->E F GC-MS Analysis E->F G Data Interpretation F->G Factors cluster_nucleophile Nucleophile/Base Properties cluster_outcome Reaction Outcome Basicity Basicity SN2_Product SN2 Product Basicity->SN2_Product Strong nucleophilicity (often correlates with basicity) favors SN2 E2_Product E2 Product Basicity->E2_Product Stronger base favors E2 Sterics Steric Hindrance Sterics->SN2_Product Less bulk favors SN2 Sterics->E2_Product Increased bulk favors E2 (Hofmann)

Benchmarking the performance of 3-Bromopentane in specific synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Utility of 3-Bromopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of this compound's performance in key synthetic transformations against alternative alkylating agents. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the appropriate substrate for specific synthetic objectives.

Introduction to this compound

This compound is a secondary alkyl halide commonly employed as a reagent in organic synthesis.[1] Its structure, featuring a bromine atom on a central carbon, dictates its reactivity, primarily leading to a competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. Understanding these competing reactions is crucial for its effective use. This guide will benchmark its performance in two fundamental synthetic routes: Nucleophilic Substitution (specifically the Williamson Ether Synthesis) and Grignard Reagent Formation.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis. The structure of the alkyl halide—primary, secondary, or tertiary—is the most critical factor determining the reaction mechanism and outcome.[2] As a secondary halide, this compound's reactivity is intermediate, making the choice of nucleophile and reaction conditions paramount.

Performance in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is sensitive to steric hindrance at the reaction center.[3][4] Primary alkyl halides are the most reactive, while tertiary halides are generally unreactive via this pathway.[5] this compound, being a secondary halide, exhibits moderate reactivity.

Data Presentation: Comparison of Alkyl Halide Reactivity in SN2 Reactions

SubstrateStructureTypeRelative SN2 Rate (Approx.)Key Considerations
1-BromopentaneCH₃(CH₂)₄BrPrimary~40Favors SN2. Low steric hindrance allows for efficient backside attack by the nucleophile.[6]
This compound CH₃CH₂CH(Br)CH₂CH₃Secondary 1 SN2 is possible but slower due to increased steric bulk. Competes with E2 elimination, especially with strong, bulky bases.[7][8]
2-Bromo-2-methylbutaneCH₃CH₂C(Br)(CH₃)₂TertiaryNegligibleSterically hindered, preventing SN2. Strongly favors SN1 and E1/E2 pathways.[2][9]

Note: Relative rates are generalized for comparison and can vary significantly with specific nucleophiles, solvents, and temperatures.

Application: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction used to prepare ethers from an alkoxide and an alkyl halide.[7] The choice of alkyl halide is critical to maximize the yield of the desired ether and minimize the formation of the alkene byproduct from the competing E2 elimination reaction.

Mandatory Visualization: Competing Pathways for this compound

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R_O Alkoxide (RO⁻) SN2 SN2 Pathway (Strong, non-bulky nucleophile) R_O->SN2 Attacks Carbon E2 E2 Pathway (Strong, bulky base) R_O->E2 Attacks Hydrogen Bromo This compound Bromo->SN2 Bromo->E2 Ether Desired Ether SN2->Ether Forms Alkene Alkene Byproduct (Pent-2-ene) E2->Alkene Forms

Caption: SN2 vs. E2 competition in the Williamson ether synthesis.

Data Presentation: Williamson Ether Synthesis Yields

Alkyl HalideAlkoxideMajor ProductEther Yield (%)Alkene Yield (%)
1-BromopentaneSodium EthoxideEthyl Pentyl EtherHigh (>90%)Low (<10%)
This compound Sodium Ethoxide3-EthoxypentaneModerate (~50-60%)Significant (~40-50%)
This compound Potassium tert-ButoxidePent-2-eneLow (<10%)High (>90%)

Note: Yields are illustrative and depend heavily on precise reaction conditions.

Experimental Protocol: Williamson Ether Synthesis with this compound

This protocol describes the synthesis of 3-ethoxypentane, illustrating a typical procedure where substitution and elimination products are expected.

  • Reagent Preparation : In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (30 mL) to prepare sodium ethoxide. Cool the solution to room temperature.

  • Reaction : Slowly add this compound (7.55 g, 50 mmol) to the sodium ethoxide solution.

  • Reflux : Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : After cooling, pour the mixture into 100 mL of water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification : Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation.

  • Analysis : Purify the crude product by fractional distillation to separate the 3-ethoxypentane from the pent-2-ene byproduct. Characterize products using GC-MS and NMR spectroscopy to determine the yield of each.

Grignard Reagent Formation

This compound is a suitable precursor for the formation of its corresponding Grignard reagent, 3-pentylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base, widely used for creating new carbon-carbon bonds.[11][12]

Performance and Comparison

The formation of a Grignard reagent is often straightforward for primary and secondary alkyl halides.[13] Tertiary halides can also be used, though they may be more prone to side reactions.

Data Presentation: Grignard Reagent Formation and Use

Alkyl HalideReagent FormedEase of FormationTypical ApplicationYield (in subsequent reaction)
1-BromopentanePentylmagnesium bromideStraightforwardReaction with aldehydes/ketones to form primary/secondary alcoholsGenerally high
This compound 3-Pentylmagnesium bromide Straightforward Reaction with aldehydes/ketones to form secondary/tertiary alcohols Good to high
2-Bromo-2-methylbutanetert-Amylmagnesium bromideCan be sluggish; requires activated MgUsed to introduce a bulky tert-amyl groupGood

Mandatory Visualization: Grignard Synthesis Workflow

G Start This compound Grignard Grignard Reagent (3-Pentylmagnesium Bromide) Start->Grignard + Step 1 Mg Magnesium (Mg) in dry ether Mg->Grignard Reaction Nucleophilic Addition Grignard->Reaction + Step 2 Carbonyl Carbonyl Compound (e.g., Acetone) Carbonyl->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate Workup Acidic Workup (H₃O⁺) Intermediate->Workup Step 3 Product Final Alcohol Product Workup->Product

Caption: General workflow for a Grignard synthesis.

Experimental Protocol: Grignard Reaction with this compound

This protocol outlines the preparation of 3-pentylmagnesium bromide and its subsequent reaction with acetone.

  • Apparatus : Assemble a three-necked flask with a dropping funnel, reflux condenser (with a drying tube), and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried to remove moisture.

  • Initiation : Place magnesium turnings (1.34 g, 55 mmol) in the flask. In the dropping funnel, place a solution of this compound (7.55 g, 50 mmol) in 40 mL of anhydrous diethyl ether. Add a small amount (~5 mL) of the this compound solution to the magnesium. If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling), add a small crystal of iodine or gently warm the flask.[14]

  • Formation : Once the reaction begins, add the remaining this compound solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir and reflux for an additional 30 minutes to ensure complete reaction.

  • Reaction with Electrophile : Cool the Grignard solution in an ice bath. Slowly add a solution of acetone (2.90 g, 50 mmol) in 15 mL of anhydrous diethyl ether.

  • Hydrolysis : After the addition is complete and the initial reaction subsides, slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Add 2M sulfuric acid or saturated aqueous ammonium chloride to dissolve the magnesium salts.[12][13]

  • Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with more diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent to yield the crude tertiary alcohol product. Purify by distillation or chromatography.

Conclusion

This compound is a versatile, albeit moderately reactive, secondary alkyl halide. Its utility is defined by the careful control of reaction conditions to favor the desired synthetic pathway.

  • For SN2 reactions , it is a less ideal substrate than primary halides due to competing E2 elimination. Its use is most effective with strong, non-bulky nucleophiles and polar aprotic solvents.

  • For Grignard reagent formation , it performs reliably, providing a straightforward route to the 3-pentyl nucleophile for the synthesis of more complex molecules.

The choice between this compound and an alternative, such as a primary or tertiary halide, will ultimately depend on the target molecule and the tolerance for potential side products and purification challenges.

References

Safety Operating Guide

Safe Disposal of 3-Bromopentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-bromopentane, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental protection.[1] Due to its flammability and potential toxicity, adherence to strict disposal protocols is mandatory.[2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This includes working in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2] Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile or neoprene gloves, must be worn at all times.[2][4] It is also crucial to keep this compound away from heat, sparks, open flames, and other ignition sources, as it is a highly flammable liquid.[5]

Waste Segregation and Container Management

A fundamental principle of hazardous waste management is proper segregation.[1] this compound waste must be collected separately from non-halogenated organic waste to prevent costly and complex disposal processes.[1][6]

Key Principles:

  • Do Not Mix: Never mix this compound waste with non-halogenated organic solvents, aqueous solutions, acids, bases, or other incompatible chemicals.[1][7]

  • Designated Containers: Use only designated and clearly labeled hazardous waste containers for halogenated organic compounds. These are often green-labeled carboys.[8]

  • Labeling: All waste containers must be accurately labeled with a hazardous waste tag from the moment the first drop of waste is added.[1] The label should include the chemical name ("this compound"), the concentration, and the date of accumulation.[8]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tight-fitting lid.[1] Keep the container closed at all times except when adding waste.[7]

Property Value Reference
Chemical Formula C5H11Br[9]
Appearance Colorless liquid[9]
Density 1.208 g/mL[9]
Boiling Point 118-119 °C[9]
Flash Point 19.0 °C[9]
UN Number 1993[3][10]
Hazard Class 3 (Flammable Liquid)[3]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound should be viewed as a controlled laboratory procedure. The following steps outline the standard operating protocol for accumulating and preparing this hazardous waste for final disposal.

Experimental Protocol for this compound Waste Accumulation:

  • Container Preparation:

    • Obtain a designated and compatible waste container from your institution's Environmental Health and Safety (EHS) department.

    • Inspect the container for any damage or leaks.

    • Affix a hazardous waste tag to the container before adding any waste and fill out all required information.[1]

  • Waste Transfer:

    • Conduct all waste transfers inside a certified chemical fume hood to minimize exposure to flammable and potentially harmful vapors.[1][2]

    • Use a funnel to transfer the this compound waste into the designated container to avoid spills.

    • Do not overfill the container. Leave at least 5% of the volume as headspace to allow for thermal expansion.[1]

  • Container Storage:

    • After each addition of waste, securely close the container lid.

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[1]

    • The SAA should be in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[1]

    • Ensure the waste container is stored in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[1]

  • Request for Disposal:

    • Once the container is full or the project is complete, arrange for disposal through your institution's EHS department.

    • Do not attempt to dispose of this compound down the drain or through any other unauthorized means.[2][7]

    • Final disposal must be carried out by a licensed and certified hazardous waste disposal company.[10]

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol:

  • Ensure Safety:

    • If a significant spill occurs, evacuate the immediate area and alert others.

    • If the spill is outside a fume hood, contact your institution's EHS department immediately.[1]

    • Remove all sources of ignition from the area.[10]

  • Containment and Cleanup:

    • For small spills within a fume hood, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, leak-proof container.[3][5]

    • Label the container as "Spill Debris" with the name "this compound" and handle it as hazardous waste.[1]

  • Decontamination:

    • Clean the spill area with soap and water.[1]

    • Dispose of all contaminated cleaning materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Designated Halogenated Waste Container fume_hood->container label_container Label Container with Hazardous Waste Tag container->label_container transfer Transfer Waste to Container (Leave Headspace) label_container->transfer store Store Container in Secondary Containment in SAA transfer->store full Container Full? store->full full->transfer No pickup Arrange for Waste Pickup with EHS full->pickup Yes end End: Waste Disposed by Licensed Company pickup->end spill->ppe No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->store

Caption: Workflow for the safe accumulation and disposal of this compound waste.

References

Personal protective equipment for handling 3-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for the use of 3-Bromopentane in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Therefore, stringent safety measures are required when handling this chemical.

Summary of Hazards:

  • Physical Hazards: Highly flammable liquid and vapor.[1][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][6] Containers may explode when heated.[5][6]

  • Health Hazards: Causes skin irritation and serious eye irritation.[1][2][3] May cause respiratory irritation.[1][2][3][7] May be harmful if swallowed or inhaled.[7]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][8] Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[8]To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (inspect before use), flame-retardant and impervious clothing.[1][8][9]To prevent skin contact which causes irritation.[1] Flame-retardant clothing is necessary due to the high flammability of the substance.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] Required when vapors/aerosols are generated.[9]To prevent respiratory tract irritation from inhalation of vapors.[2][9]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C5H11Br[3]
Molecular Weight 151.04 g/mol [3]
CAS Number 1809-10-5[3]
Boiling Point 118 - 119 °C (244 - 246 °F)[9]
Density 1.216 g/mL at 25 °C (77 °F)[9]
GHS Hazard Statements H225, H315, H319, H335[1][3]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][4] No smoking.[1][4] Use explosion-proof electrical and ventilating equipment.[1][4]

  • Static Discharge: Take precautionary measures against static discharge.[4] Ground and bond containers and receiving equipment.[1][4] Use only non-sparking tools.[1][4]

  • PPE: Don the required PPE as detailed in the table above.

Handling:

  • Container Handling: Keep the container tightly closed when not in use.[1][4]

  • Dispensing: When transferring, pour slowly to minimize splashing and vapor generation.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[5][9] Do not breathe vapors or mist.[9]

In Case of Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected area with plenty of water.[1] If skin irritation occurs, get medical help.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[8]

Disposal Plan

Waste Collection:

  • Collect surplus and non-recyclable this compound in a designated, labeled, and sealed container for hazardous waste.

  • Do not mix with other waste.[8][9] Handle uncleaned containers as you would the product itself.[8][9]

Disposal Procedure:

  • Dispose of the hazardous waste through a licensed disposal company.[8]

  • All disposal activities must be in accordance with applicable national and local regulations.[8][9] Do not let the product enter drains.[8]

Logical Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_emergency Contingency A Preparation B Engineering Controls (Fume Hood, Ventilation) A->B C Don PPE (Goggles, Gloves, Lab Coat) A->C D Handling Procedure B->D C->D E Use in Well-Ventilated Area D->E F Keep Away from Ignition Sources D->F G Post-Handling D->G H Decontaminate Work Area G->H I Proper Waste Disposal G->I J Store in a Cool, Dry, Well-Ventilated Area G->J K Emergency Response L First Aid Measures K->L M Spill Containment K->M

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.